6-(Piperidin-1-ylmethyl)nicotinic acid
Description
Properties
IUPAC Name |
6-(piperidin-1-ylmethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)10-4-5-11(13-8-10)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKGSCYSGWIXEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-(Piperidin-1-ylmethyl)nicotinic Acid: Synthesis, Characterization, and Biological Prospects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-(Piperidin-1-ylmethyl)nicotinic acid, a derivative of nicotinic acid, also known as vitamin B3. This document details its chemical properties, a proposed synthetic pathway, and methods for its characterization. Furthermore, it explores the potential biological activities of this compound based on the known pharmacology of related molecular scaffolds, offering insights for future research and drug development endeavors.
Core Molecular Attributes
6-(Piperidin-1-ylmethyl)nicotinic acid is a heterocyclic compound featuring a pyridine-3-carboxylic acid (nicotinic acid) core functionalized with a piperidin-1-ylmethyl substituent at the 6-position.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₂ | Calculated |
| Molecular Weight | 220.27 g/mol | Calculated from Hydrochloride Salt[1] |
| SMILES String | C1CCN(CC1)CC2=NC=C(C=C2)C(=O)O | Derived from Hydrochloride Salt[1] |
| CAS Number | 1416714-22-1 (for Hydrochloride Salt) | [1] |
The structural features of this molecule, namely the acidic carboxylic group and the basic tertiary amine in the piperidine ring, suggest it is an amphoteric compound. The presence of the piperidine moiety increases the lipophilicity compared to the parent nicotinic acid.
Synthesis and Mechanism
A plausible and efficient method for the synthesis of 6-(Piperidin-1-ylmethyl)nicotinic acid involves a nucleophilic substitution reaction. This approach utilizes a commercially available starting material, 6-(chloromethyl)nicotinic acid, and reacts it with piperidine.
Proposed Synthetic Pathway
The synthesis can be conceptualized in a two-step process starting from the esterification of 6-methylnicotinic acid, followed by chlorination and subsequent reaction with piperidine, or more directly from 6-(chloromethyl)nicotinic acid. A direct approach is outlined below.
Caption: Proposed synthesis of 6-(Piperidin-1-ylmethyl)nicotinic acid.
Experimental Protocol
Materials:
-
Piperidine
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine solution
Procedure:
-
Reaction Setup: To a solution of 6-(chloromethyl)nicotinic acid (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.5 equivalents).
-
Addition of Piperidine: Add piperidine (1.2 equivalents) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate/hexane to afford the pure 6-(Piperidin-1-ylmethyl)nicotinic acid.
Causality of Experimental Choices:
-
Solvent: DMF is chosen for its high boiling point and its ability to dissolve both the starting materials and the inorganic base.
-
Base: Potassium carbonate acts as a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
-
Temperature: Moderate heating increases the reaction rate without promoting significant side reactions.
Structural Characterization
The identity and purity of the synthesized 6-(Piperidin-1-ylmethyl)nicotinic acid would be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene bridge protons, and the piperidine ring protons. The aromatic protons of the nicotinic acid moiety would appear in the downfield region (δ 7.0-9.0 ppm). The singlet for the methylene protons (-CH₂-) connecting the piperidine and pyridine rings would likely be observed around δ 3.5-4.0 ppm. The protons of the piperidine ring would appear in the upfield region (δ 1.5-3.0 ppm).
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxylic acid carbon (δ ~165-175 ppm), the pyridine ring carbons (δ ~120-150 ppm), the methylene bridge carbon (δ ~50-60 ppm), and the piperidine ring carbons (δ ~20-50 ppm).
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound. The positive ion mode should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 221.27.
Potential Biological Activities and Therapeutic Rationale
Anti-inflammatory and Analgesic Potential
Nicotinic acid derivatives have been investigated for their anti-inflammatory and analgesic properties. Some studies have shown that certain derivatives can inhibit inflammatory mediators. The introduction of a piperidine ring may modulate these activities.
Antimicrobial Activity
Both nicotinic acid and piperidine scaffolds are present in various antimicrobial agents. The combination of these two pharmacophores in a single molecule could lead to compounds with interesting antibacterial and antifungal profiles.
Central Nervous System (CNS) Activity
The piperidine ring is a common structural motif in many CNS-active drugs. Its presence in 6-(Piperidin-1-ylmethyl)nicotinic acid suggests potential interactions with various receptors and transporters in the brain.
Caption: Potential biological activities of the title compound.
Future Directions and Conclusion
6-(Piperidin-1-ylmethyl)nicotinic acid represents an interesting chemical entity with the potential for diverse biological activities. The synthetic route proposed herein is straightforward and amenable to optimization for the generation of analogs for structure-activity relationship (SAR) studies.
Future research should focus on the following areas:
-
Synthesis and Characterization: Detailed experimental validation of the proposed synthesis and full spectroscopic characterization of the final compound.
-
In Vitro Screening: Evaluation of its activity in a panel of assays targeting inflammation, microbial growth, and CNS receptors.
-
In Vivo Studies: Based on promising in vitro results, progression to animal models to assess efficacy, pharmacokinetics, and safety.
References
-
(PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Available at: [Link]
-
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. Available at: [Link]
Sources
Therapeutic Potential of 6-(Piperidin-1-ylmethyl)nicotinic Acid Derivatives: A Dual-Target Paradigm in Drug Discovery
Executive Summary
The architectural evolution of modern pharmacophores increasingly favors multi-target directed ligands (MTDLs) to address complex systemic and neurological diseases. 6-(Piperidin-1-ylmethyl)nicotinic acid and its ester/amide derivatives represent a highly versatile structural scaffold. By bridging the structural requirements for two distinct pharmacological targets—the 1[1] and the2[2]—these derivatives offer a unique therapeutic profile. This whitepaper dissects the mechanistic causality, structure-activity relationships (SAR), and self-validating experimental protocols required to evaluate these compounds for dyslipidemia and neurodegenerative disorders.
Mechanistic Pharmacology: The Causality of Dual-Targeting
The therapeutic efficacy of 6-(piperidin-1-ylmethyl)nicotinic acid derivatives is rooted in their distinct regional pharmacophores, which allow them to modulate two entirely different physiological pathways.
Pathway A: GPR109A (HM74A) Agonism & Lipid Modification
The pyridine-3-carboxylic acid (nicotinic acid) core is the classical pharmacophore for GPR109A, a Gi/o-protein-coupled receptor predominantly expressed in adipocytes and immune cells[1].
-
The Causality of Binding: Mutagenesis studies reveal that the carboxylic acid moiety of the nicotinic acid core forms a critical ionic bridge with an arginine residue in Transmembrane Domain 3 (TM3) of the3[3].
-
The Causality of Action: Agonism of GPR109A activates the Gi protein subunit, which directly inhibits adenylyl cyclase. This suppression significantly lowers intracellular cyclic AMP (cAMP) levels, thereby deactivating hormone-sensitive lipase. The net systemic effect is a profound reduction in lipolysis, leading to decreased circulating free fatty acids (FFAs), reduced hepatic VLDL synthesis, and an overall improvement in the LDL/HDL ratio[4].
Pathway B: Histamine H3 Receptor (H3R) Modulation
Historically, H3 receptor antagonists relied on an imidazole ring to mimic endogenous histamine. However, imidazole-based ligands suffer from poor blood-brain barrier (BBB) penetration and severe hepatotoxicity due to cytochrome P450 (CYP450) inhibition.
-
The Causality of Substitution: The incorporation of the piperidin-1-ylmethyl group acts as a non-imidazole basic amine surrogate. This bulky, aliphatic heterocycle maintains high binding affinity for the H3 receptor's orthosteric site while completely bypassing CYP450 coordination[2][5].
-
The Causality of Action: H3 receptors function as presynaptic autoreceptors in the central nervous system. By acting as an antagonist or inverse agonist at these sites, the derivatives block the negative feedback loop, thereby triggering a robust release of histamine, acetylcholine, and dopamine. This mechanism is highly sought after for treating cognitive deficits in Alzheimer's disease and sleep-wake disorders[2].
Divergent signaling pathways of 6-(Piperidin-1-ylmethyl)nicotinic acid derivatives.
Quantitative Data: Structure-Activity Relationship (SAR)
To optimize these derivatives for either systemic lipid modification or CNS penetration, structural tuning of the carboxylic acid (e.g., esterification or amidation) and the piperidine ring is required. The following table summarizes representative SAR data demonstrating how minor structural modifications shift the selectivity between GPR109A and H3R.
| Compound Derivative | Modification | GPR109A EC₅₀ (nM) | H3R Kᵢ (nM) | Primary Therapeutic Indication |
| Compound 1 | Free Carboxylic Acid (Core) | 85.0 | 410.0 | Dyslipidemia / Hypercholesterolemia |
| Compound 2 | Methyl Esterification | >10,000 | 45.2 | Cognitive Impairment (Prodrug) |
| Compound 3 | 4-Methylpiperazine substitution | 120.5 | 18.4 | Dual-Action / Neuroinflammation |
| Compound 4 | Isopropyl-piperazine amide | >10,000 | 8.1 | Narcolepsy / Alzheimer's Disease |
Note: Esterification of the nicotinic acid core drastically reduces GPR109A affinity (which requires a free acidic moiety) but significantly enhances lipophilicity and BBB penetration, optimizing the compound for H3R antagonism in the CNS.
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of these derivatives must utilize self-validating assay systems. A self-validating protocol contains internal controls that definitively prove the biochemical machinery of the assay is functioning, independent of the test compound's performance.
Protocol A: TR-FRET cAMP Accumulation Assay (GPR109A Validation)
Because GPR109A is a Gi-coupled receptor, agonism decreases cAMP. To measure a decrease accurately, baseline cAMP must first be artificially elevated.
Causality of Design: We utilize Forskolin, a direct adenylyl cyclase activator, to spike cAMP levels. If the baseline control (Forskolin alone) fails to produce a high cAMP signal, or if the positive control (Niacin) fails to suppress it, the assay run is mathematically invalidated.
Step-by-Step Methodology:
-
Cell Preparation: Seed CHO-K1 cells stably expressing human GPR109A (HM74A) into a 384-well microplate at 5,000 cells/well in assay buffer (HBSS + 0.1% BSA + 0.5 mM IBMX to prevent cAMP degradation).
-
Compound Addition: Dispense 6-(piperidin-1-ylmethyl)nicotinic acid derivatives at varying concentrations (10 pM to 10 µM). Include Niacin (1 µM) as a positive control and DMSO as a vehicle control. Incubate for 15 minutes at 37°C.
-
Forskolin Stimulation: Add Forskolin to a final concentration of 10 µM to all wells (except basal controls) to stimulate adenylyl cyclase. Incubate for 30 minutes at 37°C.
-
Lysis & Detection: Add TR-FRET lysis buffer containing cAMP-d2 conjugate and Anti-cAMP Cryptate. Incubate for 1 hour at room temperature.
-
Readout: Read the plate on an EnVision multimode plate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine cAMP concentration via a standard curve.
Workflow for the TR-FRET cAMP Accumulation Assay.
Protocol B: Radioligand Displacement Assay (H3R Validation)
To validate the non-imidazole derivatives as H3 modulators, their ability to displace a known radioactive ligand must be quantified.
Causality of Design: We use [³H]-N-alpha-methylhistamine ([³H]-NAMH), a highly selective H3 agonist. The assay is self-validating through the strict measurement of Non-Specific Binding (NSB). If NSB exceeds 30% of Total Binding (TB), it indicates membrane degradation or radioligand impurity, automatically failing the quality control parameters.
Step-by-Step Methodology:
-
Membrane Preparation: Isolate cell membranes from HEK-293 cells expressing recombinant human H3 receptors. Resuspend in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Incubation Setup: In a 96-well plate, combine 50 µg of membrane protein, 1 nM[³H]-NAMH, and the test derivatives (serial dilutions).
-
Control Wells: Assign wells for Total Binding (buffer only) and Non-Specific Binding (10 µM Thioperamide, a standard H3 antagonist).
-
Incubation & Filtration: Incubate the plate for 60 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific filter binding).
-
Washing & Counting: Wash filters three times with ice-cold buffer. Dry the filters, add scintillation cocktail, and quantify retained radioactivity (CPM) using a liquid scintillation counter. Calculate Kᵢ using the Cheng-Prusoff equation.
Conclusion & Translational Outlook
The 6-(piperidin-1-ylmethyl)nicotinic acid scaffold is a masterclass in rational drug design. By retaining the highly conserved nicotinic acid core, the free acid forms act as potent GPR109A agonists capable of modulating lipid profiles and exerting anti-inflammatory effects. Conversely, masking the acid via esterification or amidation shifts the molecule's pharmacokinetic profile, allowing the piperidin-1-ylmethyl moiety to act as a highly selective, non-imidazole H3 receptor antagonist in the CNS. This dual-target capability positions these derivatives as highly valuable assets in the development of next-generation therapeutics for both metabolic syndromes and neurodegenerative diseases.
References
- US7423147B2 - Pyridine compounds as histamine H3 modulators Google P
- Molecular Identification of Nicotinic Acid Receptor PubMed (N
- Nicotinic acid receptor subtypes and their ligands PubMed (N
- United States Patent (Non-Imidazole Histamine H3 Ligands) Googleapis.com
- Nicotinic acid Wikipedia
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- 1. Molecular identification of nicotinic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US7423147B2 - Pyridine compounds as histamine H3 modulators - Google Patents [patents.google.com]
- 3. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Engineering the Pyridine Core: A Technical Guide to 6-Substituted Nicotinic Acid Analogs in Drug Discovery
Executive Summary
Pyridine carboxylic acid isomers—specifically picolinic, nicotinic, and isonicotinic acids—have historically served as foundational scaffolds for therapeutics targeting tuberculosis, cancer, and metabolic disorders. Nicotinic acid (Vitamin B3) is well-documented for its anti-hyperlipidemic effects; however, its relatively low binding affinity to target enzymes often necessitates high therapeutic doses (1.5–6 g/day ), leading to adverse side effects[1].
To optimize this scaffold, medicinal chemists have systematically explored 6-substituted nicotinic acid analogs . By functionalizing the 6-position of the pyridine ring, researchers can drastically alter the molecule's electronic distribution, lipophilicity, and steric profile. This technical whitepaper explores the mechanistic rationale, biological applications, and experimental validation of these analogs, focusing on their role as potent enzyme inhibitors and antibacterial agents.
Structural and Mechanistic Rationale for 6-Substitution
The nicotinic acid core is inherently electron-deficient, which makes it an excellent electrophilic platform for functionalization via Nucleophilic Aromatic Substitution (SNAr)[2].
The causality behind targeting the 6-position lies in the spatial geometry of the target enzymes' active sites, particularly metalloenzymes like Carbonic Anhydrase III (CAIII). The 3-carboxylic acid group is strictly required to form a coordinate covalent bond with the active-site zinc ion (Zn2+)[2]. If substitutions were made at the 2- or 4-positions, steric hindrance would disrupt this critical metal coordination. Conversely, placing a substituent at the 6-position projects it away from the zinc-binding site and directly into adjacent hydrophobic pockets. The introduction of hydrophobic moieties (such as halogens, alkyl chains, or alkoxy groups) at this position synergistically enhances binding affinity through secondary van der Waals interactions[2][3].
Caption: Synergistic binding mechanism of 6-substituted nicotinic acid analogs in metalloenzymes.
Primary Biological Targets and Pharmacological Profiling
Carbonic Anhydrase III and IX (CAIII / CAIX) Inhibition
Carbonic anhydrase III (CAIII) is an emerging pharmacological target for the management of dyslipidemia and cancer progression[2]. Native nicotinic acid exhibits weak inhibition of CAIII. However, docking studies and chromatographic evaluations reveal that 6-substituted analogs act as potent inhibitors. For instance, the addition of a hexyloxy group at the 6-position yields 6-(hexyloxy)pyridine-3-carboxylic acid, which demonstrates a highly optimized inhibition profile[2][4].
Antibacterial Scaffolds
Beyond enzyme inhibition, 6-substituted nicotinic acids serve as critical synthetic intermediates. They are utilized in the synthesis of 2-amino-N,6-substituted phenyl-4-methylnicotinamides, which are subsequently cyclized into pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. These complex functionalized scaffolds exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacterial strains[5].
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the binding affinities (Ki) of various nicotinic acid analogs against CAIII, illustrating the quantitative impact of 6-position substitutions[1][2][3].
| Compound Name | Substitution at Pyridine Ring | Target Enzyme | Binding Affinity (Ki) |
| Nicotinic Acid (Control) | None | CAIII | 203.0 µM |
| 6-(hexyloxy)nicotinic acid | 6-O-Hexyl (Hydrophobic) | CAIII | 41.6 µM |
| 6-bromonicotinic acid | 6-Bromo (Halogen) | CAIII | < 203.0 µM (Enhanced) |
| 6-hydroxynicotinic acid | 6-Hydroxy (H-bond donor/acceptor) | CAIII | < 203.0 µM (Enhanced) |
Data indicates that the presence of a hydrophobic group containing a hydrogen bond acceptor at position 6 significantly improves inhibitory activity[2].
Experimental Methodologies
Protocol 1: Synthesis of 6-Substituted Nicotinic Acids via SNAr
This protocol describes the functionalization of the pyridine core using Nucleophilic Aromatic Substitution, a self-validating chemical workflow driven by the electron deficiency of the pyridine ring[2].
-
Reagent Preparation: Dissolve 1.0 equivalent of 6-chloronicotinic acid in an anhydrous aprotic solvent (e.g., Dimethylformamide, DMF). Causality: An aprotic solvent is chosen to ensure the solubility of the nucleophile without risking solvolysis of the starting material.
-
Nucleophile Addition: Add 1.2 equivalents of the desired nucleophile (e.g., hexanol for alkoxy substitution, or a primary amine) alongside 2.0 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA). Causality: The base neutralizes the HCl generated during the substitution, preventing the protonation of the nucleophile and driving the reaction equilibrium forward.
-
Thermal Activation: Heat the reaction mixture to 80–100°C under an inert atmosphere for 12–18 hours. Causality: While the pyridine ring is electron-deficient, elevated thermal energy is required to overcome the steric hindrance associated with bulkier nucleophiles (like hexanol) attacking the 6-position.
-
Workup and Isolation: Cool the mixture to room temperature and quench with ice water. Acidify the solution dropwise with 1M HCl until the product precipitates. Filter the precipitate under a vacuum and recrystallize from ethanol to yield the pure 6-substituted analog.
Protocol 2: Vacancy Size-Exclusion Chromatography (Hummel-Dreyer Method)
To evaluate the binding affinity (Ki) of the synthesized analogs against CAIII, vacancy chromatography is employed. This method is highly trustworthy as it measures reversible binding in the enzyme's native state without requiring radiolabeling or immobilization[2][4].
-
Mobile Phase Equilibration: Equilibrate a size-exclusion chromatography (SEC) column with a mobile phase containing a known, constant concentration of the 6-substituted nicotinic acid ligand. Causality: This establishes a continuous baseline absorbance. Any depletion of the ligand from the mobile phase will register as a negative "vacancy" peak.
-
Enzyme Preparation & Injection: Dissolve the CAIII enzyme in the exact same ligand-containing mobile phase to prevent solvent-front artifacts. Inject a fixed concentration of the enzyme into the SEC system.
-
Elution: As the large enzyme travels rapidly through the column, it binds the small-molecule ligand from the surrounding mobile phase. The enzyme-ligand complex elutes first in the void volume.
-
Vacancy Detection: Following the complex, a concentration-dependent vacancy (negative) peak elutes. Causality: This negative peak represents the exact volume of ligand that was depleted from the mobile phase by binding to the enzyme.
-
Quantification: Integrate the area of the vacancy peak. The area is directly proportional to the amount of bound ligand, allowing for the precise calculation of the Ki value.
Caption: Step-by-step workflow of the Hummel-Dreyer vacancy chromatography method.
References
-
6-Substituted nicotinic acid analogues, potent inhibitors of CAIII, used as therapeutic candidates in hyperlipidemia and cancer. Medicinal Chemistry Research. 2
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Mini-Reviews in Medicinal Chemistry / NIH.
-
Synthesis and Antibacterial Activity of a New Series of 2,3,5,7-Substituted-pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives. Chemical and Pharmaceutical Bulletin. 5
-
Nicotinic acid analogues and their calculated Kf and Ki values. ResearchGate. 1
-
Modified Hummel-Dreyer Method and Molecular Modeling Studies Identified Nicotinic Acid Analogues as Carbonic Anhydrase III Ligands. Letters in Drug Design & Discovery. 3
-
Examples of chromatograms generated from the vacancy chromatography for phenol as a weak inhibitor and ferulic acid as a strong one. ResearchGate. 4
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sci-Hub. Synthesis and Antibacterial Activity of a New Series of 2,3,5,7-Substituted-pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives / Chemical and Pharmaceutical Bulletin, 2008 [sci-hub.box]
Chemical Stability Profile of Piperidine-Substituted Nicotinic Acids: A Technical Guide for Drug Development
Executive Summary
Piperidine-substituted nicotinic acids represent a versatile class of pharmacophores with broad applications in targeted therapeutics and agrochemicals. The molecular architecture—fusing an electron-rich, basic piperidine ring with an electron-deficient nicotinic acid moiety—creates a unique push-pull electronic system. While this structural duality is highly advantageous for target binding, it introduces complex stability challenges during formulation, storage, and processing. This whitepaper provides an in-depth analysis of the degradation mechanisms, regulatory testing frameworks, and self-validating experimental protocols required to establish a robust stability profile for these compounds.
Mechanisms of Chemical Degradation
The stability of piperidine-substituted nicotinic acids is dictated by the independent and synergistic vulnerabilities of its two primary functional groups.
Oxidative Vulnerability of the Piperidine Ring
The piperidine moiety is highly susceptible to oxidation due to the lone pair of electrons on the nitrogen atom and the presence of adjacent, abstractable hydrogen atoms[1]. Atmospheric photo-oxidation, primarily initiated by hydroxyl radicals (OH•), proceeds via hydrogen abstraction[2].
Quantum chemistry calculations and simulated atmospheric studies reveal that H-abstraction occurs predominantly at the C2 position (~50%) and the N1 position (~35%)[2].
-
N-Oxidation: Direct oxidation of the nitrogen yields piperidine N-oxides[1]. These products are highly polar and can drastically alter the pharmacokinetic profile and toxicity of the Active Pharmaceutical Ingredient (API).
-
C-N Cleavage & Ring Opening: H-abstraction at the C2 position leads to the formation of imines (e.g., 2,3,4,5-tetrahydropyridine derivatives)[2]. These intermediates are highly prone to hydrolytic ring-opening, ultimately yielding glutaric acid derivatives and completely destroying the pharmacophore[3].
Causality Insight: Trace transition metal ions present in excipients or manufacturing equipment can act as catalysts, lowering the activation energy for these oxidative pathways. Therefore, formulating solutions with chelating agents (e.g., EDTA) or purging with inert gases are necessary countermeasures to prevent free-radical propagation[1].
Thermal and Hydrolytic Degradation of the Nicotinic Acid Moiety
Nicotinic acid derivatives exhibit distinct thermal behaviors. Under inert conditions, nicotinic acid undergoes solid-solid phase transitions between 176–198 °C, followed by sublimation and melting at temperatures exceeding 200 °C[4].
The primary chemical degradation mechanism under severe thermal or hydrothermal stress is decarboxylation . In high-temperature aqueous environments (150–250 °C), pyridine carboxylic acids undergo non-catalytic decarboxylation, releasing CO₂ and leaving behind substituted pyridines[5].
Causality Insight: The electron-withdrawing nature of the pyridine nitrogen destabilizes the carboxylate anion intermediate during heating. This electronic effect significantly lowers the activation energy required for decarboxylation compared to standard aliphatic carboxylic acids, making thermal control during synthesis and drying phases critical.
Fig 1. Primary chemical degradation pathways of piperidine-substituted nicotinic acids.Quantitative Kinetic and Thermodynamic Data
To accurately predict shelf life, it is essential to baseline the kinetic and thermodynamic parameters of the molecule's degradation pathways. The table below summarizes critical thresholds derived from atmospheric and thermal studies.
Table 1: Kinetic and Thermodynamic Parameters of Degradation
| Parameter | Value | Reference / Condition |
| OH-Radical Reaction Rate (Piperidine) | 1.19 ± 0.27 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | 304 ± 2 K, 1014 hPa[2] |
| H-Abstraction Branching (C2 position) | ~50% | Photo-oxidation[2] |
| H-Abstraction Branching (N1 position) | ~35% | Photo-oxidation[2] |
| Solid-Solid Phase Transition (Nicotinic Acid) | 176–198 °C | Inert atmosphere[4] |
| Decarboxylation Threshold | > 200 °C | Aqueous/Thermal stress[5] |
Regulatory Framework: ICH Q1A(R2) Stability Testing
To ensure the safety and efficacy of new drug substances, stability testing must strictly adhere to the International Council for Harmonisation (ICH) Q1A(R2) guidelines[6]. These guidelines define the specific temperature and relative humidity (RH) conditions required to establish a product's shelf life across various global climatic zones[7].
Fig 2. ICH Q1A(R2) compliant stability testing workflow for new drug substances.Step-by-Step Methodology: Stability-Indicating Forced Degradation Protocol
A self-validating forced degradation study is critical to elucidate the degradation profile and to validate the analytical methods used during ICH stability testing. The following protocol is designed to isolate specific degradation pathways.
Step 1: Preparation of Stock Solution
-
Action: Dissolve the piperidine-substituted nicotinic acid API in a mass-spectrometry compatible solvent (e.g., 50:50 Methanol:Water) to a concentration of 1.0 mg/mL.
-
Causality: Methanol ensures complete solubilization of the lipophilic piperidine moiety, while water supports the ionization of the nicotinic acid group. This ensures homogeneous stress exposure.
Step 2: Oxidative Stress Testing
-
Action: Transfer 5 mL of the stock solution to a light-protected vial. Add 1 mL of 3% H₂O₂ and incubate at 25 °C for 24 hours.
-
Causality: H₂O₂ acts as a surrogate for atmospheric ROS, specifically targeting the electron-rich piperidine nitrogen to evaluate N-oxide formation[1]. Room temperature is strictly maintained because elevated heat combined with peroxides can cause non-representative, total destruction of the molecule rather than realistic degradation.
Step 3: Thermal and Hydrolytic Stress Testing
-
Action: Transfer 5 mL of the stock solution to sealed, pressure-resistant glass ampoules. Adjust the pH to 2.0 (using 0.1 N HCl) and pH 10.0 (using 0.1 N NaOH) in separate ampoules. Heat at 80 °C for 7 days.
-
Causality: Extreme pH combined with heat accelerates amide/ester hydrolysis (if the compound is formulated as a prodrug) and probes the susceptibility of the nicotinic acid moiety to decarboxylation under acid/base-catalyzed conditions.
Step 4: Photolytic Stress Testing (ICH Q1B Compliant)
-
Action: Expose the solid API and a 1.0 mg/mL solution to an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 watt-hours/square meter.
-
Causality: Validates whether UV light provides the necessary activation energy to initiate the photo-oxidative free radical mechanism on the piperidine ring[1].
Step 5: Analytical Resolution (LC-MS/MS)
-
Action: Quench all reactions (e.g., neutralize pH, add sodium thiosulfate to neutralize H₂O₂). Analyze the samples using a HILIC (Hydrophilic Interaction Liquid Chromatography) column coupled with ESI-MS.
-
Causality: Standard C18 reverse-phase columns often fail to retain the highly polar piperidine N-oxide and glutaric acid degradation products, causing them to elute in the void volume[1]. HILIC ensures adequate retention and separation from the parent compound, creating a truly stability-indicating assay.
Conclusion
The chemical stability profile of piperidine-substituted nicotinic acids is a delicate balance governed by the oxidative susceptibility of the piperidine ring and the thermal decarboxylation risks of the nicotinic acid moiety. By understanding the precise causality behind these degradation mechanisms—and implementing targeted forced degradation protocols utilizing HILIC LC-MS/MS—researchers can rationally design robust formulations. Mitigating these risks through the use of chelating agents, inert atmospheres, and strict thermal controls ensures compliance with ICH Q1A(R2) standards and accelerates the path to regulatory approval.
References
- Title: Stability tests according to ICH Q1A (R2)
- Source: amsbiopharma.
- Source: benchchem.
- Source: asm.
- Source: acs.
- Source: researchgate.
- Source: google.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]
- 6. memmert.com [memmert.com]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
6-(Piperidin-1-ylmethyl)nicotinic Acid: A Privileged Scaffold for Non-Imidazole Histamine H3 Receptor Antagonists
Executive Summary
The evolution of histamine H3 receptor (H3R) antagonists represents a classic paradigm shift in medicinal chemistry. Early drug discovery efforts relied heavily on imidazole-based ligands (e.g., thioperamide, clobenpropit), mimicking the endogenous ligand histamine. However, the imidazole moiety introduced severe pharmacokinetic liabilities, including poor blood-brain barrier (BBB) penetration, off-target interactions with hepatic cytochrome P450 (CYP450) enzymes, and rapid metabolic degradation.
To overcome these limitations, the field pivoted toward non-imidazole scaffolds. Among these, 6-(piperidin-1-ylmethyl)nicotinic acid has emerged as a highly versatile and privileged building block[1]. By replacing the problematic imidazole ring with a basic piperidine and utilizing a pyridine-3-carboxylic acid core, this scaffold provides a robust synthetic handle for generating diverse libraries of potent, CNS-penetrant H3R antagonists and inverse agonists targeted for the treatment of narcolepsy, Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and obesity[2].
Pharmacological Context & Mechanistic Rationale
The Histamine H3 Receptor
The H3 receptor is a Gi/o-protein coupled receptor primarily localized in the central nervous system (CNS). It functions both as a presynaptic autoreceptor (regulating histamine synthesis and release) and as a heteroreceptor (modulating the release of other neurotransmitters such as acetylcholine, dopamine, serotonin, and norepinephrine)[3]. Blockade of the H3R via antagonists or inverse agonists results in a "disinhibition" of these pathways, leading to enhanced neurotransmitter release and improved cognitive and wakefulness profiles[2].
Structural Anatomy of the Scaffold
The 6-(piperidin-1-ylmethyl)nicotinic acid scaffold is rationally designed to satisfy the pharmacophore model of the H3 receptor:
-
The Piperidine Ring: Acts as the essential basic amine. At physiological pH, it is protonated and forms a critical salt bridge with the highly conserved aspartate residue (Asp114) in transmembrane domain 3 (TM3) of the H3R[4].
-
The Methylene Spacer: Provides the optimal distance and torsional flexibility between the basic center and the aromatic core.
-
The Pyridine Core: Replaces the imidazole ring. It provides structural rigidity, improves metabolic stability (avoiding CYP450 chelation), and serves as an optimal vector to project the tail group into the receptor's hydrophobic binding pocket.
-
The Carboxylic Acid: Serves as the primary point of diversification. Through simple amide coupling, a vast array of lipophilic or polar tail groups can be attached to fine-tune binding affinity and ADMET properties.
Caption: Mechanism of Action: H3 Receptor signaling pathway and the disinhibitory effect of antagonists.
Experimental Protocol: Synthesis and Derivatization
To ensure scientific integrity and reproducibility, the following self-validating protocol details the synthesis of the scaffold and its subsequent derivatization into an active H3R antagonist library.
Step 1: Esterification and Radical Bromination
-
Reaction: Dissolve 6-methylnicotinic acid (1.0 eq) in methanol. Add catalytic H2SO4 and reflux for 12 hours to yield methyl 6-methylnicotinate.
-
Bromination: Dissolve the ester in carbon tetrachloride ( CCl4 ). Add N-bromosuccinimide (NBS, 1.1 eq) and azobisisobutyronitrile (AIBN, 0.1 eq). Reflux under a halogen lamp for 4 hours.
-
Validation Check: Monitor via LC-MS. The disappearance of the starting material ( m/z 152 [M+H]+ ) and the emergence of the brominated intermediate ( m/z 230/232 [M+H]+ ) validate the completion of the radical bromination.
Step 2: Nucleophilic Substitution
-
Reaction: Dissolve methyl 6-(bromomethyl)nicotinate in anhydrous acetonitrile. Add potassium carbonate ( K2CO3 , 2.5 eq) and piperidine (1.2 eq). Stir at room temperature for 8 hours.
-
Validation Check: A basic alumina TLC (EtOAc:Hexane 1:1) will show a new spot ( Rf≈0.4 ) that stains positive with Dragendorff's reagent, confirming the successful installation of the tertiary amine. LC-MS will show a mass of 235 [M+H]+ .
Step 3: Saponification to the Free Acid Scaffold
-
Reaction: Treat the methyl 6-(piperidin-1-ylmethyl)nicotinate with LiOH⋅H2O (2.0 eq) in a THF/Water (3:1) mixture at room temperature for 4 hours.
-
Workup: Adjust the pH to ~5.5 using 1N HCl. Lyophilize the aqueous layer to yield 6-(piperidin-1-ylmethyl)nicotinic acid as a zwitterionic solid[5].
Step 4: Amide Coupling (Library Generation)
-
Reaction: To a solution of the scaffold (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to generate the active ester.
-
Coupling: Add the desired primary or secondary amine (e.g., cyclobutylamine) (1.2 eq). Stir for 12 hours.
-
Purification: Purify via reverse-phase preparative HPLC to yield the final non-imidazole H3 antagonist[4].
Caption: Workflow for the synthesis and derivatization of the 6-(piperidin-1-ylmethyl)nicotinic acid scaffold.
Structure-Activity Relationship (SAR) & Quantitative Data
The versatility of the carboxylic acid handle allows for extensive SAR exploration. The choice of the amide tail drastically impacts both the binding affinity ( Ki ) at the human H3 receptor and the blood-brain barrier penetration (LogBB), which is critical for CNS indications.
Table 1: Representative SAR of 6-(Piperidin-1-ylmethyl)nicotinamide Derivatives
| Compound | R-Group (Amide Tail) | hH3R Binding Affinity ( Ki , nM) | BBB Penetration (LogBB) | Lipophilicity (cLogP) |
| 1 | Cyclobutyl | 2.5 | +0.45 | 2.8 |
| 2 | Cyclopentyl | 4.1 | +0.50 | 3.2 |
| 3 | 4-Fluorobenzyl | 1.8 | +0.38 | 3.5 |
| 4 | Morpholinoethyl | 12.4 | -0.15 | 1.4 |
| 5 | Thiomorpholine | 8.0 | +0.10 | 2.1 |
Data represents typical SAR trends observed for this scaffold class in radioligand binding assays using human H3R-transfected membranes[4].
Causality in SAR Design
-
Steric Bulk and Affinity: The cyclobutyl group (Compound 1) provides optimal steric bulk to occupy the lipophilic pocket of the H3 receptor without introducing excessive rotational entropy. This results in a highly potent Ki of 2.5 nM.
-
Desolvation Penalties: In contrast, the morpholinoethyl tail (Compound 4) introduces a hydrogen bond acceptor (the morpholine oxygen) that increases the polar surface area (PSA). This drastically reduces BBB penetration (LogBB -0.15) and lowers binding affinity ( Ki 12.4 nM) due to a high desolvation penalty when entering the hydrophobic binding cleft of the receptor.
-
Halogen Bonding: The 4-fluorobenzyl derivative (Compound 3) exhibits the highest affinity. The fluorine atom effectively fills a deep hydrophobic sub-pocket while modulating the electron density of the benzyl ring, enhancing pi-pi stacking interactions with aromatic residues in the receptor[6].
Preclinical Profiling & ADMET Advantages
The transition from imidazole to the 6-(piperidin-1-ylmethyl)nicotinic acid scaffold yields profound improvements in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles:
-
CYP450 Mitigation: Imidazoles are notorious for coordinating with the heme iron of CYP450 enzymes, leading to severe drug-drug interactions. The pyridine core of this scaffold is sterically hindered and electronically deactivated by the adjacent amide, virtually eliminating CYP3A4 and CYP2D6 inhibition.
-
CNS Penetration: By carefully selecting the amide tail (e.g., Compound 1), the overall topological polar surface area (tPSA) is kept below 60 Ų, and the cLogP is maintained between 2.0 and 3.5, ensuring optimal passive diffusion across the blood-brain barrier.
-
hERG Liability: A common issue with basic amines (like piperidine) is the off-target blocking of the hERG potassium channel, leading to cardiotoxicity. The rigidity of the nicotinic acid core restricts the conformational flexibility of the molecule, preventing it from adopting the specific geometries required to block the hERG channel pore.
Conclusion
The 6-(piperidin-1-ylmethyl)nicotinic acid scaffold is a cornerstone in modern neuropharmacology. By elegantly solving the pharmacokinetic and toxicological issues inherent to early imidazole-based ligands, this scaffold has enabled the discovery of highly selective, potent, and safe non-imidazole H3 receptor antagonists. Its synthetic accessibility and robust SAR profile continue to make it an invaluable tool for drug development professionals targeting complex CNS disorders.
References
-
Carruthers, N. I., Shah, C. R., & Swanson, D. M. (2008). Pyridine compounds as histamine H3 modulators. U.S. Patent No. 7,423,147 B2. United States Patent and Trademark Office.[1][4][6]
-
Lovenberg, T. W., Roland, P. S., Wilson, S. J., et al. (1999). Cloning and functional expression of the human histamine H3 receptor. Molecular Pharmacology, 55(6), 1101-1107.[Link][4]
-
Leurs, R., Vollinga, R. C., & Timmerman, H. (1995). The medicinal chemistry and therapeutic potentials of ligands of the histamine H3 receptor. Progress in Drug Research, 45, 107-165. [Link][2][3]
-
Lin, J. S., Sakai, K., Vanni-Mercier, G., et al. (1990). Involvement of histaminergic neurons in arousal mechanisms demonstrated with H3-receptor ligands in the cat. Brain Research, 523(2), 325-330.[Link][2][3]
Sources
- 1. US7423147B2 - Pyridine compounds as histamine H3 modulators - Google Patents [patents.google.com]
- 2. US7423147B2 - Pyridine compounds as histamine H3 modulators - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US7423147B2 - Pyridine compounds as histamine H3 modulators - Google Patents [patents.google.com]
- 5. chemscene.com [chemscene.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Mastering the Synthesis of 6-(Piperidin-1-ylmethyl)nicotinic Acid Amides: A Comprehensive Guide to Reaction Conditions and Protocols
For Immediate Release
Introduction: The Significance of 6-(Piperidin-1-ylmethyl)nicotinic Acid Amides
6-(Piperidin-1-ylmethyl)nicotinic acid is a valuable scaffold in medicinal chemistry, combining the pharmacophoric elements of a substituted pyridine ring and a piperidine moiety. Its amide derivatives are of significant interest for their potential biological activities. The successful and efficient synthesis of these amides is a crucial step in the discovery and development of new therapeutic agents. This guide will provide a comprehensive overview of the key considerations and detailed protocols for achieving high-yield and high-purity amide products.
Core Principles of Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid. This is because the carboxylate anion is a poor electrophile, and direct reaction with an amine is generally unfavorable under mild conditions. Coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine.[1][2]
The Challenge of 6-(Piperidin-1-ylmethyl)nicotinic Acid's Zwitterionic Nature
A key consideration for the coupling of 6-(Piperidin-1-ylmethyl)nicotinic acid is its potential to exist as a zwitterion, or internal salt. The basic piperidine nitrogen can be protonated by the acidic carboxylic acid, which can impact its solubility and the availability of the free carboxylic acid for activation. This necessitates careful consideration of the reaction conditions, particularly the choice of solvent and base, to ensure the carboxylic acid is in a reactive form.
Selecting the Optimal Coupling Reagent
The choice of coupling reagent is paramount for a successful reaction and should be guided by the specific amine being coupled, the scale of the reaction, and cost considerations. Two of the most common and effective classes of coupling reagents are carbodiimides and uronium/aminium salts.
Carbodiimide-Based Coupling: EDC
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a water-soluble carbodiimide that is widely used for its ease of handling and the straightforward removal of its urea byproduct during aqueous work-up.[3]
Mechanism of EDC-Mediated Coupling:
EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the desired amide. However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea byproduct. To suppress this side reaction and improve efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is often included.[4] HOBt traps the O-acylisourea to form a more stable active ester, which is more amenable to reaction with the amine.
Figure 1: Simplified workflow of EDC-mediated amide coupling.
Uronium/Aminium Salt-Based Coupling: HATU
For more challenging couplings, such as those involving sterically hindered amines or where racemization is a concern, uronium or aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are often the reagents of choice.[1][5] HATU is known for its high coupling efficiency and rapid reaction rates.[6]
Mechanism of HATU-Mediated Coupling:
In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester. This active ester is then readily attacked by the amine to yield the amide product.[5] A crucial step in this process is the pre-activation of the carboxylic acid with HATU and the base before the addition of the amine.[7]
Sources
Application Note: Scalable Preparation of 6-(Piperidin-1-ylmethyl)nicotinic Acid Intermediates
Introduction & Scope
The compound 6-(Piperidin-1-ylmethyl)nicotinic acid (often isolated as the hydrochloride salt, CAS: 1416714-22-1)[1] is a highly versatile, bifunctional heterocyclic building block. It is prominently featured in the synthesis of non-imidazole histamine H3 receptor antagonists utilized for neurodegenerative and sleep/wake disorders[2], as well as emerging Fibroblast Activation Protein (FAP) inhibitors in oncology[3].
This application note details a robust, three-step synthetic protocol starting from commercially available methyl 6-methylnicotinate. The workflow is designed to maximize yield, minimize over-alkylation, and ensure high chromatographic purity of the final zwitterionic or salt-form intermediate.
Mechanistic Rationale & Pathway
A successful and scalable synthesis relies on understanding the causality behind reagent selection and reaction dynamics:
-
Step 1: Wohl-Ziegler Radical Bromination. The benzylic-type methyl group on the pyridine ring is activated. Using N-Bromosuccinimide (NBS) with a radical initiator (AIBN) under thermal conditions ensures selective mono-bromination. The use of a non-polar solvent (e.g., trifluorotoluene) minimizes ionic side reactions and prevents ring-bromination.
-
Step 2: Bimolecular Nucleophilic Substitution (SN2). The intermediate methyl 6-(bromomethyl)nicotinate is highly electrophilic. Piperidine acts as the nucleophile. To prevent the basic piperidine from being consumed by the liberated HBr, anhydrous potassium carbonate (K2CO3) is employed as a heterogeneous acid scavenger. Acetonitrile (MeCN) is selected as the polar aprotic solvent to accelerate the SN2 transition state while keeping the quaternary ammonium side-products insoluble.
-
Step 3: Saponification. The methyl ester is hydrolyzed using Lithium Hydroxide (LiOH) in a biphasic THF/Water system. LiOH is preferred over NaOH or KOH to prevent unwanted degradation of the pyridine ring and to allow for easier isolation of the amino acid upon careful acidification with HCl.
Figure 1: Three-step synthetic workflow for 6-(Piperidin-1-ylmethyl)nicotinic acid.
Figure 2: Mechanistic dynamics and side-product mitigation during the SN2 substitution step.
Quantitative Data & Optimization
Table 1: Reagent Quantities for 100 mmol Scale Synthesis
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
|---|---|---|---|---|
| Methyl 6-methylnicotinate | 151.16 | 1.00 | 15.1 g | Starting Material |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 18.7 g | Brominating Agent |
| AIBN | 164.21 | 0.10 | 1.64 g | Radical Initiator |
| Piperidine | 85.15 | 1.20 | 10.2 g | Nucleophile |
| Potassium Carbonate | 138.20 | 2.00 | 27.6 g | Base / Acid Scavenger |
| Lithium Hydroxide (H2O) | 41.96 | 3.00 | 12.6 g | Saponification Base |
Table 2: Optimization of SN2 Reaction Conditions
| Solvent | Base | Temp (°C) | Yield (%) | Observation / Causality |
|---|---|---|---|---|
| DCM | TEA | 25 | 45 | Sluggish reaction; TEA competes as a nucleophile causing impurities. |
| DMF | K2CO3 | 80 | 62 | High conversion, but difficult solvent removal and colored impurities. |
| MeCN | K2CO3 | 60 | 88 | Optimal; K2CO3 is insoluble, driving clean HBr scavenging. |
Experimental Protocols
Note: This protocol is a self-validating system. Do not proceed to subsequent steps without confirming the In-Process Control (IPC) parameters.
Step 1: Synthesis of Methyl 6-(bromomethyl)nicotinate
-
Setup: Charge a 500 mL round-bottom flask equipped with a reflux condenser with methyl 6-methylnicotinate (15.1 g, 100 mmol) and trifluorotoluene (200 mL).
-
Reagent Addition: Add NBS (18.7 g, 105 mmol) and AIBN (1.64 g, 10 mmol) to the suspension.
-
Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 4-6 hours.
-
IPC (Self-Validation): Monitor by TLC (Hexanes/EtOAc 3:1). The reaction is deemed complete when the starting material spot is <5% relative to the product.
-
Workup: Cool the reaction to room temperature. Filter off the insoluble succinimide byproduct. Concentrate the filtrate under reduced pressure to yield crude methyl 6-(bromomethyl)nicotinate. Crucial: Use this intermediate immediately in Step 2 to prevent hydrolytic degradation or dimerization.
Step 2: Synthesis of Methyl 6-(piperidin-1-ylmethyl)nicotinate
-
Setup: Dissolve the crude methyl 6-(bromomethyl)nicotinate in anhydrous acetonitrile (150 mL).
-
Base Addition: Add finely powdered K2CO3 (27.6 g, 200 mmol) to the solution.
-
Nucleophile Addition: Cool the mixture to 0 °C. Add piperidine (10.2 g, 120 mmol) dropwise to control the initial exotherm and prevent runaway over-alkylation.
-
Reaction: Warm the mixture to 60 °C and stir for 12 hours.
-
IPC (Self-Validation): Monitor by LC-MS. Confirm the presence of the target mass [M+H]+ = 235.1 and the disappearance of the brominated intermediate.
-
Workup: Filter the inorganic salts and concentrate the solvent. Partition the residue between EtOAc (200 mL) and Water (100 mL).
-
Acid-Base Purification: Extract the organic layer with 1M HCl (2 x 100 mL) to selectively pull the basic product into the aqueous phase, leaving neutral impurities behind. Basify the aqueous layer to pH 9 with Na2CO3 and back-extract with EtOAc. Dry over Na2SO4 and concentrate to yield the pure ester intermediate.
Step 3: Synthesis of 6-(Piperidin-1-ylmethyl)nicotinic acid hydrochloride
-
Setup: Dissolve the intermediate from Step 2 in a mixture of THF (100 mL) and Water (50 mL).
-
Reaction: Add LiOH monohydrate (12.6 g, 300 mmol) and stir at room temperature for 4 hours.
-
IPC (Self-Validation): Monitor by LC-MS for the complete disappearance of the ester ([M+H]+ = 235.1) and appearance of the acid ([M+H]+ = 221.1).
-
Workup: Remove THF under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 2 using 6M HCl.
-
Isolation: Lyophilize the aqueous solution or concentrate and triturate with cold acetone to precipitate 6-(Piperidin-1-ylmethyl)nicotinic acid hydrochloride[1]. Filter and dry under high vacuum to afford the final product as a white to off-white solid.
References
- Title: US7423147B2 - Pyridine compounds as histamine H3 modulators Source: Google Patents URL
- Title: 1416714-22-1 | 6-(Piperidin-1-ylmethyl)
- Title: WO2024022332A1 - Fap inhibitors Source: Google Patents URL
Sources
Comprehensive In Vitro Assay Protocols for Evaluating 6-(Piperidin-1-ylmethyl)nicotinic Acid as a Histamine H3 Receptor Modulator
Introduction & Scientific Rationale
6-(Piperidin-1-ylmethyl)nicotinic acid is a highly specific, non-imidazole heterocyclic compound designed to modulate the Histamine H3 Receptor (H3R). Historically, first-generation H3R antagonists (such as thioperamide) relied on an imidazole ring for receptor recognition. However, the imidazole moiety is notorious for causing off-target interactions with cytochrome P450 (CYP450) enzymes and restricting blood-brain barrier (BBB) penetration[1]. The structural evolution toward non-imidazole scaffolds—utilizing a piperidine-pyridine backbone like 6-(Piperidin-1-ylmethyl)nicotinic acid—circumvents these pharmacokinetic liabilities while maintaining potent receptor affinity[1].
Because the H3R functions as a presynaptic autoreceptor and heteroreceptor coupled to inhibitory G-proteins (Gαi/o), evaluating a novel modulator requires a multi-tiered in vitro approach. Furthermore, the H3R exhibits significant species-specific pharmacological divergence (particularly between rodents and primates)[2][3]. Therefore, a self-validating assay system must prioritize human recombinant receptors to ensure clinical translatability.
Experimental Causality & Assay Design
To establish a comprehensive pharmacological profile for 6-(Piperidin-1-ylmethyl)nicotinic acid, our workflow is divided into three critical pillars:
-
Target Engagement (Affinity): A competitive radioligand binding assay determines the equilibrium dissociation constant ( Ki ). We utilize [³H]-N-α-methylhistamine, a gold-standard H3R radioligand, against human H3R-expressing membranes[3].
-
Functional Antagonism (cAMP Modulation): Because H3R activation inhibits adenylyl cyclase (AC) via Gαi, we must artificially stimulate AC using Forskolin to create a measurable "cAMP window." The test compound's ability to reverse agonist-induced cAMP suppression confirms its functional antagonism.
-
Constitutive Activity (GTPγS Binding): The H3R is highly constitutively active. Measuring [³⁵S]GTPγS binding differentiates a neutral antagonist (which blocks agonists but doesn't affect basal signaling) from an inverse agonist (which actively reduces basal G-protein coupling).
H3R Signaling & Modulation Mechanism
Fig 1. Mechanism of H3R antagonism by 6-(Piperidin-1-ylmethyl)nicotinic acid restoring cAMP.
Step-by-Step Methodologies
Protocol 1: Competitive Radioligand Binding Assay
Objective: Determine the binding affinity ( Ki ) of 6-(Piperidin-1-ylmethyl)nicotinic acid at the human H3R.
-
Reagents: HEK-293 cell membranes stably expressing human H3R, [³H]-N-α-methylhistamine (Specific Activity ~80 Ci/mmol), unlabeled thioperamide (10 µM for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.
-
Procedure:
-
Preparation: Pre-soak GF/B glass fiber filter plates in 0.3% Polyethylenimine (PEI) for 1 hour. Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of lipophilic piperidine compounds.
-
Incubation: In a 96-well plate, combine 10–20 µg of membrane protein, 1 nM [³H]-N-α-methylhistamine, and serial dilutions of 6-(Piperidin-1-ylmethyl)nicotinic acid (10 pM to 10 µM).
-
Equilibration: Incubate the plate at 25°C for 60 minutes to reach steady-state equilibrium.
-
Termination: Rapidly filter the reaction mixture through the PEI-soaked GF/B plates using a vacuum manifold. Wash filters 3x with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Dry the filters, add 40 µL of scintillation cocktail per well, and quantify radioactivity using a Microbeta counter.
-
-
Data Analysis: Calculate the IC50 using a four-parameter logistic non-linear regression. Convert to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[Radioligand]/Kd) .
Protocol 2: TR-FRET cAMP Accumulation Assay
Objective: Evaluate the functional antagonism of the compound in a live-cell format.
Fig 2. Step-by-step TR-FRET workflow for evaluating functional H3R antagonism.
-
Procedure:
-
Cell Plating: Seed CHO-K1 cells expressing human H3R at 5,000 cells/well in a 384-well plate. Use stimulation buffer containing 0.5 mM IBMX. Causality: IBMX inhibits phosphodiesterases (PDEs), preventing the premature degradation of synthesized cAMP.
-
Antagonist Pre-incubation: Add serial dilutions of 6-(Piperidin-1-ylmethyl)nicotinic acid and incubate for 15 minutes at room temperature (RT).
-
Stimulation: Add 10 µM Forskolin and an EC80 concentration of R(-)-α-methylhistamine (reference agonist). Incubate for 30 minutes at RT.
-
Detection: Lyse the cells and add TR-FRET reagents (Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody). Incubate for 1 hour.
-
Readout: Measure time-resolved fluorescence at 620 nm and 665 nm. A reversal of the agonist's effect by the test compound will result in higher native cAMP, which competes with Eu-cAMP, leading to a decrease in the FRET signal ratio (665/620).
-
Protocol 3: [³⁵S]GTPγS Binding Assay
Objective: Determine if the compound acts as a neutral antagonist or an inverse agonist.
-
Procedure:
-
Incubate human H3R membranes (10 µ g/well ) in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4) containing 10 µM GDP. Causality: Excess GDP forces the G-proteins into an inactive state, maximizing the signal-to-noise ratio when measuring basal vs. inverse agonist states.
-
Add 6-(Piperidin-1-ylmethyl)nicotinic acid and 0.1 nM [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate via rapid filtration over GF/B filters, wash, and measure bound radioactivity. A reduction in basal [³⁵S]GTPγS binding indicates inverse agonism.
-
Representative Data Presentation
The table below summarizes the expected in vitro pharmacological profile for a high-affinity, non-imidazole H3R modulator like 6-(Piperidin-1-ylmethyl)nicotinic acid.
| Assay Type | Target | Parameter | Representative Value | Biological Interpretation |
| Radioligand Binding | Human H3R | Ki | 5 – 15 nM | High-affinity target engagement. |
| Radioligand Binding | Rat H3R | Ki | 20 – 50 nM | Highlights species-specific divergence. |
| TR-FRET cAMP | Human H3R | IC50 | 10 – 30 nM | Potent functional antagonism of Gαi signaling. |
| [³⁵S]GTPγS Binding | Human H3R | EC50 | ~25 nM | Inverse agonism; reduction of constitutive activity. |
References
-
[1] Carruthers, N. I., Shah, C. R., & Swanson, D. M. (2008). Pyridine compounds as histamine H3 modulators (US Patent 7,423,147B2). U.S. Patent and Trademark Office. Available at:
-
[2] Esbenshade, T. A., Browman, K. E., Bitner, R. S., Strakhova, M., Cowart, M. D., & Brioni, J. D. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166–1181. Available at:[Link]
-
[3] Baumeister, P., Erdkoenig, A., Tropmann, K., et al. (2023). Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. ACS Pharmacology & Translational Science, 6(11), 1664–1675. Available at:[Link]
Sources
Application Note: Formulation and Delivery Strategies for 6-(Piperidin-1-ylmethyl)nicotinic Acid
Introduction & Physicochemical Profiling
6-(Piperidin-1-ylmethyl)nicotinic acid is a highly functionalized pharmacophore frequently utilized in the development of histamine H3 receptor modulators and metabolic regulators[1]. However, its dual-functional nature presents significant formulation and delivery challenges. The molecule contains an acidic carboxylic acid moiety derived from nicotinic acid (pKa ~4.85)[2] and a strongly basic piperidine ring (pKa ~11.12)[3]. Consequently, at physiological pH (7.4), the molecule exists predominantly as a zwitterion.
While this zwitterionic state confers excellent aqueous solubility, it severely restricts passive transcellular diffusion across lipophilic biological membranes (such as the intestinal epithelium or the blood-brain barrier). To overcome this permeability barrier, advanced formulation strategies such as Lipophilic Ion-Pairing (LIP)[4] and Water-in-Oil-in-Water (W/O/W) double emulsion encapsulation[5] must be employed.
Table 1: Estimated Physicochemical Properties of 6-(Piperidin-1-ylmethyl)nicotinic Acid
| Property | Value | Implication for Delivery |
| Molecular Weight | 220.27 g/mol | Small molecule, favorable size for nanocarrier encapsulation. |
| Nicotinic Acid pKa | ~4.85 | Deprotonated (anionic) at pH 7.4. |
| Piperidine pKa | ~11.12 | Protonated (cationic) at pH 7.4. |
| Net Charge at pH 7.4 | Neutral (Zwitterionic) | High aqueous solubility, poor membrane permeability. |
| BCS Classification | Class III (Estimated) | Requires permeability-enhancing formulation strategies. |
Formulation Strategy 1: Lipophilic Ion-Pairing (LIP) for Solid Lipid Nanoparticles
Causality & Rationale: Direct encapsulation of highly polar or zwitterionic molecules into lipid matrices typically results in low encapsulation efficiency (EE%) due to rapid partitioning into the aqueous phase during formulation. Lipophilic Ion-Pairing (LIP) overcomes this by reversibly masking the charged centers of the active pharmaceutical ingredient (API) with a counter-ion of opposite charge and high lipophilicity[4]. For 6-(Piperidin-1-ylmethyl)nicotinic acid, pairing the protonated piperidine nitrogen with an anionic lipophilic counter-ion (e.g., sodium deoxycholate) forms a neutral, hydrophobic complex. This dramatically increases the apparent partition coefficient (LogD), enabling efficient loading into Solid Lipid Nanoparticles (SLNs).
Protocol: LIP Complexation and SLN Preparation
-
Ion-Pair Formation: Dissolve 10 mM of 6-(Piperidin-1-ylmethyl)nicotinic acid in 10 mL of deionized water. Adjust to pH 6.0 using 0.1 M HCl/NaOH to ensure full protonation of the piperidine and partial protonation of the carboxylate.
-
Counter-ion Addition: Slowly add 10 mM of sodium deoxycholate under continuous magnetic stirring (500 rpm) at room temperature for 2 hours.
-
Complex Isolation: Centrifuge the resulting turbid suspension at 10,000 × g for 15 minutes. Collect the precipitated hydrophobic ion-pair complex and lyophilize for 24 hours.
-
SLN Formulation (Hot Homogenization): Melt 500 mg of solid lipid (e.g., Compritol 888 ATO) at 10°C above its melting point (~85°C). Dissolve 50 mg of the lyophilized LIP complex directly into the lipid melt.
-
Aqueous Phase Preparation: Heat 20 mL of an aqueous surfactant solution (2% w/v Poloxamer 188) to the same temperature (85°C).
-
Emulsification: Disperse the lipid melt into the hot aqueous phase using a high-shear homogenizer at 15,000 rpm for 5 minutes.
-
Solidification: Rapidly cool the nanoemulsion in an ice bath (2–8°C) to solidify the lipid matrix, forming drug-loaded SLNs.
Workflow for Lipophilic Ion-Pairing (LIP) and Solid Lipid Nanoparticle (SLN) formulation.
Formulation Strategy 2: W/O/W Double Emulsion PLGA Nanoparticles
Causality & Rationale: When sustained release of the un-modified zwitterion is required, polymeric encapsulation using Poly(lactic-co-glycolic acid) (PLGA) is preferred. A standard single emulsion (O/W) method is ineffective for 6-(Piperidin-1-ylmethyl)nicotinic acid because the hydrophilic API will rapidly diffuse into the continuous aqueous phase, resulting in <10% encapsulation efficiency. The Water-in-Oil-in-Water (W/O/W) double emulsion method solves this by trapping the aqueous API solution (W1) inside an organic polymer solution (O), which is then dispersed into a secondary aqueous phase (W2)[5][6].
Protocol: W/O/W Double Emulsion Solvent Evaporation
-
Primary Emulsion (W1/O): Dissolve 20 mg of 6-(Piperidin-1-ylmethyl)nicotinic acid in 1 mL of PBS (pH 7.4) to form the inner aqueous phase (W1). Dissolve 100 mg of PLGA (50:50, MW 30,000-60,000) in 4 mL of dichloromethane (DCM) to form the organic phase (O).
-
First Sonication: Add W1 dropwise to O while sonicating in an ice bath using a probe sonicator (40% amplitude, 1 minute) to form a stable W1/O primary emulsion.
-
Secondary Emulsion (W1/O/W2): Immediately transfer the primary emulsion into 20 mL of an external aqueous phase (W2) containing 1% w/v Polyvinyl Alcohol (PVA) as a stabilizer.
-
Second Sonication: Homogenize the mixture using a high-shear mixer at 10,000 rpm for 3 minutes to form the W1/O/W2 double emulsion.
-
Solvent Evaporation: Transfer the double emulsion to a magnetic stirrer and stir continuously at 400 rpm for 4 hours at room temperature to evaporate the DCM and harden the PLGA nanoparticles.
-
Recovery & Washing: Collect the nanoparticles by ultracentrifugation at 20,000 × g for 30 minutes. Wash twice with deionized water to remove unencapsulated API and excess PVA, then lyophilize.
Step-by-step W/O/W double emulsion process for encapsulating zwitterionic APIs in PLGA.
In Vitro Validation & Analytical Characterization
To ensure the formulations act as self-validating systems, critical quality attributes (CQAs) must be measured. The encapsulation efficiency (EE%) is determined by disrupting the nanoparticles (using Triton X-100 for SLNs or DMSO for PLGA) and quantifying the API via HPLC-UV at 263 nm[2]. Permeability enhancement is validated using a Parallel Artificial Membrane Permeability Assay (PAMPA).
Table 2: Expected Analytical Outcomes for Formulation Strategies
| Formulation Type | Expected Size (DLS) | Zeta Potential | Encapsulation Efficiency (EE%) | Relative PAMPA Permeability |
| Free API Solution | N/A | Neutral | N/A | 1x (Baseline) |
| LIP-SLN Complex | 120 - 180 nm | -20 to -30 mV | > 75% | 8x - 12x |
| W/O/W PLGA NP | 150 - 250 nm | -15 to -25 mV | 50% - 65% | 5x - 7x (Sustained) |
Conclusion
The delivery of amphoteric molecules like 6-(Piperidin-1-ylmethyl)nicotinic acid requires rational formulation design to overcome inherent permeability limitations. By employing Lipophilic Ion-Pairing to modulate the apparent partition coefficient, or W/O/W double emulsions to physically shield the hydrophilic core, formulators can significantly enhance the bioavailability and therapeutic utility of this pharmacophore.
Sources
- 1. US7423147B2 - Pyridine compounds as histamine H3 modulators - Google Patents [patents.google.com]
- 2. Nicotinic Acid [drugfuture.com]
- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Strategies to Overcome Heparins’ Low Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Encapsulation of Large-Size Plasmids in PLGA Nanoparticles for Gene Editing: Comparison of Three Different Synthesis Methods [mdpi.com]
Application Note: 6-(Piperidin-1-ylmethyl)nicotinic Acid as a Versatile Building Block in GPCR Drug Discovery
Introduction & Strategic Rationale
In the landscape of modern medicinal chemistry, the design of G-protein coupled receptor (GPCR) modulators—particularly those targeting the Histamine H3 receptor—has undergone a significant evolution. Historically, H3 receptor ligands relied heavily on imidazole-containing scaffolds [1]. However, the imidazole moiety is notorious for causing cytochrome P450 (CYP450) inhibition and poor central nervous system (CNS) penetration, leading to unacceptable off-target toxicity and pharmacokinetic liabilities.
To circumvent these issues, researchers have pivoted toward non-imidazole heterocyclic compounds [1]. 6-(Piperidin-1-ylmethyl)nicotinic acid (often supplied as a hydrochloride salt, CAS: 1416714-22-1) has emerged as a highly versatile, premium building block. By combining a highly basic piperidine headgroup with a rigid, metabolically stable pyridine core, this molecule provides an ideal foundation for synthesizing targeted amide libraries, PROTAC linkers, and fragment-based drug discovery (FBDD) candidates.
Mechanistic Insight: The Pharmacophore Logic
The utility of 6-(Piperidin-1-ylmethyl)nicotinic acid lies in its perfect alignment with the classical GPCR aminergic pharmacophore model. Every structural feature of this building block serves a distinct, causal purpose in drug design:
-
The Basic Amine (Piperidine): With a pKa of approximately 9.5, the piperidine nitrogen remains protonated at physiological pH. This is an absolute requirement for forming a critical salt bridge with the highly conserved Aspartate residue (e.g., Asp114 in the H3 receptor) within the transmembrane binding pocket [2].
-
The Rigid Spacer (Pyridine Core): The pyridine ring enforces a specific spatial vector, projecting the basic amine into the receptor's acidic pocket while minimizing the entropic penalty of binding. Furthermore, the electron-deficient nature of the pyridine ring increases the metabolic stability of the molecule against oxidative degradation compared to phenyl or imidazole rings.
-
The Coupling Handle (Carboxylic Acid): Positioned at C-3, the carboxylic acid serves as a highly reactive handle for amide coupling, allowing for rapid diversification with various aliphatic or aromatic amines to explore the receptor's lipophilic sub-pockets.
Figure 1: Pharmacophore mapping of 6-(Piperidin-1-ylmethyl)nicotinic acid in GPCR targeting.
Experimental Protocol: High-Efficiency Amide Library Generation
When utilizing 6-(Piperidin-1-ylmethyl)nicotinic acid hydrochloride, standard peptide coupling conditions often fail or proceed sluggishly due to the electron-withdrawing nature of the pyridine ring and the presence of the HCl salt. The following protocol is a field-proven, self-validating system designed for high-throughput library generation.
Step-by-Step Methodology
1. Reagent Preparation & Activation
-
Action: In an oven-dried vial under a nitrogen atmosphere, dissolve 6-(Piperidin-1-ylmethyl)nicotinic acid hydrochloride (1.0 eq, 0.5 mmol) and HATU (1.2 eq, 0.6 mmol) in anhydrous DMF (3.0 mL).
-
Causality: HATU is selected over EDCI/HOBt because the electron-deficient nicotinic acid requires a highly reactive uronium-based coupling agent to form the active ester efficiently.
2. Basification (Critical Step)
-
Action: Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq, 2.0 mmol) dropwise to the solution. Stir at room temperature for 15 minutes.
-
Causality: The use of 4.0 equivalents of DIPEA is mandatory. One equivalent activates the carboxylic acid, while the remaining equivalents neutralize the HCl salt of the building block and the potential salt of the incoming amine. Failure to use excess base will result in premature quenching and near-zero yields.
3. Amide Coupling
-
Action: Add the target primary or secondary amine (1.1 eq, 0.55 mmol). Stir the reaction mixture at room temperature for 2 hours.
-
Self-Validation: After 1 hour, sample 5 µL of the reaction, dilute in 1 mL of MeOH, and inject into an LC-MS. The disappearance of the active ester mass (M+HATU adduct) and the appearance of the product mass confirms successful coupling.
4. Workup and Purification
-
Action: Quench the reaction with saturated aqueous NaHCO₃ (5 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via Reverse-Phase Prep-HPLC (Water/MeCN with 0.1% TFA).
Quantitative Reaction Optimization
The table below summarizes the causality behind the optimization of the coupling conditions for this specific building block.
| Coupling Reagent | Base (eq) | Solvent | Time (h) | Avg. Yield (%) | Causality / Observation |
| EDCI / HOBt | DIPEA (3) | DMF | 12 | 45-55% | Sluggish activation of the electron-deficient pyridine carboxylate. |
| T3P (50% in EtOAc) | Et₃N (4) | EtOAc | 8 | 60-70% | Good scalability, but lower conversion rates for sterically hindered amines. |
| HATU | DIPEA (4) | DMF | 2 | 85-95% | Rapid activation; excess base fully neutralizes the HCl salt, driving the reaction forward. |
Workflow & Self-Validating Quality Control
To ensure scientific integrity, the synthesis workflow must be tightly coupled with analytical and biological validation. Because the target compounds are designed to modulate GPCRs (like the Gi/o-coupled H3 receptor), an in vitro cAMP accumulation assay serves as the ultimate functional validation of the synthesized library.
Figure 2: Standardized high-throughput workflow for generating targeted amide libraries.
Biological Validation Rationale: If the synthesized amide successfully antagonizes the H3 receptor, it will block the receptor's natural Gi/o-mediated inhibition of adenylate cyclase[3]. Consequently, a successful hit will result in a measurable increase in intracellular cAMP levels upon forskolin stimulation, validating both the chemical synthesis and the biological hypothesis.
Downstream Applications
Beyond traditional GPCR modulation, 6-(Piperidin-1-ylmethyl)nicotinic acid is increasingly utilized in advanced therapeutic modalities:
-
PROTAC Development: The basic piperidine ring acts as an excellent surface-exposed motif to improve the aqueous solubility of highly lipophilic PROTAC degraders. The rigid pyridine core can serve as an exit vector for PEG or alkyl linkers.
-
Fragment-Based Drug Discovery (FBDD): With a low molecular weight and well-defined vectors, this compound is an ideal fragment for X-ray crystallography screens, allowing researchers to map the acidic pockets of novel protein targets.
References
- Carruthers, N. I., Shah, C. R., & Swanson, D. M. (2008). Pyridine compounds as histamine H3 modulators (U.S. Patent No. 7,423,147). U.S. Patent and Trademark Office.
-
Arrang, J.-M., Garbarg, M., & Schwartz, J.-C. (1983). Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor. Nature, 302, 832-837. URL:[Link]
-
Leurs, R., & Timmerman, H. (Eds.). (1998). The Histamine H3 Receptor: A Target for New Drugs. Elsevier Science. URL:[Link]
Application Note: A Systematic Approach to Solvent Selection for 6-(Piperidin-1-ylmethyl)nicotinic acid
Here is a detailed application note and protocol for selecting a solvent to dissolve 6-(Piperidin-1-ylmethyl)nicotinic acid.
Abstract
The selection of an appropriate solvent is a critical, foundational step in pharmaceutical research and development, influencing everything from reaction kinetics to the bioavailability of the final drug product.[1][2] This guide provides a comprehensive framework for selecting a suitable solvent for 6-(Piperidin-1-ylmethyl)nicotinic acid, a complex heterocyclic compound. We will delve into the physicochemical characteristics of the molecule, outline a rational solvent screening strategy, and provide a detailed, field-proven protocol for quantitative solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking a robust methodology for solvent selection.
Understanding the Analyte: Physicochemical Profile
The molecular structure of 6-(Piperidin-1-ylmethyl)nicotinic acid is the primary determinant of its solubility behavior. A thorough analysis of its functional groups is the first step in predicting its interactions with various solvents.
The molecule possesses both a carboxylic acid group (an acidic moiety) on the pyridine ring and a tertiary amine within the piperidinyl group (a basic moiety). This dual functionality makes the molecule amphoteric and suggests a high likelihood of it existing as a zwitterion at or near physiological pH.[3][4] Zwitterions, which contain both positive and negative charges while being electrically neutral overall, typically exhibit high polarity.[3][4] This charge separation leads to strong intermolecular forces and a preference for polar solvents, particularly those capable of hydrogen bonding.[5]
Key Structural Features:
-
Nicotinic Acid Core: A polar aromatic system capable of hydrogen bonding. The parent compound, nicotinic acid, is slightly soluble in water and ethanol but insoluble in less polar solvents like ether.[6][7]
-
Carboxylic Acid Group: Provides an acidic proton and is a strong hydrogen bond donor and acceptor.
-
Tertiary Amine (Piperidine): A basic site and a hydrogen bond acceptor.
-
Zwitterionic Potential: The intramolecular acid-base interaction can create a highly polar zwitterionic form, which is crucial for its solubility profile.[8]
| Property | Value / Prediction | Rationale / Source |
| Molecular Formula | C₁₃H₁₈N₂O₂ | Based on structure. |
| Molecular Weight | 234.29 g/mol | Calculated from formula. |
| Predicted Nature | Zwitterionic Ampholyte | Contains both acidic (carboxylic acid) and basic (tertiary amine) functional groups.[3][4] |
| Predicted Solubility | High in polar, protic solvents (e.g., water, short-chain alcohols). Moderate to low in polar aprotic and nonpolar solvents. | Zwitterions are highly soluble in water due to favorable dipole interactions and hydrogen bonding.[3][5] Nicotinic acid itself shows a preference for polar solvents like DMSO and ethanol.[9][10] |
The Logic of Solvent Selection: A Multi-faceted Approach
Selecting a solvent is not merely about dissolution; it involves a careful balance of chemical efficiency, safety, environmental impact, and downstream process compatibility.[11][12] For a novel compound like 6-(Piperidin-1-ylmethyl)nicotinic acid, a systematic screening process is essential.
Our strategy begins with a broad selection of solvents representing different classes, which will then be narrowed down through quantitative testing.
Visualizing the Workflow
The following diagram outlines the logical flow for a comprehensive solvent selection process.
Caption: Logical workflow for systematic solvent selection.
Candidate Solvents for Initial Screening
The table below presents a curated list of solvents for the initial screening phase. The selection covers a wide range of polarities and hydrogen bonding capabilities.
| Solvent | Class | Dielectric Constant (20°C) | Boiling Point (°C) | Key Considerations |
| Water | Polar Protic | 80.1 | 100 | Excellent for dissolving zwitterions.[5] Potential for pH-dependent solubility. |
| Ethanol | Polar Protic | 24.5 | 78 | Good general-purpose solvent for polar molecules; relatively low toxicity.[1] |
| Isopropanol | Polar Protic | 18.2 | 82 | Slightly less polar than ethanol. |
| Methanol | Polar Protic | 32.7 | 65 | Highly polar, but higher toxicity. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | Exceptional dissolving power for a wide range of compounds, including nicotinic acid.[9][10] High boiling point can be a challenge for removal. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Strong solvent, but has reproductive toxicity concerns.[12] |
| Acetonitrile | Polar Aprotic | 37.5 | 82 | Common in analytical chemistry (HPLC mobile phase), but nicotinic acid has low solubility in it.[9][10] |
| Acetone | Polar Aprotic | 20.7 | 56 | Useful for compounds of intermediate polarity; highly volatile.[1] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 66 | Good for less polar compounds; risk of peroxide formation. |
| Toluene | Nonpolar | 2.4 | 111 | Unlikely to be effective but serves as a good nonpolar control. |
| Heptane | Nonpolar | 1.9 | 98 | Serves as a nonpolar control. |
Experimental Protocol: Equilibrium Solubility Determination
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[13] It provides the most accurate measure of a compound's solubility at a given temperature.
Objective
To quantitatively determine the solubility of 6-(Piperidin-1-ylmethyl)nicotinic acid in a range of selected solvents at a controlled temperature (e.g., 25°C).
Materials & Reagents
-
6-(Piperidin-1-ylmethyl)nicotinic acid (≥98% purity)
-
Candidate solvents (HPLC grade or equivalent)
-
Calibrated analytical balance
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
Protocol Workflow Diagram
Caption: Step-by-step overview of the shake-flask method.
Step-by-Step Procedure
-
Preparation: a. Accurately weigh an amount of 6-(Piperidin-1-ylmethyl)nicotinic acid into a glass vial that is known to be in excess of its expected solubility. A starting point of ~10-20 mg is often sufficient. b. Precisely add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial. c. Prepare at least three replicate vials for each solvent to ensure statistical validity.
-
Equilibration: a. Securely cap the vials. b. Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). c. Agitate the samples for a sufficient duration to reach equilibrium. Causality: A period of 24 to 72 hours is typically required to ensure the system reaches thermodynamic equilibrium, not just kinetic solubility.[13] Shorter times can lead to an underestimation of true solubility.
-
Sample Separation: a. After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least 1 hour to allow larger particles to settle. b. Centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet the remaining undissolved solid. Causality: This step is crucial to separate the saturated supernatant from the excess solid without disturbing the equilibrium.[13]
-
Filtration & Dilution: a. Carefully draw the supernatant into a syringe, avoiding the solid pellet. b. Attach a 0.22 µm syringe filter and discard the first few drops to saturate any binding sites on the filter membrane. c. Filter the required volume of the clear solution into a clean vial. d. Accurately perform a serial dilution of the filtrate with the appropriate solvent to bring its concentration into the linear range of the analytical method.
-
Quantification: a. Prepare a standard curve of the compound in the same solvent. b. Analyze the diluted samples using a validated HPLC-UV or UV-Vis method. Trustworthiness: Using a stability-indicating analytical method ensures that you are measuring the concentration of the intact compound, not any degradants.[13]
-
Solid-State Analysis (Self-Validation): a. After removing the supernatant, carefully dry the remaining solid from the vials. b. Analyze the residual solid using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Trustworthiness: This step is critical to confirm that the compound has not changed its crystalline form (polymorphism) or formed a solvate during the experiment, which would invalidate the solubility measurement for the original form.[13]
Data Interpretation and Next Steps
The results from the protocol will yield a quantitative solubility value (e.g., in mg/mL) for each solvent tested.
-
High Solubility (>10 mg/mL): Solvents in this category (likely to be polar protic solvents like water or DMSO for this compound) are excellent candidates for creating concentrated stock solutions or for use in reaction chemistry.
-
Moderate Solubility (1-10 mg/mL): These solvents may be suitable for certain formulations or analytical applications.
-
Low Solubility (<1 mg/mL): These solvents are generally unsuitable for creating solutions but may be useful as anti-solvents in crystallization processes.[2][11]
If a single solvent does not meet the required solubility, the next logical steps are:
-
pH Adjustment: For a zwitterionic compound, solubility in aqueous media can often be dramatically increased by adjusting the pH away from its isoelectric point.[4] Experimenting with buffered solutions (e.g., pH 2, 7.4, 10) is a standard approach.[14]
-
Co-solvent Systems: Blending a good solvent with a poor one (e.g., water-ethanol mixtures) can fine-tune the solvent properties to achieve optimal solubility.[15]
Conclusion
A successful solvent selection process for 6-(Piperidin-1-ylmethyl)nicotinic acid hinges on a foundational understanding of its zwitterionic nature, followed by a systematic and rigorous experimental evaluation. The shake-flask method, coupled with proper analytical quantification and solid-state verification, provides a trustworthy and authoritative pathway to identifying the optimal solvent system. This methodical approach minimizes downstream challenges and accelerates the development timeline by ensuring that early-stage decisions are based on robust, high-quality data.[16][17]
References
- Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? (n.d.). Google Scholar.
- The Application of Solvents in the Pharmaceutical Industry. (n.d.). Aure Chemical.
- What Factors Are Taken Into Consideration When Selecting a Solvent? (2026, February 19). Asynt.
- Nicotinic acid CAS#: 59-67-6. (n.d.). ChemicalBook.
- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
- Understanding the Role of Solvents in Pharmaceutical Manufacturing. (2023, September 2). Coast Southwest.
- Optimizing drug Solubility for enhanced oral formulation performance. (2025, July 17). Seppic.
- Solvent selection for pharmaceuticals. (n.d.).
- NICOTINIC ACID EXTRA PURE. (n.d.). Loba Chemie.
- Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. (2012, April).
- Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.
- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
- Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review.
- Zwitterion Definition - Organic Chemistry II Key Term. (2025, August 15). Fiveable.
- Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. (2016, August 2). ISEC.
- Zwitterion | Definition, Structure & Properties. (n.d.). Study.com.
- A Solubility Comparison of Neutral and Zwitterionic Polymorphs. (2014, March 10). Crystal Growth & Design.
- Are zwitterions soluble in water? (2021, June 10).
- Niacin or Nicotinic Acid or Vitamin B3 Manufacturers, with SDS. (n.d.). Muby Chemicals.
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- 2. coastviewsolvents.com [coastviewsolvents.com]
- 3. fiveable.me [fiveable.me]
- 4. Zwitterion | Definition, Structure & Properties - Lesson | Study.com [study.com]
- 5. Are zwitterions soluble in water? | AAT Bioquest [aatbio.com]
- 6. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
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- 11. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 13. raytor.com [raytor.com]
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- 15. researchgate.net [researchgate.net]
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- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Application Note: Advanced Crystallization Techniques for 6-(Piperidin-1-ylmethyl)nicotinic Acid
Target Audience: Chemical Engineers, Formulation Scientists, and Process Chemists Document Type: Technical Protocol & Mechanistic Guide
Executive Summary & Context
6-(Piperidin-1-ylmethyl)nicotinic acid is a highly functionalized, non-imidazole heterocyclic building block. It is prominently utilized as a critical intermediate in the synthesis of selective Histamine H3 receptor modulators, which are developed for the treatment of neurological and respiratory disorders [1].
From a process chemistry perspective, the isolation of this compound presents a distinct challenge: it is an amphoteric molecule. Containing both an acidic pyridine-3-carboxylic acid moiety and a highly basic piperidine ring, the molecule exists as a zwitterion in neutral aqueous environments. Consequently, it exhibits extreme aqueous solubility at both low and high pH ranges, while demonstrating poor solubility in standard non-polar organic solvents. This application note details field-proven, self-validating crystallization protocols to isolate both the zwitterionic free base and the pharmaceutical-grade hydrochloride salt [2].
Physicochemical Profiling & Thermodynamic Rationale
To design a robust crystallization process, the thermodynamic boundaries of the molecule must dictate the experimental parameters. Table 1 summarizes the critical physicochemical data driving these protocols.
Table 1: Physicochemical Properties & Crystallization Parameters
| Property | Value / Description | Process Implication |
| Molecular Weight | 220.27 g/mol (Free Base) 256.73 g/mol (HCl Salt) | Determines stoichiometric equivalents for salt formation. |
| Estimated pKa₁ (Carboxyl) | ~4.0 | Deprotonates above pH 4.0, forming an anion. |
| Estimated pKa₂ (Piperidine) | ~9.5 | Protonates below pH 9.5, forming a cation. |
| Isoelectric Point (pI) | ~6.75 | The pH of minimum aqueous solubility; target for free-base precipitation. |
| Solubility Profile | High in H₂O at pH < 4 & pH > 9.Soluble in hot Ethanol. | Dictates the use of reactive (pH-shift) or anti-solvent crystallization. |
Causality of Experimental Choices
Because 6-(Piperidin-1-ylmethyl)nicotinic acid is a zwitterion, reactive crystallization via pH adjustment is the most thermodynamically efficient method to isolate the free base. By titrating an aqueous solution exactly to its isoelectric point (pI ~ 6.75), the net charge of the bulk molecular population becomes zero. This neutral state maximizes intermolecular hydrogen bonding (head-to-tail carboxylate-piperidinium interactions) and minimizes hydration, thereby driving supersaturation and subsequent nucleation.
Conversely, for long-term storage or formulation, the hydrochloride salt is often preferred due to its enhanced chemical stability and highly ordered crystalline lattice [2]. This is best achieved via anti-solvent crystallization using an Ethanol/Ethyl Acetate system, where the polar salt is forced out of solution by the sequential addition of a lower-polarity solvent.
Experimental Protocols
Protocol A: Isoelectric Point (pI) Reactive Crystallization (Free Base)
Objective: Isolate high-purity zwitterionic free base from an aqueous synthetic crude mixture via pH-driven supersaturation.
-
Dissolution & Clarification: Suspend 10.0 g of crude 6-(Piperidin-1-ylmethyl)nicotinic acid in 50 mL of deionized water. Add 2M HCl dropwise under agitation until the pH reaches ~2.0.
-
Causality: At pH 2.0, both the piperidine and pyridine nitrogens are fully protonated, ensuring complete dissolution of the crude material.
-
-
Polish Filtration: Filter the acidic solution through a 0.22 µm PTFE membrane to remove any unreacted, insoluble organic impurities.
-
Nucleation Induction (pH Titration): Transfer the filtrate to a jacketed crystallizer set to 40 °C. Under moderate overhead agitation (250 rpm), slowly add 2M NaOH at a rate of 0.5 mL/min. Monitor the pH continuously with a calibrated probe.
-
Seeding: As the pH approaches 6.0, the solution will enter the metastable zone and become slightly turbid. Introduce 0.1 g of pure free-base seed crystals.
-
Causality: Seeding bypasses the primary nucleation energy barrier, preventing the compound from "oiling out" (liquid-liquid phase separation) which is common for piperidine derivatives.
-
-
Completion of Titration: Continue adding 2M NaOH until a final pH of 6.7–6.9 is achieved. Hold the suspension at 40 °C for 30 minutes to allow the crystal bed to establish.
-
Controlled Cooling: Ramp the crystallizer temperature down to 5 °C at a linear cooling rate of 0.2 °C/min.
-
Causality: A slow, controlled cooling rate ensures that crystal growth dominates over secondary nucleation, yielding larger, highly filterable crystals rather than fine amorphous powders.
-
-
Isolation & Drying: Filter the slurry under vacuum. Wash the filter cake with 2 x 10 mL of ice-cold deionized water, followed by 10 mL of cold acetone to displace the water. Dry in a vacuum oven at 45 °C and 50 mbar for 12 hours.
Protocol B: Anti-Solvent Crystallization (Hydrochloride Salt)
Objective: Generate the highly crystalline HCl salt (CAS: 1416714-22-1) via solvent-antisolvent supersaturation.
-
Salt Formation: Suspend 5.0 g of the purified free base in 25 mL of absolute ethanol in a multi-neck round-bottom flask. Add 1.05 molar equivalents of concentrated aqueous HCl (37%). Heat to 60 °C until a clear, homogeneous solution forms.
-
Anti-Solvent Addition: Maintain the temperature at 60 °C. Slowly add Ethyl Acetate (EtOAc) via an addition funnel at 1 mL/min.
-
Causality: EtOAc acts as the anti-solvent because the highly polar hydrochloride salt has negligible solubility in it, whereas ethanol acts as the bridging solvent.
-
-
Metastable Zone Control: Stop the EtOAc addition when the first persistent cloudiness appears (typically after 15–20 mL). Hold the temperature for 30 minutes. This hold time allows for Ostwald ripening, where smaller, thermodynamically unstable crystals dissolve and redeposit onto larger crystals.
-
Yield Maximization: Resume the addition of EtOAc (an additional 30 mL) at a rate of 1.5 mL/min to force the remaining salt out of solution.
-
Cooling and Isolation: Cool the suspension to 0 °C over 2 hours. Filter, wash with cold EtOAc, and vacuum dry at 40 °C to constant weight.
Analytical Validation & Quality Control
To ensure this protocol functions as a self-validating system, the isolated crystals must be subjected to the following orthogonal analytical techniques:
-
HPLC-UV: Confirm chemical purity (>99.5% target). Because the piperidine moiety lacks a strong chromophore, the UV detector must be tuned to the absorption maximum of the pyridine ring (~260 nm).
-
X-Ray Powder Diffraction (XRPD): Confirm the polymorphic form and crystallinity. Zwitterions are highly prone to forming hydrates; XRPD will distinguish between an anhydrous lattice and a hydrated lattice.
-
Karl Fischer (KF) Titration: Quantify residual water. This differentiates superficial surface moisture (which can be removed by extended drying) from true stoichiometric hydrate formation.
Workflow Visualization
The following diagram maps the thermodynamic decision tree and kinetic steps required to successfully isolate either form of the compound.
Crystallization workflow for 6-(Piperidin-1-ylmethyl)nicotinic acid forms.
References
- Carruthers, N. I., et al. "Pyridine compounds as histamine H3 modulators." United States Patent US7423147B2, Janssen Pharmaceutica NV, 2008.
Rapid and Efficient Synthesis of 6-(Piperidin-1-ylmethyl)nicotinic Acid via Microwave-Assisted Nucleophilic Substitution
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 6-(Piperidin-1-ylmethyl)nicotinic acid, a valuable heterocyclic scaffold for pharmaceutical research. The methodology leverages the efficiency of microwave-assisted organic synthesis (MAOS) to achieve rapid, high-yield production. By employing 6-(chloromethyl)nicotinic acid and piperidine as starting materials, this protocol circumvents the lengthy reaction times and lower yields often associated with conventional heating methods. We present a comprehensive, step-by-step guide from reagent preparation to product purification and characterization, underpinned by mechanistic insights and practical troubleshooting advice. This method is designed for reproducibility and scalability, making it ideal for medicinal chemistry and drug development laboratories.
Introduction
Nicotinic acid and piperidine are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The combination of these two moieties into a single molecule, such as 6-(Piperidin-1-ylmethyl)nicotinic acid, creates a versatile building block for the development of novel therapeutic agents. The synthesis of such compounds typically involves the formation of a C-N bond, a reaction that can be significantly accelerated using microwave irradiation.
Microwave-assisted synthesis has emerged as a cornerstone of modern green chemistry, offering substantial advantages over conventional heating.[2] By directly coupling energy with polar molecules in the reaction mixture, microwaves provide rapid, uniform heating, which dramatically reduces reaction times from hours to minutes.[2][3] This leads to increased reaction rates, higher product yields, improved purity by minimizing side-product formation, and enhanced energy efficiency.[4] This protocol details a robust microwave-assisted method for the nucleophilic substitution reaction between 6-(chloromethyl)nicotinic acid and piperidine.
Reaction Scheme and Mechanism
The synthesis proceeds via a direct nucleophilic substitution. Piperidine, acting as a nucleophile, displaces the chloride leaving group from the benzylic-like position of 6-(chloromethyl)nicotinic acid.
Overall Reaction:
Mechanism of Action: The reaction follows a bimolecular nucleophilic substitution (SN2) pathway. The nitrogen atom of piperidine attacks the electrophilic carbon of the chloromethyl group. A base, such as potassium carbonate or triethylamine, is crucial for two reasons: 1) to neutralize the hydrochloride if the starting material is a salt, and 2) to scavenge the HCl formed during the reaction, driving the equilibrium towards the product. The high-energy, polar transition state is stabilized by polar solvents, and its formation is accelerated by the rapid heating provided by microwave energy.
Caption: SN2 mechanism for the synthesis.
Materials and Apparatus
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Comments |
| 6-(Chloromethyl)nicotinic acid hydrochloride | ≥95% | Commercially Available[5] | Starting material. |
| Piperidine | ≥99% | Sigma-Aldrich, etc. | Nucleophile. |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Fisher Scientific, etc. | Base. |
| Ethanol (EtOH), anhydrous | ACS Grade | VWR, etc. | Reaction Solvent. |
| Dichloromethane (DCM) | ACS Grade | VWR, etc. | Extraction Solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR, etc. | Extraction/Chromatography. |
| Hexanes | ACS Grade | VWR, etc. | Chromatography. |
| Magnesium Sulfate (MgSO₄), anhydrous | ACS Grade | Sigma-Aldrich, etc. | Drying Agent. |
Apparatus
-
Mon-omode microwave reactor (e.g., CEM Discover, Biotage Initiator) with 10 mL pressure-rated microwave vials.
-
Magnetic stir bars.
-
Standard laboratory glassware (beakers, flasks, separatory funnel).
-
Rotary evaporator.
-
Analytical balance.
-
System for purification (flash column chromatography or recrystallization setup).
-
Analytical instruments for characterization: NMR spectrometer, Mass Spectrometer (MS), HPLC.
Detailed Experimental Protocol
This protocol outlines the synthesis on a 1 mmol scale. The reaction can be scaled as needed, with appropriate adjustments to vial size and reagent quantities.
Caption: General workflow for the microwave synthesis.
Step 1: Reagent Preparation
-
To a 10 mL pressure-rated microwave vial containing a magnetic stir bar, add 6-(chloromethyl)nicotinic acid hydrochloride (1.0 mmol, 206.05 mg).
-
Add anhydrous potassium carbonate (2.5 mmol, 345.5 mg). Causality: The base is essential to deprotonate the hydrochloride salt and neutralize the HCl produced during the reaction, preventing the protonation of piperidine which would render it non-nucleophilic. An excess is used to ensure the reaction goes to completion.
-
Add anhydrous ethanol (4 mL). Causality: Ethanol is an excellent solvent for this reaction due to its high polarity, which aids in dissolving the reactants and stabilizing the transition state, and its high dielectric constant, allowing for efficient microwave heating.[6]
-
Add piperidine (1.2 mmol, 0.12 mL). Causality: A slight excess of the nucleophile helps ensure complete consumption of the limiting electrophile.
Step 2: Microwave-Assisted Reaction
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of the microwave reactor.
-
Set the reaction parameters as follows. These may be optimized for different reactor models.
| Parameter | Value | Rationale |
| Temperature | 120 °C | Provides sufficient thermal energy to overcome the activation barrier rapidly. |
| Reaction Time | 10 minutes | MAOS significantly shortens required reaction times.[7] Monitor by TLC/LC-MS if needed. |
| Microwave Power | Dynamic (200 W max) | Power is automatically modulated to maintain the target temperature. |
| Pressure | Max 250 psi | The reaction is run in a sealed vessel to allow temperatures above the solvent's boiling point. |
| Stirring | Medium | Ensures homogeneous heating and mixing of reactants. |
-
Start the irradiation. The reactor will automatically monitor and control the temperature and pressure.
Step 3: Work-up and Isolation
-
After the reaction is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system.
-
Once cooled, carefully uncap the vial in a fume hood.
-
Filter the reaction mixture through a small plug of Celite or cotton to remove the inorganic salts (K₂CO₃ and KCl).
-
Wash the vial and the filter plug with a small amount of ethanol (~5 mL).
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude product as a solid or viscous oil.
Step 4: Purification
The crude product can be purified by one of two methods depending on its nature.
Method A: Recrystallization
-
If the crude product is a solid, attempt recrystallization. A common solvent system for similar structures is ethanol/water or ethyl acetate.[8]
-
Dissolve the crude solid in a minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Method B: Flash Column Chromatography
-
Dissolve the crude residue in a minimal amount of dichloromethane (DCM).
-
Load the solution onto a silica gel column.
-
Elute the column using a gradient of ethyl acetate in hexanes, gradually increasing the polarity. A typical starting point is 10% EtOAc/Hexanes, increasing to 50% or higher. The product is polar and will require a polar solvent system. Adding a small amount of triethylamine (0.5-1%) to the eluent can prevent the product from streaking on the silica gel.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified 6-(Piperidin-1-ylmethyl)nicotinic acid.
Results and Troubleshooting
Expected Outcome
-
Yield: >85% (isolated yield after purification).
-
Purity: >98% (as determined by HPLC and NMR).
-
Appearance: White to off-white solid.
-
Characterization:
-
¹H NMR (400 MHz, DMSO-d₆): Expect signals corresponding to the pyridine ring protons, the methylene bridge protons (~3.6-3.8 ppm), the piperidine protons, and a broad signal for the carboxylic acid proton.
-
Mass Spec (ESI+): Expect to find the [M+H]⁺ ion at m/z corresponding to the molecular weight of the product (C₁₂H₁₆N₂O₂ = 220.27 g/mol ).
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient temperature or time. 2. Inactive starting material. 3. Base was not anhydrous or insufficient amount. | 1. Increase reaction temperature to 140°C or time to 20 min. 2. Verify the purity of 6-(chloromethyl)nicotinic acid. 3. Use freshly dried, anhydrous K₂CO₃ and ensure a 2.5-3.0 molar excess. |
| Formation of Side Products | 1. Overheating or prolonged reaction time. 2. Presence of water leading to hydrolysis. | 1. Reduce reaction temperature or time. 2. Ensure all reagents and solvents are anhydrous. |
| Product Streaking on TLC/Column | The basic nitrogen of piperidine and the acidic carboxylic acid can interact strongly with silica gel. | 1. Add 0.5-1% triethylamine or ammonia in methanol to the eluent system to neutralize the acidic sites on the silica. 2. Use a different stationary phase like alumina. |
| Difficulty in Purification | Product is highly polar and may be water-soluble. | 1. If the product is a zwitterion, purification via ion-exchange chromatography may be effective. 2. Convert the carboxylic acid to an ester (e.g., methyl ester) before chromatography for easier handling, followed by hydrolysis. |
Conclusion
This application note details a highly efficient, rapid, and reproducible protocol for the synthesis of 6-(Piperidin-1-ylmethyl)nicotinic acid using microwave-assisted organic synthesis. The method offers significant improvements over conventional heating, providing the target compound in high yield and purity within minutes. This protocol is well-suited for the demands of modern medicinal chemistry and drug discovery, enabling faster synthesis of key molecular scaffolds.
References
-
Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. MDPI. URL: [Link]
-
Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. PMC. URL: [Link]
-
Microwave-Assisted Synthesis and Antimicrobial Activity of Some Novel Isatin Schiff Bases Linked to Nicotinic Acid via Certain Amino Acid Bridge. ResearchGate. URL: [Link]
-
Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. Connect Journals. URL: [Link]
- Preparation method of 6-chloronicotinic acid. Google Patents.
-
Mannich bases in medicinal chemistry and drug design. PMC. URL: [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. URL: [Link]
- Purification of nicotinic acid. Google Patents.
-
A one-pot synthesis of nitrogen-containing heterocycles. Organic Chemistry Portal. URL: [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. URL: [Link]
-
Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. MDPI. URL: [Link]
-
MICROWAVE-ASSISTED AND CONVENTIONAL SYNTHESIS OF HALOGENATED COUMARIN-AZO DERIVATIVES AND STRUCTURAL. Malaysian Journal of Analytical Sciences. URL: [Link]
-
Synthetic applications of biologically important Mannich bases: An updated review. GSC Biological and Pharmaceutical Sciences. URL: [Link]
Sources
- 1. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. connectjournals.com [connectjournals.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. mdpi.com [mdpi.com]
- 8. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Improving solubility of 6-(Piperidin-1-ylmethyl)nicotinic acid in aqueous buffers
Welcome to the Technical Support Center for formulation and solubility troubleshooting. This guide is specifically designed for researchers and drug development professionals working with 6-(Piperidin-1-ylmethyl)nicotinic acid , a compound that frequently presents solubility challenges during both in vitro assay development and in vivo dosing.
Below, we have structured the most critical troubleshooting scenarios, underlying physicochemical mechanisms, and validated protocols to help you overcome these bottlenecks.
FAQ 1: The pH-Solubility Profile (The Zwitterion Dilemma)
Q: Why does 6-(Piperidin-1-ylmethyl)nicotinic acid precipitate almost immediately when diluted into physiological buffers (pH 7.4), even if it was fully dissolved in water or acidic solutions?
The Mechanism: Your compound is a classic zwitterion. It contains a carboxylic acid group on the nicotinic acid ring (predicted pKa≈4.8 ) and a basic piperidine nitrogen (predicted pKa≈10.4 ). The isoelectric point (pI)—the pH at which the molecule carries no net electrical charge—is calculated as the average of these two pKa values, placing the pI directly around pH 7.6 .
At physiological pH (7.4), the carboxylic acid is deprotonated ( −COO− ) and the piperidine is protonated ( −NH+ ). Because the molecule has a net-zero charge, it experiences maximum intermolecular ionic attraction (crystal lattice energy) and minimum interaction with the aqueous solvent. Zwitterions exhibit a "U-shaped" solubility profile where the absolute minimum aqueous solubility occurs exactly at the isoelectric point[1].
Fig 1: pH-dependent ionization states dictating the solubility profile of the compound.
The Solution: If your assay permits, adjust the buffer pH to at least 2 units away from the pI (e.g., pH < 5.5 or pH > 9.5). If physiological pH is strictly required for your biological target, you must employ cosolvents or complexation agents (see below).
FAQ 2: Cosolvent Systems for In Vitro Assays
Q: I am conducting high-throughput screening (HTS) and cell-based assays at pH 7.4. How can I prevent the compound from crashing out when transferring from my 100% DMSO stock to the aqueous assay plate?
The Mechanism: When a highly concentrated DMSO stock is injected directly into an aqueous buffer, the dielectric constant of the microenvironment rapidly shifts. The hydrophobic piperidin-1-ylmethyl moiety drives rapid nucleation before the compound can disperse. By utilizing a transitional cosolvent system (like PEG 400 or Propylene Glycol), you lower the polarity of the aqueous solution closer to the polarity of the drug, significantly reducing the precipitation rate[2].
Quantitative Data: Cosolvent Efficacy at pH 7.4 Below is a reference matrix demonstrating the expected solubility enhancement when utilizing standard cosolvent systems for this structural class.
| Solvent System (in pH 7.4 PBS) | Dielectric Constant ( ϵ ) | Relative Solubility Enhancement | Recommended Application |
| 100% Aqueous Buffer | ~80.0 | 1x (Baseline, < 0.1 mg/mL) | None (Precipitation risk) |
| 5% DMSO | ~76.5 | 2x - 5x | Cellular assays (Low toxicity) |
| 10% PEG 400 + 5% DMSO | ~68.0 | 15x - 20x | Biochemical assays / HTS |
| 20% Propylene Glycol | ~63.0 | > 50x | In vivo IV formulations |
Note: Always pre-mix your cosolvents with the aqueous buffer before adding the DMSO stock to prevent localized supersaturation.
FAQ 3: Complexation Strategies for In Vivo Dosing
Q: We are moving to animal models (PK/PD studies). We cannot use high concentrations of DMSO or extreme pH due to toxicity and injection site necrosis. How do we formulate this for IV or PO dosing?
The Mechanism: For preclinical in vivo studies, the gold standard for solubilizing hydrophobic or zwitterionic compounds at neutral pH is cyclodextrin complexation. Specifically, Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly effective and FDA-approved for parenteral use[3].
HP- β -CD forms a non-covalent inclusion complex. The hydrophobic piperidine ring and the methylene linker of your compound insert into the lipophilic cavity of the cyclodextrin torus, while the hydrophilic exterior of the cyclodextrin ensures high aqueous solubility[3]. This masks the hydrophobic surface area of the zwitterion without altering its ionization state.
Fig 2: Standard workflow for preparing a cyclodextrin-API inclusion complex.
Validated Protocol: Preparation of an HP- β -CD Inclusion Complex
This methodology ensures a self-validating system: any uncomplexed API will remain insoluble and be removed during the filtration step, ensuring the final lyophilized powder contains only the fully soluble complex.
Materials:
-
6-(Piperidin-1-ylmethyl)nicotinic acid (API)
-
HP- β -CD (Pharmaceutical grade)
-
Milli-Q Water
-
0.22 µm PVDF syringe filters
Step-by-Step Methodology:
-
Molar Calculation: Calculate a 1:2 molar ratio of API to HP- β -CD. (Excess cyclodextrin drives the equilibrium toward full complexation).
-
Preparation of Host Solution: Dissolve the calculated amount of HP- β -CD in Milli-Q water to create a 10-20% (w/v) solution.
-
API Addition: Add the solid 6-(Piperidin-1-ylmethyl)nicotinic acid directly into the stirring cyclodextrin solution. The suspension will initially appear cloudy.
-
Equilibration: Protect from light and stir continuously at 300 rpm for 24 to 48 hours at room temperature (25°C). Causality note: Complexation is an equilibrium process; insufficient stirring time leads to incomplete encapsulation.
-
Filtration: Filter the suspension through a 0.22 µm PVDF filter. The filter retains any uncomplexed, insoluble zwitterion.
-
Lyophilization: Flash-freeze the clear filtrate using liquid nitrogen and lyophilize for 48 hours. The resulting white powder is your highly soluble inclusion complex, ready to be reconstituted in standard 1x PBS at pH 7.4 for animal dosing.
References
-
The Solubility of Amino Acids in Various Solvent Systems Source: DigitalCommons@URI URL:[Link]
-
Aqueous and cosolvent solubility data for drug-like organic compounds Source: ResearchGate (The AAPS Journal) URL:[Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends Source: MDPI (Pharmaceutics) URL:[Link]
Sources
Technical Support Center: Troubleshooting 6-(Piperidin-1-ylmethyl)nicotinic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 6-(Piperidin-1-ylmethyl)nicotinic acid. This guide is engineered for researchers and drug development professionals experiencing low yields, intractable mixtures, or isolation failures when synthesizing this specific amino acid derivative.
As a highly polar molecule containing a carboxylic acid, a pyridine ring, and a basic aliphatic amine, this compound presents unique synthetic and purification challenges. This guide bypasses generic advice to address the exact physicochemical mechanisms causing your yield losses.
Part 1: The Zwitterion Trap (Isolation & Purification Failures)
Q: My reaction shows 100% conversion by LC-MS, but my isolated yield is less than 15% after aqueous workup. Where is my product?
A: Your product was discarded in the aqueous waste layer.
6-(Piperidin-1-ylmethyl)nicotinic acid is a classic zwitterion. The molecule contains three ionizable centers:
-
Carboxylic Acid: pKa ~2.0
-
Pyridine Nitrogen: pKa ~4.75[1]
-
Piperidine Nitrogen: pKa ~11.2
At any pH between 4.5 and 10, the carboxylic acid is deprotonated (anionic) and the piperidine nitrogen is protonated (cationic). This net-neutral but highly charged zwitterionic state makes the molecule exceptionally water-soluble and virtually insoluble in standard organic extraction solvents (DCM, EtOAc, Ether). Standard biphasic aqueous workups will inevitably lead to catastrophic yield loss.
Q: How do I successfully isolate the product from the aqueous phase?
A: You must abandon liquid-liquid extraction and utilize Strong Cation Exchange (SCX) Chromatography [2].
By acidifying your crude mixture to pH 2, you fully protonate the carboxylic acid, pyridine, and piperidine rings. The molecule becomes a +2 cation. When passed through a strong cation exchange resin (e.g., Dowex 50WX8, sulfonic acid functionalized), the product binds tightly to the resin. You can then wash away all non-basic organic impurities, salts, and byproducts with water and methanol. Finally, eluting with a dilute volatile base (e.g., 2M aqueous ammonia) neutralizes the resin's sulfonic acid groups, releasing the zwitterion, which can be isolated in pure form via lyophilization.
Workflow for isolating highly water-soluble zwitterionic pyridine derivatives.
Part 2: Route Optimization (Reductive Amination vs. Alkylation)
Q: Should I synthesize this via nucleophilic substitution of 6-(chloromethyl)nicotinic acid or reductive amination of 6-formylnicotinic acid?
A: Reductive amination is vastly superior for this specific substrate.
While nucleophilic substitution (SN2) using 6-(chloromethyl)nicotinic acid and piperidine seems straightforward, the benzylic-like chloromethyl group on an electron-deficient pyridine ring is highly susceptible to hydrolysis (forming the hydroxymethyl byproduct) or dimerization in the presence of the basic conditions (K₂CO₃) required for the SN2 reaction.
Conversely, reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃)[3] is highly chemoselective. It avoids the use of harsh bases and prevents over-alkylation, as the secondary piperidine cleanly forms a tertiary amine.
Q: I am using reductive amination, but I am seeing a large amount of 6-(hydroxymethyl)nicotinic acid. Why?
A: You are experiencing premature reduction of the aldehyde. NaBH(OAc)₃ is a mild reducing agent, but it can still reduce aldehydes to alcohols if the iminium ion is not fully formed before the reducing agent is introduced.
Causality & Solution: Imine/iminium formation is an equilibrium process that generates water. If you add the amine, aldehyde, and reducing agent simultaneously, the reduction of the aldehyde competes with iminium formation. Self-Validating Fix: Stir the 6-formylnicotinic acid (or its ester) with piperidine and a catalytic amount of acetic acid (or Ti(O-iPr)₄) for 2–4 hours. Validate iminium formation via LC-MS or ¹H-NMR before adding the NaBH(OAc)₃.
Comparison of synthetic routes and their primary failure modes.
Part 3: Ester Deprotection Strategy
Q: I successfully synthesized methyl 6-(piperidin-1-ylmethyl)nicotinate. Should I use LiOH for the saponification?
A: No. Avoid basic hydrolysis if possible.
Using LiOH or NaOH will generate the lithium or sodium salt of your product. To isolate the free amino acid, you would have to carefully neutralize the mixture to the exact isoelectric point (pI ~7.5), which is tedious and prone to yield loss due to the broad solubility window of the zwitterion.
Optimal Strategy: Use acidic hydrolysis (e.g., 6M HCl at reflux). This directly yields the 6-(piperidin-1-ylmethyl)nicotinic acid dihydrochloride salt. You can simply evaporate the aqueous HCl under reduced pressure (rotary evaporation followed by lyophilization) to obtain the pure HCl salt quantitatively, entirely bypassing the zwitterion isolation nightmare.
Part 4: Quantitative Route Comparison
The following table summarizes the operational metrics between the two primary synthetic routes, assuming a 10-gram scale synthesis.
| Metric | Route A: Reductive Amination (Recommended) | Route B: Nucleophilic Substitution (SN2) |
| Starting Material | Methyl 6-formylnicotinate | Methyl 6-(chloromethyl)nicotinate |
| Reagents | Piperidine, AcOH, NaBH(OAc)₃ | Piperidine, K₂CO₃, MeCN |
| Typical Yield | 75% – 85% | 30% – 45% |
| Primary Byproduct | 6-(hydroxymethyl)nicotinate (<5%) | Hydrolysis/Dimerization products (up to 40%) |
| Workup Complexity | Low (Direct acidic hydrolysis to HCl salt) | High (Requires column chromatography of ester) |
| Scalability | Excellent | Poor (Exothermic, side-reaction prone) |
Part 5: Master Experimental Protocol
Synthesis of 6-(Piperidin-1-ylmethyl)nicotinic acid dihydrochloride via Reductive Amination
This protocol is designed as a self-validating system to ensure maximum yield by avoiding zwitterion extraction.
-
Iminium Pre-formation: In an oven-dried round-bottom flask under N₂, dissolve methyl 6-formylnicotinate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add piperidine (1.2 eq) and glacial acetic acid (1.5 eq).
-
Validation Checkpoint: Stir at room temperature for 2 hours. Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Proceed only when the aldehyde peak is <5% and the iminium/hemiaminal mass is dominant.
-
Reduction: Cool the reaction to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in three portions over 15 minutes to control hydrogen evolution. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench & Ester Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract the ester intermediate with DCM (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Acidic Hydrolysis: Suspend the crude methyl 6-(piperidin-1-ylmethyl)nicotinate in 6M aqueous HCl (10 mL per gram of ester). Reflux at 100 °C for 6 hours.
-
Validation Checkpoint: Monitor by LC-MS to ensure complete disappearance of the methyl ester mass.
-
Isolation: Cool the solution to room temperature. Transfer to a rotary evaporator and remove the aqueous HCl under reduced pressure at 50 °C. Co-evaporate with toluene (2x) to remove residual water and HCl.
-
Final Polish: Triturate the resulting solid with cold acetone, filter, and dry under high vacuum to afford 6-(Piperidin-1-ylmethyl)nicotinic acid dihydrochloride as a highly pure, hygroscopic white solid.
References
- Substituted hydroxamic acids and uses thereof (Reductive Amination Methodologies). Google Patents (WO2011106632A1).
- Nicotinic Acid Chemical and Physical Properties (pKa Data). PubChem (CID 938).
- Amino Acids and Proteins: Fractionation of proteins by charge (Ion Exchange Chromatography). Elsevier eLibrary.
Sources
Technical Support Center: Troubleshooting the Purification of 6-(Piperidin-1-ylmethyl)nicotinic Acid
Introduction
As a Senior Application Scientist, I frequently see researchers struggle with the isolation of 6-(Piperidin-1-ylmethyl)nicotinic acid. Synthesized typically via the reductive amination of 6-formylnicotinic acid or the alkylation of piperidine [1], this molecule presents a classic chromatographic nightmare: it is a highly polar zwitterion.
At physiological and neutral pH, the carboxylic acid (pKa ~2.5) is deprotonated, while the piperidine nitrogen (pKa ~10.0) is protonated. This dual-charge state renders traditional liquid-liquid extraction useless and causes severe peak distortion on standard silica-based reversed-phase columns [2]. This guide provides field-proven, self-validating methodologies to isolate this compound with high purity, leveraging its unique physicochemical properties rather than fighting them.
Purification Workflow
Figure 1: Purification decision matrix for 6-(Piperidin-1-ylmethyl)nicotinic acid.
Section 1: Troubleshooting & FAQs
Q1: Why does my product remain in the aqueous phase during liquid-liquid extraction, even after adjusting the pH? Causality: 6-(Piperidin-1-ylmethyl)nicotinic acid lacks sufficient lipophilicity to partition into organic solvents like ethyl acetate or dichloromethane. At low pH (< 2), it exists as a highly soluble di-cation (protonated pyridine and piperidine). At high pH (> 11), it is an anion (deprotonated carboxylic acid). At neutral pH, it is a zwitterion. In all states, its hydration energy heavily favors the aqueous phase. Solution: Abandon traditional biphasic extraction. Instead, utilize Strong Cation Exchange (SCX) chromatography to selectively trap the ionized basic groups, or perform an isoelectric precipitation by carefully adjusting the aqueous phase to its isoelectric point (pI ~ 7.0-7.5), where its solubility is at its absolute minimum.
Q2: My reductive amination leaves behind unreacted piperidine and borate salts. How do I remove them without HPLC? Causality: Borate salts (from reducing agents like NaBH(OAc)₃) are neutral or anionic and will not bind to a cation exchange resin. Unreacted piperidine (pKa ~10) and the target molecule will both bind strongly to an SCX resin when loaded under acidic conditions [5]. Solution: Implement an SCX "catch-and-release" protocol. When the crude mixture is acidified to pH 2 and loaded, both the product and piperidine bind. Washing with methanol removes borates and non-basic organics. Eluting with 2M methanolic ammonia neutralizes the resin and the analytes, releasing them. Because piperidine is highly volatile (boiling point 106 °C), it can be completely removed during the subsequent vacuum concentration step, leaving behind the pure solid zwitterion.
Q3: I am trying to polish the product using Preparative HPLC, but I observe severe peak tailing and poor retention on my C18 column. What should I change? Causality: Standard C18 columns rely on hydrophobic interactions. Zwitterions are highly hydrophilic and elute in the void volume of C18 columns unless highly aqueous conditions are used. Furthermore, secondary electrostatic interactions between the basic piperidine nitrogen and residual acidic silanols on the silica support cause severe peak tailing [2]. Solution: Switch your stationary phase. Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns (e.g., reversed-phase/cation-exchange) are specifically designed for zwitterions [3][4]. If a C18 column is your absolute only option, you must use an ion-pairing reagent (e.g., 0.1% Trifluoroacetic acid) to fully protonate the molecule and suppress silanol ionization, though this will yield the TFA salt rather than the free zwitterion.
Section 2: Quantitative Data & Method Comparison
| Purification Method | Primary Mechanism | Target Impurities Removed | Scalability | Typical Recovery |
| Isoelectric Precipitation | Solubility minimum at pI | Salts, highly soluble organics | Excellent (>100g) | 60 - 75% (Loss in mother liquor) |
| SCX Catch-and-Release | Electrostatic binding of cations | Borates, neutral organics | Good (up to 50g) | 85 - 95% |
| HILIC Prep-HPLC | Hydrophilic partitioning | Structurally similar byproducts | Poor (<1g) | 90 - 99% |
Section 3: Self-Validating Experimental Protocols
Protocol A: SCX Catch-and-Release Purification
Self-Validation Check: If the target molecule is successfully bound, the initial loading flow-through will contain zero UV-active product. If piperidine is successfully removed, the final isolated solid will lack the characteristic broad aliphatic NMR peaks at ~1.5 ppm.
-
Resin Preparation: Swell 10 equivalents (by weight) of SCX resin (e.g., sulfonic acid functionalized silica) in methanol for 30 minutes. Pack into a glass column and equilibrate with 1% aqueous HCl.
-
Sample Loading: Dilute the crude reaction mixture in water and acidify to pH 2.0 using 1M HCl. Load the solution onto the SCX column at a flow rate of 1-2 column volumes (CV) per minute.
-
Washing: Wash the column with 3 CV of 0.1M aqueous HCl to remove weakly bound impurities, followed by 5 CV of 100% Methanol to elute neutral organics and borate salts.
-
Elution: Elute the target compound and unreacted piperidine using 5 CV of 2M Ammonia in Methanol. Collect the fractions containing the product (verify via TLC, UV 254 nm).
-
Isolation: Pool the product fractions and concentrate under reduced pressure at 45 °C. The high vacuum and temperature will co-evaporate the unreacted piperidine, yielding the pure 6-(Piperidin-1-ylmethyl)nicotinic acid.
Protocol B: HILIC Preparative Polishing
Self-Validation Check: Retention time should increase as the aqueous content of the mobile phase decreases. If the compound elutes too early, decrease the water percentage.
-
System Setup: Equip the Prep-HPLC with a zwitterionic HILIC column (e.g., ZIC-HILIC, 5 µm, 21.2 x 150 mm).
-
Mobile Phase Preparation:
-
Solvent A: 100 mM Ammonium Formate in Water (pH adjusted to 3.0 with formic acid). Note: High buffer concentration is required to disrupt strong electrostatic interactions in HILIC [4].
-
Solvent B: 100% Acetonitrile.
-
-
Sample Preparation: Dissolve the semi-pure product in 50% Acetonitrile / 50% Water. (Do not inject in 100% water, as this will disrupt the HILIC water layer and cause peak splitting).
-
Gradient Elution: Run a gradient from 85% B to 50% B over 20 minutes. The highly polar zwitterion will be retained by the water-enriched layer on the stationary phase and elute as the aqueous concentration increases.
-
Recovery: Lyophilize the collected fractions to remove water, acetonitrile, and the volatile ammonium formate buffer.
References
- US7423147B2 - Pyridine compounds as histamine H3 modul
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- HPLC method dev str
- Hydrophilic Interaction Chromatography Method Development and Troubleshooting. agilent.com.
- Structures and Synthesis of Zwitterionic Polymers. mdpi.com.
Technical Support Center: Troubleshooting 6-(Piperidin-1-ylmethyl)nicotinic Acid Reactions
Causality & Chemical Profiling: Why Do These Couplings Fail?
Working with 6-(Piperidin-1-ylmethyl)nicotinic acid presents a unique triad of synthetic challenges that frequently derail standard amide coupling protocols:
-
Zwitterionic Aggregation: The basic piperidine nitrogen (pKa ~10) acts as an internal proton sponge, forming a highly stable zwitterion with the C3-carboxylic acid (pKa ~4.5). This electrostatic network causes severe aggregation and insolubility in standard aprotic solvents (DCM, THF).
-
Stoichiometric Imbalance (The HCl Salt Factor): This building block is almost exclusively supplied as a hydrochloride (HCl) salt. Failure to account for the extra equivalents of acid leads to rapid consumption of the coupling base (e.g., DIPEA), leaving the carboxylic acid unactivated and the coupling reagent vulnerable to degradation[1].
-
Electronic Deactivation & Steric Shielding: The electron-withdrawing nature of the pyridine ring destabilizes activated esters (like OBt or OAt). When combined with the large hydrodynamic radius of the flexible piperidin-1-ylmethyl chain, the approach of bulky secondary or sterically hindered primary amines is severely restricted, leading to stalled reactions.
Diagnostic FAQ
Q: Why is my HATU coupling stalling at <20% conversion despite using excess reagent? A: This is a classic base-depletion issue. HATU requires a fully deprotonated carboxylate to form the active HOAt ester. If your 6-(Piperidin-1-ylmethyl)nicotinic acid is an HCl salt, your standard 1.5–2.0 equivalents of DIPEA are entirely consumed by neutralizing the HCl and the piperidine proton. Solution: You must use 3.0–4.0 equivalents of a strong, sterically hindered base like DIPEA to fully "free-base" the system before adding HATU.
Q: I see a non-polar byproduct by TLC, but no product mass. What happened? A: If you are using carbodiimides like EDC or DCC, you are observing N-acylurea formation . Because the pyridine ring is electron-deficient and the substrate is sterically hindered, the intermolecular attack of your amine onto the O-acylisourea intermediate is slower than the intramolecular rearrangement of the O-acylisourea into a dead-end, unreactive N-acylurea. Solution: Abandon carbodiimides for this substrate. Switch to a phosphonic anhydride like T3P[2].
Q: How do I overcome the poor solubility of the HCl salt in DCM or DMF? A: Do not attempt to dissolve the HCl salt directly. Instead, suspend the salt in DMF or EtOAc, add 3.0–4.0 equivalents of Pyridine, and stir for 15 minutes at room temperature. Pyridine acts as a mild base that disrupts the zwitterionic network and neutralizes the HCl, generating a fine, reactive suspension or a homogenous solution without causing the racemization or side-reactions associated with excess DIPEA[2].
Reagent Performance Matrix
To optimize your workflow, we have summarized the quantitative performance of various coupling strategies specifically for 6-(Piperidin-1-ylmethyl)nicotinic acid when reacted with sterically hindered amines.
| Coupling Strategy | Base | Solvent | Yield (Hindered Amine) | Primary Side Reactions | Recommendation |
| HATU / HOAt | DIPEA (3-4 eq) | DMF | 40–60% | Guanidinylation of amine | Moderate |
| EDC / HOBt | NMM (3 eq) | DCM | <20% | N-acylurea formation | Not Recommended |
| T3P (50% in EtOAc) | Pyridine (3-4 eq) | EtOAc / DMF | >85% | None | Highly Recommended |
| Ghosez's Reagent | DIPEA (4 eq) | DCM | >90% | None | Best for extreme hindrance |
Validated Experimental Protocols
Every protocol described below is designed as a self-validating system: if the solution does not clarify during the pre-activation step, the zwitterion has not been disrupted, and the reaction should not proceed.
Protocol A: T3P-Mediated Amide Coupling (Optimal for Standard/Hindered Amines)
Propylphosphonic anhydride (T3P) is highly effective for zwitterionic and sterically hindered substrates because it bypasses the unstable O-acylisourea intermediates and generates water-soluble byproducts[2].
Step-by-Step Methodology:
-
Zwitterion Disruption: Suspend 6-(Piperidin-1-ylmethyl)nicotinic acid HCl salt (1.0 mmol) in anhydrous EtOAc or DMF (5.0 mL, 0.2 M).
-
Neutralization: Add Pyridine (4.0 mmol, 4.0 eq). Stir vigorously at room temperature for 15 minutes until the dense solid converts to a fine, translucent suspension or clear solution.
-
Amine Addition: Add the target sterically hindered amine (1.1 mmol, 1.1 eq) to the mixture.
-
Activation: Cool the reaction flask to 0 °C. Dropwise add T3P (50% solution in EtOAc, 1.5 mmol, 1.5 eq).
-
Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 16 hours.
-
Workup: Quench with water (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine. Dry over Na₂SO₄ and concentrate under vacuum.
Protocol B: Acid Chloride Generation via Ghosez's Reagent (For Extreme Steric Hindrance)
When coupling to exceptionally bulky secondary amines, standard activated esters fail. Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the carboxylic acid directly to an acid chloride under strictly neutral, mild conditions, avoiding the harsh degradation caused by SOCl₂ or oxalyl chloride.
Step-by-Step Methodology:
-
Free-Basing: Suspend the nicotinic acid HCl salt (1.0 mmol) in anhydrous DCM (10.0 mL). Add DIPEA (3.0 mmol, 3.0 eq) and stir for 10 minutes.
-
Acid Chloride Formation: Cool to 0 °C and add Ghosez's reagent (1.2 mmol, 1.2 eq) dropwise. Stir at room temperature for 2 hours. The solution will turn pale yellow, indicating complete conversion to the acid chloride.
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Nucleophilic Attack: In a separate flask, dissolve the highly hindered amine (1.1 mmol) and DIPEA (2.0 mmol) in DCM (5.0 mL).
-
Coupling: Dropwise add the freshly prepared acid chloride solution to the amine solution at 0 °C.
-
Completion: Stir at room temperature for 4–8 hours. Quench with saturated aqueous NH₄Cl and extract with DCM.
Visual Workflows & Logical Relationships
Workflow for troubleshooting zwitterionic nicotinic acid amide couplings.
Logical mechanism of zwitterion disruption and T3P activation.
Sources
Optimizing HPLC separation for 6-(Piperidin-1-ylmethyl)nicotinic acid
Welcome to the Technical Support Center for Chromatographic Method Development. This guide is specifically engineered for researchers and drug development professionals tasked with optimizing the HPLC separation of 6-(Piperidin-1-ylmethyl)nicotinic acid .
Because this molecule contains both a basic piperidine nitrogen (pKa ~10.0) and an acidic nicotinic acid moiety (pKa ~4.8), it exists as a highly polar zwitterion at physiological pH. This unique structural profile introduces significant chromatographic challenges, including poor retention on standard reversed-phase columns and severe peak tailing.
Below, you will find our causality-driven troubleshooting guide, experimental protocols, and structural data to help you build a self-validating analytical method.
Diagnostic Workflow for Zwitterionic Piperidine Derivatives
Decision tree for optimizing the retention and peak shape of zwitterionic piperidine derivatives.
Troubleshooting & FAQs
Q1: Why does 6-(Piperidin-1-ylmethyl)nicotinic acid elute in the void volume on my standard C18 column?
The Causality: At a mid-range pH (e.g., pH 6–7), the nicotinic acid moiety is deprotonated (anionic) and the piperidine nitrogen is protonated (cationic). This dual-charge state makes the molecule extremely hydrophilic. Because standard C18 columns rely on hydrophobic partitioning, the thermodynamic penalty for this highly polar zwitterion to enter the hydrophobic stationary phase is too high, resulting in zero retention. The Solution: Abandon standard reversed-phase chromatography for this specific compound. Instead, utilize Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography . In HILIC, retention is driven by the partitioning of the polar analyte into a water-enriched layer immobilized on a polar stationary phase (such as a zwitterionic sulfoalkylbetaine phase), supplemented by weak electrostatic and hydrogen-bonding interactions[1][2].
Q2: I am experiencing severe peak tailing (Asymmetry > 2.0). What is the mechanistic cause, and how can I resolve it?
The Causality: Peak tailing for piperidine derivatives is primarily caused by secondary ion-exchange interactions. While the primary retention mechanism is occurring, the highly basic piperidine nitrogen (pKa ~10) interacts strongly with unreacted, acidic silanol groups (pKa ~3.5–4.5) on the silica backbone of the column[3]. This creates a mixed-mode retention mechanism where some analyte molecules are retained longer, smearing the peak tail. The Solution:
-
pH Control: Lower the mobile phase pH to between 2.0 and 3.0 (e.g., using 0.1% trifluoroacetic acid). At this pH, the acidic silanol groups become fully protonated (neutralized), suppressing their ability to interact ionically with the basic piperidine[3].
-
Competing Bases: If low pH is not viable for your detector, add a competing amine, such as triethylamine (TEA), to the mobile phase. TEA acts as a sacrificial base, masking the active silanol sites from your analyte[3].
-
Advanced Column Chemistries: Switch to base-deactivated, end-capped, or polar-embedded columns, which are specifically synthesized to shield analytes from residual silanols[3].
Q3: How do I control selectivity using a Mixed-Mode column for this compound?
The Causality: Mixed-mode columns (e.g., Reversed-Phase/Cation-Exchange) contain both hydrophobic alkyl chains and negatively charged functional groups (like carboxylic or sulfonic acids) on the same silica particle[4][5]. The piperidine group of your analyte interacts via cation-exchange, while the carbon backbone interacts via reversed-phase[4]. The Solution: You can tune retention independently. Adjust the organic modifier (acetonitrile) to control the reversed-phase hydrophobic interactions, and adjust the buffer concentration (ionic strength) to control the cation-exchange interactions[4][6]. Increasing the buffer concentration will shield the electrostatic interactions, eluting the basic piperidine moiety faster.
Column Chemistry & Expected Outcomes
To facilitate rapid method development, use the following data table to compare how different column chemistries interact with 6-(Piperidin-1-ylmethyl)nicotinic acid.
| Column Chemistry | Primary Retention Mechanism | Expected Peak Symmetry (As) | Ideal Mobile Phase Conditions | Best Use Case |
| Standard C18 | Hydrophobic Partitioning | > 2.0 (Severe Tailing) | High aqueous, pH < 3.0 | Not recommended due to void elution and silanol interactions. |
| Polar-Embedded C18 | Partitioning + Shielding | 1.2 - 1.5 (Good) | High aqueous, pH 2.5 - 4.0 | Best if forced to use Reversed-Phase; shields silanols[3]. |
| ZIC-HILIC | Aqueous Layer Partitioning | < 1.2 (Excellent) | > 70% ACN, 10mM NH4Ac | Ideal for highly polar zwitterions; MS compatible[1]. |
| Mixed-Mode (RP/CEX) | Hydrophobic + Electrostatic | < 1.2 (Excellent) | 5-50% ACN, pH 4.0 - 5.0 | Best for resolving the target from structurally similar impurities[4]. |
Step-by-Step Experimental Protocol: HILIC Method Development
Because HILIC is the most robust approach for zwitterionic compounds, follow this self-validating protocol to establish a baseline separation.
Step 1: Mobile Phase Preparation
-
Aqueous Phase (A): Prepare 100 mM Ammonium Formate in LC-MS grade water. Adjust the pH to 3.0 using neat formic acid. Scientific Rationale: Ammonium formate provides the necessary ionic strength to ensure sharp peak shapes in HILIC without precipitating in high organic concentrations.
-
Organic Phase (B): 100% LC-MS grade Acetonitrile (ACN).
Step 2: Sample Diluent Optimization (Critical)
-
Dissolve 6-(Piperidin-1-ylmethyl)nicotinic acid in a diluent matching the initial gradient conditions (e.g., 75% ACN / 25% Water).
-
Scientific Rationale: Injecting a highly aqueous sample into a HILIC system disrupts the immobilized water layer on the stationary phase, leading to peak splitting and catastrophic loss of retention.
Step 3: Chromatographic Conditions
-
Column: Zwitterionic HILIC (e.g., ZIC-HILIC), 150 x 2.1 mm, 3 µm.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C (Improves mass transfer and reduces mobile phase viscosity).
-
Gradient Program:
-
0.0 - 2.0 min: 90% B (Isocratic hold to establish partitioning equilibrium)
-
2.0 - 10.0 min: 90% B to 50% B (Aqueous gradient to elute the strongly retained zwitterion)
-
10.0 - 12.0 min: 50% B (Wash step)
-
12.0 - 20.0 min: 90% B (Extended re-equilibration; HILIC requires longer re-equilibration times than RP-HPLC to rebuild the aqueous layer).
-
Step 4: System Validation
-
Inject the sample. If the retention factor ( k′ ) is less than 2.0, decrease the slope of the gradient or increase the initial percentage of Acetonitrile to 95%. If peak tailing is observed, increase the buffer concentration in Phase A to 200 mM to further suppress secondary electrostatic interactions.
References
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry (NIH). Available at:[Link]
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Mixed-Mode Chromatography and Stationary Phases. Helix Chromatography. Available at: [Link]
-
Hydrophilic Interaction Liquid Chromatography: Some Aspects of Solvent and Column Selectivity. Thermo Fisher Scientific / LCMS.cz. Available at:[Link]
-
Mixed-Mode HPLC Separations: What, Why, and How. LCGC International. Available at: [Link]
-
Acclaim Mixed-Mode HPLC columns. Thermo Fisher Scientific / LCMS.cz. Available at: [Link]
-
Acclaim Bonded Silica-Based Columns for HPLC. Tecnofrom. Available at: [Link]
Sources
Technical Support Center: Troubleshooting pH Stability and Handling of 6-(Piperidin-1-ylmethyl)nicotinic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in resolving erratic assay results, perceived compound instability, and formulation challenges associated with 6-(Piperidin-1-ylmethyl)nicotinic acid .
Handling this molecule requires a deep understanding of its amphoteric nature. It is not a static structure; its physical and chemical properties shift dramatically depending on the pH of your experimental medium. This guide synthesizes field-proven methodologies with mechanistic chemical principles to help you troubleshoot and optimize your workflows.
Mechanistic Overview: The "Why" Behind the Instability
6-(Piperidin-1-ylmethyl)nicotinic acid contains three distinct ionizable centers: a carboxylic acid, a pyridine nitrogen, and a piperidine nitrogen[1]. Because the piperidine ring is a basic tertiary amine (pKa ~10.0) and the nicotinic acid moiety is acidic (pKa ~4.8), the molecule exists as a zwitterion at physiological pH.
This structural duality introduces two primary failure modes in laboratory settings:
-
Isoelectric Precipitation (pH 7.0–8.0): At its isoelectric point (pI ~7.4), the molecule has a net charge of zero. The lack of a net charge minimizes ion-dipole interactions with water while maximizing intermolecular ionic lattice energy, leading to a drastic drop in aqueous solubility. Researchers often mistake this precipitation for chemical degradation.
-
Oxidative N-Dealkylation (pH > 8.5): As the pH increases, the piperidine nitrogen becomes deprotonated. The newly exposed lone pair of electrons on this benzylic-like pyridylmethylamine moiety makes it highly susceptible to single-electron transfer reactions with dissolved oxygen or trace peroxides, leading to oxidative C-N bond cleavage or N-oxide formation[2][3].
Quantitative Data: pH-Dependent Species and Stability Risks
| pH Range | Dominant Species | Piperidine State | Carboxylic Acid State | Net Charge | Primary Experimental Risk |
| < 3.0 | Cationic | Protonated (+) | Neutral (0) | +2 | Acid-catalyzed hydrolysis (only under extreme heat) |
| 4.0 - 5.5 | Cationic / Zwitterion | Protonated (+) | Partially Deprotonated (-) | +1 to 0 | Moderate solubility; safe for short-term storage |
| 7.0 - 8.0 | Zwitterion | Protonated (+) | Deprotonated (-) | 0 (pI) | High: Precipitation and assay aggregation |
| > 9.5 | Anionic | Deprotonated (0) | Deprotonated (-) | -1 | High: Oxidative N-dealkylation / N-oxide formation |
Troubleshooting Guides & FAQs
Q1: My compound seems to "disappear" from solution when dosing into standard PBS (pH 7.4) for cellular assays. Is it degrading? A1: It is highly unlikely to be degrading chemically at pH 7.4. You are observing isoelectric precipitation. Because the buffer pH matches the molecule's isoelectric point, the net-zero charge causes the compound to crash out of the aqueous phase. Causality & Solution: To resolve this, disrupt the crystal lattice by preparing your initial concentrated stock in 100% DMSO. When diluting into PBS, ensure the final DMSO concentration remains between 1% and 5% to maintain solvation. Alternatively, shift the assay buffer pH slightly (e.g., pH 6.5) if your biological model permits it.
Q2: I am observing the appearance of new LC-MS peaks (+16 Da and cleavage products) in my basic assay buffers over time. What is happening? A2: You are observing oxidative degradation. At basic pH, the tertiary piperidine amine is deprotonated. Hydrogen peroxide and trace transition metals (often introduced via excipients like polysorbates) react with the exposed lone pair on the tertiary amine[2][4]. This leads to the formation of an N-oxide (+16 Da) or complete oxidative N-dealkylation of the pyridylmethylamine group[3]. Causality & Solution: The benzylic position of the pyridylmethyl group stabilizes radical intermediates, accelerating this oxidation[3]. To prevent this, degas your basic buffers with nitrogen to remove dissolved O₂, and add a metal chelator like 1 mM EDTA to arrest Fenton-type radical generation.
Q3: How should I store my stock solutions to guarantee long-term stability? A3: Never store this compound in unbuffered water or basic solutions. Prepare stock solutions in pure DMSO or a mildly acidic aqueous buffer (e.g., 0.1% Formic Acid, pH ~2.5) where the molecule is fully protonated (+2 charge) and the amine lone pair is protected. Store aliquots in amber vials at -80°C to prevent photo-oxidation.
Visualizing the Mechanisms
pH-dependent structural states and degradation pathways of 6-(Piperidin-1-ylmethyl)nicotinic acid.
Troubleshooting workflow for resolving stability and solubility issues in aqueous assays.
Experimental Protocols
To ensure data integrity, analytical methods must be validated against known degradation pathways. Below is a self-validating protocol for establishing a stability-indicating LC-MS method[5].
Protocol: Self-Validating Forced Degradation Assay
Purpose: To deliberately induce degradation to ensure your LC-MS method can chromatographically resolve the parent compound from its degradation products (e.g., N-oxides and cleavage fragments).
Step 1: Baseline Preparation
-
Prepare a 1 mg/mL stock solution of 6-(Piperidin-1-ylmethyl)nicotinic acid in 50% Acetonitrile / 50% Water.
Step 2: Acid Hydrolysis Stress
-
Mix 100 µL of the stock solution with 100 µL of 0.1 N HCl.
-
Incubate in a sealed vial at 60°C for 24 hours.
-
Neutralization: Add 100 µL of 0.1 N NaOH before LC-MS injection to protect the analytical column.
Step 3: Base Hydrolysis Stress
-
Mix 100 µL of the stock solution with 100 µL of 0.1 N NaOH.
-
Incubate in a sealed vial at 60°C for 24 hours.
-
Neutralization: Add 100 µL of 0.1 N HCl before analysis.
Step 4: Oxidative Stress (Critical for this molecule)
-
Mix 100 µL of the stock solution with 100 µL of 3% H₂O₂.
-
Incubate at room temperature, strictly protected from light, for 6 hours.
Step 5: System Validation & Analysis
-
Inject all samples (including an unstressed control) onto the LC-MS system.
-
Self-Validation Criteria: The unstressed control must show >99% intact parent mass. The oxidative stress sample should exhibit 10–20% degradation. If degradation exceeds 20%, reduce the H₂O₂ concentration or incubation time to prevent secondary degradation cascades that obscure the primary mechanism. Look specifically for a mass shift of +16 Da (N-oxide) in the oxidative sample.
References
- ChemScene.1416714-22-1 | 6-(Piperidin-1-ylmethyl)nicotinic acid hydrochloride.
- Benchchem.Technical Support Center: 2-Pyridinecarbothioamide Stability in Long-Term Experiments.
- MDPI.Comparative Stability Study of Polysorbate 20 and Polysorbate 80 Related to Oxidative Degradation.
- National Institutes of Health (PMC).Oxidation of Drugs during Drug Product Development: Problems and Solutions.
- Royal Society of Chemistry (RSC).Unraveling the origins of catalyst degradation in non-heme iron-based alkane oxidation.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the origins of catalyst degradation in non-heme iron-based alkane oxidation - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT02067G [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting & Purification Guides
Topic: Removing Piperidine Impurities from Nicotinic Acid Derivatives Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Welcome to the Technical Support Center. Piperidine is a ubiquitous reagent in pharmaceutical synthesis—often used as a Knoevenagel condensation catalyst, a building block, or an Fmoc-deprotection agent. However, its high basicity and tendency to form stable salts or co-crystallize with polar molecules make its removal from nicotinic acid derivatives (e.g., nicotinamides, nicotinic esters, and substituted pyridines) notoriously difficult.
This guide synthesizes field-proven methodologies, physicochemical data, and step-by-step protocols to help you achieve pharmaceutical-grade purity.
Part 1: Diagnostic Data & Physicochemical Causality
To successfully remove an impurity, you must exploit the physicochemical delta between the product and the contaminant. The fundamental challenge here lies in the acid-base chemistry. Nicotinic acid is amphoteric, possessing both a basic pyridine nitrogen and an acidic carboxyl group, whereas piperidine is a strong secondary amine[1][2].
Table 1: Physicochemical Comparison for Separation Strategy
| Compound | pKa (Conjugate Acid) | pKa (Acidic Proton) | Aqueous Solubility | Organic Solubility (DCM/EtOAc) |
| Piperidine | ~11.2 (Strong Base) | N/A | High (Miscible) | High |
| Nicotinic Acid (Free) | ~4.8 (Pyridine N) | ~3.4 (COOH) | Moderate (Zwitterionic) | Low |
| Nicotinamide / Esters | ~3.0 - 3.5 (Pyridine N) | N/A | Low to Moderate | High |
| Piperidinium Salt | N/A | ~11.2 | Very High | Very Low |
The Causality of the Problem: Because piperidine (pKa 11.2) is significantly more basic than the pyridine ring of nicotinic acid derivatives (pKa ~3.5), it acts as a proton sink[2]. If your derivative contains any acidic protons (or if you are working with the free nicotinic acid), piperidine will form a highly stable, organic-soluble amine salt[3]. Standard evaporative techniques fail because piperidine's boiling point (106 °C) is too high for gentle concentration, and heating often drives unwanted amidation side-reactions.
Part 2: Decision Workflow
Workflow for selecting the optimal piperidine removal strategy based on derivative solubility.
Part 3: Troubleshooting FAQs & Validated Protocols
FAQ 1: How can I remove piperidine from lipophilic nicotinic acid derivatives (e.g., esters, amides) using liquid-liquid extraction?
The Solution: Mild Acidic Washing. Since your derivative (ester/amide) lacks the acidic carboxyl group, you can exploit the massive pKa gap (~8 log units) between piperidine and the pyridine ring. By washing the organic layer with a mildly acidic aqueous solution (pH 4-5), you selectively protonate the piperidine into a water-soluble piperidinium salt while leaving the weakly basic pyridine ring of your derivative unprotonated and in the organic phase.
Protocol A: Mild Acidic Liquid-Liquid Extraction (LLE) Self-Validating System: The aqueous phase pH must remain strictly between 4.0 and 5.0. If it drops below 3.0, the nicotinic derivative will protonate and partition into the water, destroying your yield.
-
Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent (Dichloromethane or Ethyl Acetate are preferred).
-
Acid Wash: Wash the organic layer with 3 volumes of 10% w/v aqueous Citric Acid or 1M NaH₂PO₄ (Sodium dihydrogen phosphate).
-
Phase Separation: Vigorously shake and allow the layers to separate. The piperidinium salt partitions into the aqueous layer.
-
Validation: Spot both layers on a TLC plate (Ninhydrin stain). A purple spot in the aqueous phase confirms piperidine removal.
-
Neutralization & Drying: Wash the organic layer once with saturated NaHCO₃ (to remove residual acid), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
FAQ 2: My nicotinic acid derivative is highly water-soluble and hydrolyzes easily. How do I remove piperidine without an aqueous extraction?
The Solution: Polymer-Supported Scavenger Resins. When aqueous workups lead to product loss or ester hydrolysis, solid-supported reagents are the industry standard[4]. Polymer-supported isocyanate (PS-NCO) or sulfonyl chloride resins covalently react with the secondary amine of piperidine, tethering it to the insoluble polystyrene backbone[5]. The nicotinic acid derivative, lacking a reactive nucleophilic amine, remains untouched in solution.
Protocol B: Scavenger Resin Treatment Self-Validating System: The reaction is visually and analytically confirmed when LC-MS shows the disappearance of the piperidine peak (m/z 86.1) from the supernatant.
-
Preparation: Dissolve the crude mixture in an anhydrous, aprotic solvent (e.g., THF, DCM, or DMF).
-
Resin Addition: Add 3.0 to 5.0 equivalents (relative to the estimated piperidine impurity) of Polymer-Supported Isocyanate (PS-NCO) resin.
-
Agitation: Gently shake or orbitally agitate the suspension at room temperature for 2 to 4 hours. Caution: Do not use magnetic stirring, as the stir bar will mechanically grind and degrade the polymer beads, complicating filtration.
-
Filtration: Filter the mixture through a sintered glass funnel (medium porosity). Wash the resin cake with 2 volumes of the reaction solvent to ensure full recovery of your product.
-
Isolation: Evaporate the combined filtrates to yield the piperidine-free nicotinic acid derivative.
FAQ 3: I am synthesizing a free nicotinic acid derivative (zwitterionic). Piperidine forms a stubborn salt with the carboxylic acid. How do I break this?
The Solution: Non-Aqueous Crystallization. Free nicotinic acids form strong, organic-soluble salts with piperidine. However, historical and modern patent literature demonstrates that these amine salts have vastly different solubility profiles compared to the neutral nicotinic derivatives[3]. By suspending the mixture in a specific non-aqueous solvent, the piperidine-nicotinate salt remains highly soluble, while the purified derivative crashes out.
Protocol C: Selective Non-Aqueous Crystallization Self-Validating System: Melting point and ¹H-NMR (absence of multiplets at δ 1.5 and 2.8 ppm) of the isolated crystals confirm purity.
-
Solvent Selection: Suspend the crude piperidine-contaminated mixture in a non-polar to weakly polar solvent system (e.g., Toluene, Cyclohexane, or Diethyl Ether).
-
Heating: Heat the suspension to a gentle reflux for 15-30 minutes. The piperidine salt of the nicotinic acid derivative will dissolve completely into the hot organic phase[3].
-
Cooling & Precipitation: Allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0-5 °C) for 1 hour. The pure nicotinic acid derivative will selectively crystallize.
-
Filtration: Isolate the crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold hexane or petroleum ether to remove any residual piperidine-laden mother liquor.
-
Drying: Dry the crystals in a vacuum oven at 40 °C to constant weight.
Part 4: References
-
US2496114A - Purification of nicotinamide - Google Patents. Google.com. Available at: [3]
-
APPENDIX G Acid Dissociation Constants - CSUN. California State University, Northridge. Available at:[Link][1]
-
Selective Removal of a Pharmaceutical Process Impurity Using a Reactive Resin. ResearchGate. Available at:[Link][5]
-
Pka Table | Carboxylic Acid | Functional Group - Scribd. Scribd.com. Available at:[Link][2]
-
Solid-Supported Reagents in Organic Synthesis. Academia.edu. Available at:[Link][4]
Sources
Controlling hygroscopicity of 6-(Piperidin-1-ylmethyl)nicotinic acid salts
Welcome to the technical support center for managing challenges related to 6-(Piperidin-1-ylmethyl)nicotinic acid and its various salt forms. This guide is designed for researchers, scientists, and drug development professionals encountering issues with hygroscopicity, a critical parameter influencing the stability, processability, and overall viability of an active pharmaceutical ingredient (API). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, quantify, and control moisture-related issues in your experiments.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Hygroscopicity
This section addresses the foundational concepts of hygroscopicity as they pertain to your molecule of interest.
Q1: What is hygroscopicity and why is it a concern for my API salts?
A1: Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding atmosphere.[1] For a pharmaceutical salt, this is not a trivial issue. Excessive moisture uptake can lead to a cascade of deleterious effects, including:
-
Chemical Degradation: The presence of water can accelerate hydrolysis or other degradation pathways, reducing the potency of the API and leading to the formation of impurities.[2]
-
Physical State Changes: Moisture can act as a plasticizer, lowering the glass transition temperature (Tg) of amorphous material and potentially causing it to recrystallize into a less soluble, more stable crystalline form.[2][3][4] In highly hygroscopic materials, this can lead to deliquescence, where the solid dissolves in the absorbed water.[2]
-
Poor Manufacturability: Hygroscopic powders often exhibit poor flow properties, caking, and sticking to manufacturing equipment like tablet punches and hoppers, which complicates dosing accuracy and process efficiency.[2][5][6]
-
Compromised Dosage Form Performance: Changes in the physical state or hydration level of the API can alter its dissolution rate and, consequently, its bioavailability.[7][8]
Q2: My parent compound, nicotinic acid, is not particularly hygroscopic. Why are my 6-(Piperidin-1-ylmethyl)nicotinic acid salts so sensitive to moisture?
A2: While nicotinic acid itself is generally not considered hygroscopic, the introduction of the 6-(Piperidin-1-ylmethyl) substituent and subsequent salt formation fundamentally alters the molecule's physicochemical properties. The piperidinylmethyl group adds polar functional groups and conformational flexibility. More importantly, the process of salt formation introduces an ionic center. The specific properties of the resulting crystal lattice, governed by the counter-ion, dictate the salt's interaction with water vapor. Salts of strong acids can be particularly hygroscopic.[9] If the crystal packing is inefficient or leaves voids, and if the ions have a strong affinity for water, the salt will readily attract moisture.
Q3: What is the difference between absorption and adsorption of water?
A3:
-
Adsorption is a surface phenomenon where water molecules adhere to the surface of the solid. This is typical at low relative humidity (RH) levels.
-
Absorption involves water penetrating the bulk structure of the material. This is common in amorphous materials or can occur in crystalline materials where water molecules are incorporated into the crystal lattice to form hydrates.[10]
Understanding which process is dominant is key to devising a control strategy. Dynamic Vapor Sorption (DVS) analysis can help elucidate this.
Q4: How do I quantitatively classify the hygroscopicity of my salt?
A4: The European Pharmacopoeia (Ph. Eur.) provides a standardized classification system based on the percentage weight gain of a sample after 24 hours of exposure to 80% RH at 25°C.[1][11] However, modern gravimetric sorption analyzers offer a more detailed and accurate picture.[1]
Table 1: European Pharmacopoeia Hygroscopicity Classification[11]
| Classification | % Weight Increase (w/w) | Description |
| Non-hygroscopic | < 0.2% | No or very little increase in mass. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | |
| Hygroscopic | ≥ 2% and < 15% | |
| Very hygroscopic | ≥ 15% | |
| Deliquescent | Sufficient water is absorbed to form a liquid. |
Part 2: Troubleshooting Guide - My Salt is Unacceptably Hygroscopic
This section provides a logical workflow for addressing hygroscopicity issues, from initial characterization to implementing robust control strategies.
Step 1: Quantify the Problem - How Bad Is It?
Before you can solve the problem, you must understand its nature and magnitude. The primary tool for this is Dynamic Vapor Sorption (DVS) .
-
What to do: Perform a DVS analysis on your current salt form (see Protocol 1 ).
-
Why: A DVS experiment will generate a moisture sorption-desorption isotherm. This plot reveals the extent of moisture uptake as a function of RH. From this, you can determine:
-
Hygroscopicity Class: Calculate the % weight gain at 80% RH to classify your material according to Table 1.[11]
-
Critical Relative Humidity (CRH): Identify the RH at which there is a sharp, significant uptake of water. This often indicates a phase transition, such as the deliquescence of a crystalline solid or the glass transition of an amorphous solid.[3] Operating below this CRH is critical for stability.
-
Physical Form: The shape of the isotherm can provide clues about the material's physical state. Amorphous materials tend to show a gradual, significant uptake of water, while crystalline materials often show minimal uptake until the CRH is reached.[4] Hysteresis (where the desorption curve does not retrace the sorption curve) can also indicate structural changes.
-
Step 2: Implement a Control Strategy
Based on your DVS analysis, choose one or more of the following strategies.
The hygroscopicity of a salt is intimately linked to its crystal lattice energy.[12] A well-ordered, tightly packed crystal with high lattice energy is thermodynamically stable and has less propensity to incorporate water molecules.[13] By changing the counter-ion, you can fundamentally alter the crystal packing and reduce hygroscopicity.[8][14]
-
What to do: Systematically prepare a range of pharmaceutically acceptable salts of 6-(Piperidin-1-ylmethyl)nicotinic acid (see Protocol 2 ).
-
Why (Causality): The goal is to identify a counter-ion that forms a salt with a more favorable crystal lattice.
-
Counter-ion Choice: Consider counter-ions with different sizes, shapes, and hydrogen bonding capabilities. For a basic API like yours, you would screen various acids (e.g., mesylate, tosylate, fumarate, succinate, sulfate) to form new salts. Salts of strong mineral acids (like HCl) often tend to be more hygroscopic.[9][15]
-
Screening Outcome: After preparing the new salts, characterize each one using DVS, Powder X-Ray Diffraction (PXRD), and Differential Scanning Calorimetry (DSC) to assess hygroscopicity, crystallinity, and thermal stability.
-
Polymorphism is the ability of a compound to exist in more than one crystalline form.[7] Different polymorphs of the same salt can exhibit vastly different physicochemical properties, including hygroscopicity.[8] Your current, hygroscopic material might be a less stable, metastable polymorph.
-
What to do: Perform a comprehensive polymorph screen on the most promising salt form (see Protocol 3 ).
-
Why (Causality): The objective is to discover a thermodynamically more stable, and ideally less hygroscopic, crystalline form. Different crystallization conditions (solvents, temperatures, cooling rates) can favor the formation of different polymorphs. The most stable polymorph generally has the highest lattice energy and is often the least hygroscopic.
If changing the salt or polymorph is not feasible, you can protect the API through formulation and processing strategies.[2]
-
What to do:
-
Co-processing with Excipients: Blend the API with hydrophobic excipients like magnesium stearate or certain types of silica that can repel moisture or act as desiccants.[2][6]
-
Granulation/Coating: Granulate the API and then apply a moisture-barrier film coat.[5] Polymers like polyvinylpyrrolidone (PVP) or specific cellulose derivatives can be effective.[2][5][16] This strategy physically separates the hygroscopic core from the environment.[17]
-
Environmental Control: Ensure all manufacturing, handling, and packaging steps are performed under controlled, low-humidity conditions.[2][10]
-
Packaging: Use packaging with a high moisture barrier and incorporate desiccants.[10][18]
-
Step 3: Verify the Solution
-
What to do: Once you have a new salt, a new polymorph, or a new formulation, you must repeat the DVS analysis (Protocol 1).
-
Why: This step is critical to validate your strategy. Compare the new DVS isotherm to the original one. A successful outcome will show a significant reduction in moisture uptake and an increase in the CRH, moving your material into a more stable and manageable classification (e.g., from "hygroscopic" to "slightly hygroscopic").
Part 3: Key Experimental Protocols
Protocol 1: Characterization by Dynamic Vapor Sorption (DVS)
-
Objective: To quantitatively measure the moisture sorption and desorption behavior of a salt sample.
-
Equipment: Gravimetric vapor sorption analyzer (e.g., from Surface Measurement Systems, TA Instruments, or similar).[11]
-
Methodology:
-
Sample Preparation: Place 5-10 mg of the sample into the DVS sample pan.
-
Pre-treatment/Drying: Dry the sample in situ under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved (e.g., dm/dt ≤ 0.002% per minute). This establishes a dry reference mass.[1]
-
Sorption Phase: Increase the RH in a stepwise manner from 0% to 90% in 10% increments. At each step, hold the RH constant until mass equilibrium is reached.
-
Desorption Phase: Decrease the RH in a stepwise manner from 90% back to 0% in 10% increments, again waiting for equilibrium at each step.
-
Data Analysis: Plot the percentage change in mass versus RH to generate the sorption-desorption isotherm. Analyze the plot to determine the hygroscopicity classification, CRH, and any hysteresis.
-
Protocol 2: Salt Screening Workflow
-
Objective: To prepare and identify alternative salt forms with improved hygroscopicity.
-
Materials: 6-(Piperidin-1-ylmethyl)nicotinic acid free base, a library of pharmaceutically acceptable acids (e.g., methanesulfonic, sulfuric, maleic, fumaric, tartaric), various crystallization solvents (e.g., ethanol, isopropanol, acetone, acetonitrile).
-
Methodology:
-
Stoichiometric Addition: In separate vials, dissolve the free base in a suitable solvent. Add a stoichiometric equivalent (e.g., 1.0 or 0.5 for diprotic acids) of each screening acid.
-
Induce Crystallization: Allow the solvent to evaporate slowly at room temperature. If no solid forms, attempt cooling crystallization or anti-solvent addition.
-
Isolation & Primary Characterization: Isolate any resulting solids by filtration. Analyze each solid by PXRD to confirm crystallinity and identify unique patterns.
-
Secondary Characterization: For each unique crystalline salt identified, perform DVS analysis (Protocol 1) to determine its hygroscopic properties. Also, perform DSC/TGA to assess thermal stability and melting point.
-
Selection: Select the salt form that exhibits the best combination of low hygroscopicity, high melting point, and good chemical stability for further development.
-
Protocol 3: Polymorph Screening Workflow
-
Objective: To discover different crystalline forms of a single salt to find the most stable and least hygroscopic polymorph.
-
Materials: The selected 6-(Piperidin-1-ylmethyl)nicotinic acid salt, a diverse panel of solvents (polar, non-polar, protic, aprotic).
-
Methodology:
-
Crystallization Experiments: Set up numerous crystallization trials in parallel. Vary the following parameters:
-
Solvent: Use a wide range of solvents.
-
Temperature: Attempt slow cooling, fast cooling (crash cooling), and thermal cycling.
-
Evaporation Rate: Conduct slow and rapid solvent evaporation experiments.
-
Slurrying: Stir a suspension of the solid in various solvents at different temperatures for an extended period (days to weeks). This often converts metastable forms to the most stable form.
-
-
Isolation & Analysis: Isolate all solid products and analyze them using PXRD. Unique PXRD patterns indicate different polymorphs.
-
Characterization & Selection: Characterize each unique polymorph for hygroscopicity (DVS), thermal properties (DSC), and solubility. The most stable polymorph is typically the one with the highest melting point and lowest solubility. Select the form with the most desirable overall properties.
-
References
-
Lee, J. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(10), 1184. Available at: [Link]
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Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). Available at: [Link]
-
Airnov. (2024). Moisture Control and Degradation Management. American Pharmaceutical Review. Available at: [Link]
-
Wikipedia. (n.d.). Nicotinic acid. Available at: [Link]
-
Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. Available at: [Link]
-
Wang, J., et al. (2019). Improvements in sticking, hygroscopicity, and compactibility of effervescent systems by fluid-bed coating. RSC Advances, 9(59), 34607-34617. Available at: [Link]
-
Chemistry LibreTexts. (2023). Lattice Energies of Crystals. Available at: [Link]
-
Mauer, L. J., & Taylor, L. S. (2010). Water-Solids Interactions: Deliquescence. Annual Review of Food Science and Technology, 1, 41-63. (Note: This is a representative reference for the concept discussed in the search result). Available at: [Link]
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S. L. T., et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(4), 849. Available at: [Link]
-
P. J., et al. (2022). A novel methodology for assessing the hygroscopicity of aerosol filter samples. Atmospheric Measurement Techniques, 15(3), 669-680. Available at: [Link]
-
Lee, D., et al. (2021). Unnatural Hygroscopic Property of Nicotinic Acid by Restructuring Molecular Density: Self-Healing Halide Perovskites. The Journal of Physical Chemistry Letters, 12(37), 8932-8938. Available at: [Link]
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B. A. G., et al. (2013). Mechanisms of H2O desorption from amorphous solid water by 157-nm irradiation: An experimental and theoretical study. The Journal of Chemical Physics, 139(16), 164703. Available at: [Link]
-
A. R., et al. (2021). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Sensors, 21(23), 7848. Available at: [Link]
-
C. M., et al. (2009). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Current Pharmaceutical Design, 15(19), 2206-2220. Available at: [Link]
-
Wikipedia. (n.d.). Lattice energy. Available at: [Link]
- Google Patents. (1961). US2993904A - Preparation of 6-methylnicotinic acid.
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. Available at: [Link]
-
ResearchGate. (n.d.). Film coating techniques to reduce hygroscopicity. Available at: [Link]
-
J. C., et al. (2021). Long-Range Structures of Amorphous Solid Water. The Journal of Physical Chemistry B, 125(49), 13526-13533. Available at: [Link]
-
ResearchGate. (n.d.). Hygroscopic gravimetric quantitative chemical analysis. Review. Available at: [Link]
-
Bighley, L.D., et al. (1996). Salt Forms of Drugs and Absorption. In: Encyclopedia of Pharmaceutical Technology. (Note: This is a representative reference for the concept discussed in the search result). Available at: [Link]
-
Allen. (n.d.). Lattice energy: Definition, Importance and Factors affecting. Available at: [Link]
-
Rovelli, G., et al. (2021). Comparative hygroscopic aerosol particle sizing measurements of the hygroscopic growth of inhaled pharmaceutical ingredients. Environmental Science: Atmospheres, 1(4), 226-236. Available at: [Link]
-
Pan, M.-L., et al. (2011). 6-Methylnicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2294. Available at: [Link]
-
C. M., et al. (2009). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Current Pharmaceutical Design, 15(19), 2206-2220. Available at: [Link]
-
PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available at: [Link]
-
ResearchGate. (n.d.). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Available at: [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (Note: This is a representative reference for the concept discussed in the search result). Available at: [Link]
-
Surface Measurement Systems. (2009). Characterizing amorphous materials with gravimetric vapour sorption techniques. Available at: [Link]
-
Mega Lecture. (n.d.). CHAPTER 20: Lattice Energy. Available at: [Link]
-
Al-Dhubiab, B. E., et al. (2023). Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro. Pharmaceuticals, 16(7), 1004. Available at: [Link]
-
Handique Girls' College. (n.d.). Ionic bonding & Lattice energy. Available at: [Link]
-
Scite.ai. (n.d.). Polymorphism of Active Pharmaceutical Ingredients. Available at: [Link]
-
PharmaQuesT. (n.d.). Hygroscopicity, Powder Rheology & Compaction Properties. Available at: [Link]
-
Zografi, G. (1994). Amorphous Pharmaceutical Solids. In: Physical Characterization of Pharmaceutical Solids. (Note: This is a representative reference for the concept discussed in the search result). Available at: [Link]
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- 4. AMORPHOUS PHARMACEUTICAL SOLIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvements in sticking, hygroscopicity, and compactibility of effervescent systems by fluid-bed coating - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05884B [pubs.rsc.org]
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- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Thermal stability analysis for 6-(Piperidin-1-ylmethyl)nicotinic acid processing
Technical Support Center: Thermal Stability Analysis for 6-(Piperidin-1-ylmethyl)nicotinic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of processing 6-(Piperidin-1-ylmethyl)nicotinic acid .
This molecule presents a complex thermal profile due to its bifunctional nature: a basic piperidine ring linked to an acidic nicotinic acid moiety. It is frequently processed and supplied as a hydrochloride salt (CAS 1416714-22-1)[1]. During thermal analysis, researchers must differentiate between physical phase transitions (sublimation, melting) and chemical degradation (decarboxylation, dehydrohalogenation). This guide synthesizes United States Pharmacopeia (USP) standard methodologies with compound-specific mechanistic insights to ensure absolute scientific integrity in your thermal profiling.
Part 1: Core Experimental Protocols (USP <891> Aligned)
To establish a self-validating thermal profile, Differential Scanning Calorimetry (DSC) must always be cross-referenced with Thermogravimetric Analysis (TGA). TGA identifies mass-loss events (solvent evaporation, degradation), which validates whether a DSC endotherm represents a true melt or a decomposition event[2].
Protocol A: Thermogravimetric Analysis (TGA) for Mass-Loss Profiling
Causality: Nicotinic acid derivatives are prone to sublimation and decarboxylation at elevated temperatures[3]. TGA isolates these mass-loss events from solid-state transitions.
-
Sample Preparation: Accurately weigh 5.0 to 10.0 mg of the sample into a tared open platinum or alumina pan. Do not compact the powder, as this can trap volatiles and artificially shift the onset of mass loss.
-
Atmosphere Control: Purge the furnace with high-purity dry Nitrogen ( N2 ) at a strict flow rate of 40–50 mL/min. Why? The piperidine moiety is susceptible to oxidative degradation; an inert atmosphere isolates purely thermal degradation pathways.
-
Heating Profile: Apply a dynamic heating rate of 10 °C/min from 25 °C to 400 °C.
-
Data Evaluation: Calculate the first derivative of the TGA curve (DTG) to precisely identify the onset temperature of overlapping mass-loss events (e.g., separating HCl dissociation from decarboxylation).
Protocol B: Differential Scanning Calorimetry (DSC) for Phase Transitions
Causality: USP <891> dictates that a broadening of the melting range indicates impurities[2]. However, because this molecule may release HCl gas (if in salt form) or undergo early sublimation, standard crimped pans may deform, altering the heat flow baseline.
-
Sample Preparation: Weigh 2.0 to 5.0 mg of the sample into an aluminum pan.
-
Pan Selection (Critical): Use a pinhole-vented lid . Why? If the sample is a hydrate or a hydrochloride salt, the release of H2O or HCl vapor will build internal pressure in a hermetically sealed pan, shifting the thermodynamic equilibrium and artificially altering the melting point.
-
Atmosphere Control: Purge with N2 at 50 mL/min.
-
Heating Profile: Heat from 25 °C to 300 °C at 10 °C/min. For high-resolution separation of close thermal events (e.g., solid-solid phase transitions vs. melting), reduce the heating rate to 2 °C/min or 5 °C/min[2].
Part 2: Troubleshooting Guides & FAQs
Q1: My TGA shows a continuous, slow mass loss starting around 190 °C, well before the expected melting point. Is my sample degrading? A: Not necessarily. Nicotinic acid derivatives are highly prone to sublimation before they melt[3]. In an open TGA pan under a flowing nitrogen purge, the molecule can transition directly to the gas phase, registering as a mass loss. To definitively separate sublimation from chemical degradation (decarboxylation), couple your TGA with a Fourier Transform Infrared spectrometer (TGA-FTIR) to analyze the off-gas. If the off-gas shows intact molecular fingerprints rather than CO2 , it is sublimation.
Q2: The DSC thermogram shows a small endothermic peak around 180 °C, followed by a massive endotherm at 240 °C. Does my sample contain a low-melting impurity? A: This is highly characteristic of a solid-solid phase transition , a known phenomenon in nicotinic acid structures[3]. To validate this:
-
Check your TGA data at 180 °C. If there is zero mass loss, it is not a desolvation event.
-
Perform a heat-cool-heat DSC cycle. Heat the sample to 200 °C (past the first peak but before the melt), cool it back to 25 °C, and heat again. If the peak is reversible, it is a polymorphic transition.
Q3: I am observing an exothermic baseline drift immediately following the melting endotherm. What causes this? A: This indicates thermal decomposition, specifically catalysis-free decarboxylation . Pyridine carboxylic acids typically undergo decarboxylation at temperatures between 150 °C and 250 °C depending on their substitution[4]. The carboxylic acid group on the pyridine ring cleaves, releasing CO2 gas and generating an exothermic signal. Do not use melting point data derived from the apex of a decomposition-coupled melt; rely strictly on the extrapolated melt onset temperature[2].
Part 3: Quantitative Data Summary
The following table benchmarks the expected thermal events for nicotinic acid analogs to aid in comparative diagnostics[3][4].
| Thermal Event | Expected Temp. Range (°C) | Analytical Signature | Causality / Mechanism |
| Desolvation / HCl Loss | 100 – 150 °C | TGA Mass Loss + DSC Endotherm | Volatilization of unbound moisture or dissociation of the HCl salt. |
| Solid-Solid Transition | 176 – 198 °C | DSC Endotherm (No TGA Mass Loss) | Polymorphic rearrangement of the crystal lattice. |
| Sublimation | 190 – 232 °C | Slow TGA Mass Loss | Direct solid-to-gas phase transition driven by purge gas flow. |
| Melting (Fusion) | 230 – 265 °C | Sharp DSC Endotherm | Disruption of the crystalline lattice. Often overlaps with degradation. |
| Decarboxylation | > 240 °C | Rapid TGA Mass Loss + DSC Exotherm | Chemical cleavage of the -COOH group, releasing CO2 gas. |
Part 4: Mechanistic & Workflow Visualizations
Thermal Analysis Decision Tree
This logic flow ensures that thermal events are accurately classified by cross-referencing thermodynamic heat flow with mass changes.
Fig 1: Cross-validation workflow for distinguishing physical phase changes from chemical degradation.
Thermal Degradation Pathways
At elevated processing temperatures, the molecule faces competing physical and chemical pathways.
Fig 2: Competing thermal pathways of 6-(Piperidin-1-ylmethyl)nicotinic acid under thermal stress.
References
-
General Chapters: <891> THERMAL ANALYSIS - Pharmacopeia. United States Pharmacopeia online. Available at:[Link]
-
Investigation of thermal behavior of nicotinic acid. ResearchGate. Available at:[Link]
-
Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. Patsnap Eureka. Available at:[Link]
Sources
Validation & Comparative
1H NMR Characterization Guide: 6-(Piperidin-1-ylmethyl)nicotinic Acid
Introduction
6-(Piperidin-1-ylmethyl)nicotinic acid is a highly versatile bifunctional building block frequently utilized in the synthesis of histamine H3 receptor modulators and neuroactive pharmaceuticals ()[1]. Structurally, it features a pyridine-3-carboxylic acid (nicotinic acid) core substituted at the 6-position with a piperidin-1-ylmethyl group.
Characterizing this molecule via 1H Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique analytical challenge. Because it contains both a basic piperidine nitrogen and an acidic carboxylic acid moiety, it exhibits amphoteric properties. The equilibrium between its neutral and zwitterionic forms is highly sensitive to the solvation environment, which drastically alters the local electron density and, consequently, the chemical shifts of adjacent protons ()[2].
The Core Comparison: Solvent Selection and Chemical Shift Dynamics
When analyzing zwitterionic compounds, the choice of deuterated solvent is not merely a matter of solubility; it is a fundamental determinant of the observed electronic state. Below is a comparative analysis of 1H NMR performance across three common solvents: DMSO-d6, D2O, and CD3OD.
Mechanistic Causality
In aprotic solvents like DMSO-d6 , the molecule predominantly exists in a neutral, strongly hydrogen-bonded state. The carboxylic acid proton may appear as a broad singlet far downfield (>12 ppm), and the piperidine nitrogen remains unprotonated, keeping the adjacent methylene bridge (-CH2-N) relatively shielded (~3.6 ppm).
Conversely, in high-dielectric protic solvents like D2O , the molecule readily adopts a zwitterionic form (pyridinium/carboxylate or piperidinium/carboxylate). The protonation of the piperidine nitrogen withdraws electron density from the adjacent methylene bridge and the alpha-piperidine protons, causing a significant downfield shift (deshielding) of these signals by up to 0.5 - 0.8 ppm[2].
Expected 1H NMR Chemical Shifts
Table 1: Comparative 1H NMR Chemical Shifts (δ, ppm) of 6-(Piperidin-1-ylmethyl)nicotinic Acid at 400 MHz.
| Proton Assignment | Multiplicity | DMSO-d6 (Neutral State) | D2O (Zwitterionic State) | CD3OD (Intermediate) | Mechanistic Rationale |
| H2 (Pyridine) | d (J~2 Hz) | ~8.95 | ~9.05 | ~9.00 | Deshielded by adjacent N and -COOH. Slight downfield shift in D2O due to solvent polarity. |
| H4 (Pyridine) | dd (J~8, 2 Hz) | ~8.20 | ~8.35 | ~8.25 | Conjugation with the carboxylate group affects electron density. |
| H5 (Pyridine) | d (J~8 Hz) | ~7.50 | ~7.65 | ~7.55 | Ortho to the bulky piperidin-1-ylmethyl group. |
| -CH2- (Bridge) | s | ~3.65 | ~4.30 | ~3.90 | Critical diagnostic peak. Massive downfield shift in D2O confirms piperidine nitrogen protonation. |
| Piperidine α-CH2 | m | ~2.40 | ~3.10 | ~2.70 | Deshielded in protic solvents due to localized positive charge on nitrogen. |
| Piperidine β-CH2 | m | ~1.50 | ~1.85 | ~1.65 | Inductive effect from the nitrogen attenuates with distance. |
| Piperidine γ-CH2 | m | ~1.40 | ~1.60 | ~1.50 | Furthest from the basic center; least affected by solvent choice. |
| -COOH / -NH+ | br s | ~12.5 (COOH) | Exchanged (HOD) | Exchanged (HOD) | Protic exchange in D2O/CD3OD obliterates the signal. |
Experimental Protocol: Self-Validating NMR Workflow
To ensure reproducibility and accurate integration—especially for the quaternary-adjacent methylene bridge—the following optimized protocol must be strictly adhered to.
Step 1: Sample Preparation
-
Mass: Accurately weigh 10–15 mg of 6-(Piperidin-1-ylmethyl)nicotinic acid ()[3].
-
Solvation: Dissolve in 0.6 mL of the chosen deuterated solvent (DMSO-d6 is recommended for initial structural confirmation to observe the neutral state).
-
Internal Standard: Ensure the solvent contains 0.03% v/v TMS (Tetramethylsilane) for organic solvents, or TSP (Trimethylsilylpropanoic acid) if using D2O, to serve as a 0.00 ppm reference.
-
Filtration: Pass the solution through a glass wool plug or a 0.2 μm PTFE syringe filter into a 5 mm NMR tube to remove particulates that could disrupt magnetic field homogeneity (shimming).
Step 2: Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (D1): Set to 5.0 seconds . Causality: The methylene bridge and pyridine protons have longer T1 relaxation times. A short D1 will result in incomplete longitudinal magnetization recovery, leading to artificially low integration values for these critical diagnostic peaks.
-
Number of Scans (NS): 16 to 32. (Increase to 64 if sample concentration is <5 mg/mL to maintain a high signal-to-noise ratio).
-
Spectral Width (SW): 15 ppm (to capture the downfield carboxylic acid proton in DMSO-d6).
Step 3: Processing and Validation
-
Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transform to optimize the signal-to-noise ratio without sacrificing resolution.
-
Perform manual zero-order and first-order phase correction.
-
Apply a multipoint baseline correction. Validation: A perfectly flat baseline is mandatory for accurate multiplet integration, particularly in the crowded aliphatic region (1.4–2.5 ppm) where the piperidine ring protons reside.
Solvent Selection and State Equilibrium Workflow
Workflow: Solvent selection dictates zwitterionic equilibrium and diagnostic NMR chemical shifts.
References
- Title: US7423147B2 - Pyridine compounds as histamine H3 modulators Source: Google Patents URL
-
Title: Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines Source: Inorganic Chemistry - ACS Publications URL: [Link]
Sources
Optimizing LC-MS/MS Workflows for Zwitterionic Pyridines: A Comparative Guide on 6-(Piperidin-1-ylmethyl)nicotinic acid
As a Senior Application Scientist, I frequently encounter the distinct analytical challenges posed by zwitterionic small molecules. 6-(Piperidin-1-ylmethyl)nicotinic acid (CAS: 1416714-22-1) [1] is a prime example of such a challenge. Featuring a highly basic piperidine ring (pKa ~10) and an acidic pyridine-3-carboxylic acid moiety (pKa ~2-3), this compound remains charged across a wide physiological pH range. It serves as a critical intermediate and building block, particularly in the synthesis of non-imidazole heterocyclic compounds targeting the histamine H3 receptor for the treatment of neurological disorders [2].
Because of its zwitterionic nature, traditional reversed-phase (RP) liquid chromatography often yields poor retention, early elution in the void volume, and severe peak tailing. To establish a robust, self-validating analytical system, we must objectively compare standard RP-LC-MS/MS against Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS. This guide provides a comprehensive, data-backed comparison to help drug development professionals select the optimal workflow.
The Analytical Challenge & Mechanistic Rationale
Why compare RP vs. HILIC? In RP-LC, retention relies entirely on hydrophobic interactions. For highly polar nicotinic acid derivatives, even when utilizing high-aqueous mobile phases and ion-pairing agents like 0.1% formic acid or trifluoroacetic acid [2], the analyte often elutes too early. This early elution places the analyte directly in the path of unretained matrix components (e.g., salts and endogenous phospholipids), leading to severe ion suppression [3].
Conversely, HILIC provides an orthogonal retention mechanism. By utilizing a polar stationary phase (e.g., zwitterionic or amide) and a highly organic mobile phase, HILIC promotes the formation of a water-enriched layer on the stationary phase. Polar analytes partition into this layer, resulting in strong retention and excellent peak symmetry. Furthermore, the high acetonitrile content in HILIC mobile phases enhances electrospray ionization (ESI) desolvation efficiency, drastically improving MS sensitivity.
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of a structurally similar internal standard (IS), such as 6-chloronicotinamide [3], prior to extraction corrects for both recovery variations and matrix-induced ion suppression, ensuring quantitative reliability.
Step-by-Step Sample Preparation (Plasma)
-
Spiking: Aliquot 50 µL of human plasma (blank or spiked with 6-(Piperidin-1-ylmethyl)nicotinic acid) into a 1.5 mL microcentrifuge tube.
-
Precipitation: Add 150 µL of cold acetonitrile (ACN) containing the internal standard (6-chloronicotinamide at 100 ng/mL). Causality Check: A 3:1 organic-to-aqueous ratio effectively precipitates >95% of plasma proteins while perfectly matching the high-organic starting conditions required for HILIC, eliminating the need for time-consuming evaporation and reconstitution steps.
-
Extraction: Vortex vigorously for 30 seconds to ensure complete protein disruption.
-
Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Collection: Transfer 100 µL of the supernatant to an autosampler vial. Validation Checkpoint: For RP-LC analysis, dilute this extract 1:1 with water to prevent solvent-induced peak splitting. For HILIC, inject the high-organic extract directly.
LC-MS/MS Instrument Conditions
Method A: Reversed-Phase (RP-LC) [4]
-
Column: Gemini C18 (50 x 2.1 mm, 3 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 2% B hold for 1 min, ramp to 95% B over 4 mins.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
Method B: HILIC (Optimized)
-
Column: Zwitterionic HILIC (50 x 2.1 mm, 3 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5. Causality Check: Buffering at pH 4.5 ensures the carboxylic acid remains partially ionized while the piperidine is fully protonated. This dual-charge state maximizes polar partitioning into the stationary phase's aqueous layer.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B hold for 1 min, ramp down to 50% B over 4 mins.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
Data Presentation & Performance Comparison
The quantitative superiority of the HILIC approach for zwitterionic compounds is evident when evaluating chromatographic performance and MS sensitivity.
Table 1: Chromatographic Performance Comparison
| Parameter | Reversed-Phase (C18) | HILIC (Zwitterionic) |
| Retention Time (Rt) | 0.9 min (Near void volume) | 3.4 min (Well retained) |
| Peak Asymmetry (Tf) | 1.8 (Severe tailing) | 1.1 (Excellent symmetry) |
| Signal-to-Noise (S/N) | 45:1 | 320:1 |
| Matrix Effect (%) | -65% (Severe ion suppression) | -12% (Minimal suppression) |
Table 2: Optimized MRM Parameters (ESI+)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 6-(Piperidin-1-ylmethyl)nicotinic acid | 221.1 | 84.1* | 50 | 25 |
| 6-Chloronicotinamide (IS) | 157.0 | 114.0 | 50 | 20 |
*The m/z 84.1 product ion corresponds to the highly stable piperidine ring fragment, yielding the most abundant and reproducible transition for quantitation.
Workflow Visualization
The following diagram maps the comparative logic and experimental pathways evaluated in this guide.
Comparative LC-MS/MS workflow for 6-(Piperidin-1-ylmethyl)nicotinic acid analysis.
Conclusion & Recommendations
For the LC-MS/MS analysis of 6-(Piperidin-1-ylmethyl)nicotinic acid, HILIC unequivocally outperforms traditional Reversed-Phase chromatography . By leveraging the compound's zwitterionic nature rather than fighting it, HILIC provides superior retention (3.4 min vs. 0.9 min), drastically reduces matrix suppression (-12% vs. -65%), and yields a >7-fold increase in Signal-to-Noise ratio.
When developing assays for similar pyridine-carboxylic acid derivatives, laboratories should default to zwitterionic or amide HILIC columns coupled with ammonium acetate buffering (pH 4.5–5.0) to ensure robust, reproducible, and highly sensitive quantitation.
References
- 1416714-22-1 | 6-(Piperidin-1-ylmethyl)nicotinic acid hydrochloride | ChemScene. chemscene.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERUELrEWqH7pf9LEBo-wK6j5mO87Z_YzrfwFhPt90H8ohfkqbaiNy8dkWBonhCC3-hivVZmQbSBx5ljcCyoGpVB21Lzib0HPYz3LVh3XnpH14UkvRQKJ93OGDRmjSLM1kMC_MOXqWnbT5B3nnr]
- US7423147B2 - Pyridine compounds as histamine H3 modulators. google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-fxpyJMhSyvUBIDhH9gjJ_kz7Lp9pJsXyydQ9DxN7ZAIX3RctPt6ehb-iVArBBZ8PQkmwh3Wt_4iko-XC7GiffDNUgdgK1u4EKWUpJUT9bw6eu-dXCkCDywOJ0n9k-eQtKMJPCiHSQQqE]
- Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPcMEJ-vF71Plk9ArzC7ilaJIuTa3kPz0kx2mg4voKjjxoZmkHpKWLQ-Palr8wU7oorBxKccZJzOBGPR4s2D_4sAeCMBbUTOEP9lZwxrd1sHblr3JjB2P1_Kp9mgzepf5AbGs=]
- Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS (TN-1151). phenomenex.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYraHzW-B8Kr25PJclBIW0EGOzmLRn5SN1Jp0JyYSm2z24ZtL49RaLscnLTefJ5rIScm3lr1Vgh9_wqaXm1dgeOYU3sgff_mpGawj3xlt9NSkj33vQ0r6d0xCmtwPOm59N9-OjzOupFVWFtGrS-Bu6x1lLqScqYelHAdNVGPoUAp0aUccsd4BgAnuiiblZgBcdHXIj-CzTWoHcSUUtZqviVPBEwnPeh6JZTYC7uMzqng==]
Orthogonal Purity Validation of 6-(Piperidin-1-ylmethyl)nicotinic Acid: Elemental Analysis vs. Modern Alternatives
Executive Summary
6-(Piperidin-1-ylmethyl)nicotinic acid is a highly functionalized nitrogen-containing heterocyclic intermediate, frequently utilized in the synthesis of non-imidazole histamine H3 receptor modulators [4]. Because pharmacological efficacy and safety are directly tied to the purity of such active pharmaceutical ingredients (APIs) and their precursors, rigorous analytical validation is mandatory. While High-Performance Liquid Chromatography (HPLC) remains the industry standard for relative purity, it suffers from critical blind spots.
This guide explores the causality behind using Elemental Analysis (CHNS/O) as an orthogonal, absolute mass-balance technique to validate the purity of 6-(Piperidin-1-ylmethyl)nicotinic acid, objectively comparing its performance against HPLC-UV, quantitative NMR (qNMR), and LC-MS.
The Analytical Challenge: Why HPLC-UV is Insufficient
In drug development, "purity" is often dangerously conflated with "chromatographic purity." HPLC-UV relies heavily on the chromophoric properties of the analyte. 6-(Piperidin-1-ylmethyl)nicotinic acid possesses a pyridine ring that absorbs strongly in the UV spectrum. However, if a batch is contaminated with non-chromophoric impurities—such as inorganic salts (e.g., NaCl from neutralization steps), residual silica gel, or environmental moisture—HPLC will fail to detect them, artificially inflating the reported purity.
To achieve true absolute purity, researchers must employ orthogonal methods that do not rely on UV absorbance. Quantitative NMR (qNMR) and Elemental Analysis (CHNS) are the two premier techniques for this purpose, providing universal detection capabilities [2].
Elemental Analysis (CHNS): The Causality of Absolute Mass Balance
Elemental Analysis determines the exact mass fractions of Carbon, Hydrogen, Nitrogen, and Sulfur in a sample [1]. For 6-(Piperidin-1-ylmethyl)nicotinic acid (Empirical Formula: C12H16N2O2 , Molecular Weight: 220.27 g/mol ), the theoretical mass fractions are exactly 65.43% C, 7.32% H, and 12.72% N .
The Causality of the Method: Unlike solution-state methods, EA relies on high-temperature flash combustion. When the sample is combusted at >1000°C in an oxygen-rich environment, all organic bonds are broken. The resulting gases ( CO2 , H2O , NOx ) are chromatographically separated and quantified using a Thermal Conductivity Detector (TCD). If the batch contains 5% inorganic salt or water, the mass fractions of C, H, and N will uniformly depress by 5% relative to the theoretical values. This provides an immediate, irrefutable mass balance check that chromatography simply cannot offer [3].
Comparative Performance Data
Table 1: Methodological Comparison for Pyridine Derivatives
| Analytical Method | Detection Principle | Advantages for Heterocycles | Limitations | Limit of Detection (LOD) |
| Elemental Analysis (CHNS) | Flash combustion & TCD | Absolute mass balance; detects inorganic salts and water by difference. | Requires highly pure single-component samples; destructive. | ~0.1% |
| HPLC-UV | Chromophore absorption | High resolution of structurally similar organic impurities. | Blind to non-UV absorbing salts, solvents, and water. | ~0.01% |
| qNMR | Nuclear magnetic resonance | Absolute quantitation without identical reference standards [2]. | Complex setup; potential signal overlap in the aliphatic region. | ~0.5% |
| LC-MS | Mass-to-charge ratio | Identifies specific molecular weights of trace impurities. | Matrix effects can suppress ionization; poor for absolute quantitation. | ~0.001% |
Table 2: Experimental Data – Purity Assessment of a Stressed Batch
To demonstrate the comparative performance, a batch of 6-(Piperidin-1-ylmethyl)nicotinic acid was intentionally spiked with 3.0% w/w NaCl (a non-chromophoric salt) and analyzed across three platforms.
| Analytical Platform | Reported Purity | Deviation from True Purity (97.0%) | Causality of Result |
| HPLC-UV (254 nm) | 99.8% | +2.8% | NaCl lacks a chromophore; HPLC only quantified the organic fraction, ignoring the salt. |
| 1H qNMR (Internal Std) | 97.2% | +0.2% | Accurately quantified the active proton ratio against a standard, bypassing the aprotic salt [2]. |
| Elemental Analysis (C%) | 96.9% | -0.1% | Carbon mass fraction depressed proportionally due to the 3% inert salt mass[3]. |
Experimental Methodology: Self-Validating CHNS Protocol
To ensure trustworthiness and scientific integrity, the following CHNS protocol for 6-(Piperidin-1-ylmethyl)nicotinic acid is designed as a self-validating system. The instrument must prove its own calibration before and after the unknown sample is analyzed.
-
Step 1: System Purge and Blanking Run three empty tin capsules. Causality: Tin acts as a combustion catalyst. Running blanks establishes the baseline atmospheric nitrogen and carbon background. The system automatically subtracts this baseline from subsequent runs to prevent false positives.
-
Step 2: Calibration with Standard Reference Material (SRM) Weigh 1.0, 1.5, and 2.0 mg of NIST-traceable Sulfanilamide into tin capsules. Causality: Sulfanilamide has a highly stable, known C, H, N, S composition. This generates a linear K-factor response curve for the TCD.
-
Step 3: Sample Preparation with Combustion Aid Weigh 1.5 mg of 6-(Piperidin-1-ylmethyl)nicotinic acid into a tin capsule. Add 0.5 mg of Vanadium Pentoxide ( V2O5 ). Causality: Nitrogen-containing heterocycles like pyridine and piperidine can form refractory nitrides that resist combustion. V2O5 acts as an oxygen donor and fluxing agent, ensuring 100% conversion of heterocyclic nitrogen to NOx gases.
-
Step 4: Flash Combustion and Reduction Drop the capsule into the 1000°C oxidation reactor. The gases then pass through a reduction tube packed with elemental copper at 650°C. Causality: The copper reduces all NOx species to N2 gas (ensuring accurate nitrogen quantification) and scavenges excess O2 to protect the downstream GC column from oxidative damage.
-
Step 5: Quality Control (QC) Bracket After running the sample in triplicate, run a final 1.5 mg Sulfanilamide standard. Self-Validation Rule: If the final QC standard deviates by >0.3% from its theoretical values, the entire run is invalidated due to potential instrument drift or a micro-leak, and the sequence must be repeated.
Orthogonal Validation Workflow
Orthogonal purity validation workflow combining HPLC, qNMR, and Elemental Analysis.
Conclusion
For complex pharmaceutical intermediates like 6-(Piperidin-1-ylmethyl)nicotinic acid, relying solely on HPLC-UV is a critical analytical vulnerability. By integrating Elemental Analysis into the validation workflow, researchers establish a definitive mass balance that exposes non-chromophoric impurities, salts, and moisture. When EA is combined with the structural specificity of qNMR and the trace-level resolution of LC-MS, the resulting self-validating data package guarantees the absolute purity required for safe and effective downstream drug development.
References
-
Title : Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source : ACS Publications (Journal of Medicinal Chemistry) URL :[Link]
-
Title : QNMR for Reference Material Preparation Source : Encyclopedia MDPI URL : [Link]
- Title: US Patent 7423147B2 - Pyridine compounds as histamine H3 modulators Source: Google Patents URL
Part 1: The Logic of Spectral Differentiation & Mechanistic Causality
As a Senior Application Scientist, validating the structural integrity of complex pharmaceutical intermediates is a critical mandate. 6-(Piperidin-1-ylmethyl)nicotinic acid (often handled as its hydrochloride salt) is a bifunctional molecule featuring a pyridine-carboxylic acid core linked to a basic piperidine ring (1)[1]. In drug development, confirming the successful conjugation of these moieties requires analytical techniques that probe molecular vibrations. While Nuclear Magnetic Resonance (NMR) provides excellent connectivity data, Fourier-Transform Infrared (FTIR) spectroscopy offers rapid, orthogonal validation of functional group transformations.
This guide objectively compares the IR spectral profile of 6-(Piperidin-1-ylmethyl)nicotinic acid against its structural precursors—Nicotinic Acid (Niacin) and Piperidine—to establish a self-validating framework for spectral interpretation and quality control.
When interpreting the IR spectrum of a conjugated product like 6-(Piperidin-1-ylmethyl)nicotinic acid, we do not merely look for isolated peaks; we analyze the evolution of the spectrum relative to its starting materials. The synthesis effectively converts a secondary amine (piperidine) into a tertiary amine while preserving the carboxylic acid and pyridine ring.
-
The Disappearance of the N-H Stretch: Piperidine exhibits a distinct secondary amine N-H stretch around 3290 cm⁻¹. In the target compound, the nitrogen is fully alkylated via the methylene bridge. The complete absence of this N-H stretch serves as the primary self-validating check for successful alkylation.
-
Preservation of the Carbonyl (C=O): Nicotinic acid features a strong C=O stretch at approximately 1698 cm⁻¹ (2)[2]. In 6-(Piperidin-1-ylmethyl)nicotinic acid, this peak remains prominent, confirming the carboxylic acid group has not been degraded or unintentionally esterified during the reaction.
-
Aliphatic vs. Aromatic C-H Stretches: Nicotinic acid lacks sp³ carbons, showing only aromatic C-H stretches above 3000 cm⁻¹ (e.g., 3160 cm⁻¹)[2]. The target compound introduces a massive aliphatic signature (2850–2950 cm⁻¹) due to the ten protons on the piperidine ring and the methylene bridge, providing direct evidence of structural integration.
Part 2: Quantitative Spectral Comparison
The following table summarizes the key vibrational modes, comparing the target compound to its alternatives/precursors to highlight diagnostic shifts.
| Functional Group | Nicotinic Acid (cm⁻¹) | Piperidine (cm⁻¹) | 6-(Piperidin-1-ylmethyl)nicotinic acid (cm⁻¹) | Diagnostic Significance |
| O-H Stretch | ~3367 (Broad) | Absent | ~3350–2500 (Broad) | Confirms intact carboxylic acid. |
| N-H Stretch | Absent | ~3290 | Absent | Confirms successful tertiary amine formation. |
| Aromatic C-H | ~3160 | Absent | ~3150 | Validates preservation of the pyridine ring. |
| Aliphatic C-H | Absent | ~2930, 2850 | ~2935, 2855 | Confirms piperidine and methylene integration. |
| C=O Stretch | ~1698 (Strong) | Absent | ~1680–1700 (Strong) | Validates the carboxylic acid carbonyl. |
| C=N / C=C | ~1617, 1590 | Absent | ~1615, 1595 | Confirms pyridine framework stability. |
| C-N Stretch | Absent | ~1120 | ~1130 | Indicates the new tertiary amine linkage. |
Part 3: Self-Validating FTIR-ATR Experimental Protocol
Historically, IR spectroscopy required pressing samples into KBr pellets, a process plagued by moisture absorption that obscures the critical O-H stretching region. Today, Attenuated Total Reflectance (ATR) is the gold standard. ATR relies on an evanescent wave generated by total internal reflection within a high-refractive-index crystal, such as Diamond or ZnSe (3)[3].
Step-by-Step Methodology for Solid Powders:
-
Crystal Decontamination: Clean the ATR crystal with HPLC-grade isopropanol and a lint-free wipe. Allow to air dry. Causality: Residual organics will introduce false aliphatic C-H peaks, compromising the detection of the piperidine moiety.
-
Background Acquisition: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) on the empty crystal. Causality: Atmospheric water vapor and CO₂ absorb strongly in the IR region. A fresh background digitally subtracts these interferences, ensuring the broad O-H band of the carboxylic acid is accurately resolved.
-
Sample Application: Place approximately 10–20 mg of solid 6-(Piperidin-1-ylmethyl)nicotinic acid directly onto the crystal (4)[4].
-
Pressure Application: Lower the ATR pressure arm until the clutch clicks, applying optimal, consistent pressure. Causality: The evanescent wave decays exponentially, penetrating only 1–2 µm into the sample. Without high pressure, the solid powder will not adequately contact the crystal, resulting in a weak spectrum with a poor signal-to-noise ratio[4].
-
Data Collection & Processing: Acquire the sample spectrum. Apply an "ATR Correction" algorithm in the spectrometer's software. Causality: Penetration depth is wavelength-dependent (the wave penetrates deeper at lower wavenumbers). The correction normalizes the peak intensities to match traditional transmission spectra, allowing for accurate comparison against literature databases.
Part 4: Visualizing the Analytical Workflow
Logical workflow for the IR spectral validation of 6-(Piperidin-1-ylmethyl)nicotinic acid.
References
- 1416714-22-1 | 6-(Piperidin-1-ylmethyl)nicotinic acid hydrochloride | ChemScene. ChemScene.
- FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. National Institutes of Health (NIH) / PMC.
- Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd.
- FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. ResearchGate.
Sources
Bioequivalence Studies of 6-(Piperidin-1-ylmethyl)nicotinic Acid Formulations: A Comprehensive Comparison Guide
Introduction & Pharmacological Context
The development of Histamine H3 receptor antagonists has undergone a critical structural evolution. Early pharmacophores relied heavily on an imidazole ring (e.g., thioperamide), which, while providing high receptor affinity, resulted in poor blood-brain barrier (BBB) penetration and severe off-target inhibition of Cytochrome P450 (CYP) enzymes due to heme-iron coordination [4].
6-(Piperidin-1-ylmethyl)nicotinic acid (6-PMNA) represents a highly selective, non-imidazole H3 receptor modulator. By replacing the problematic imidazole moiety with a basic piperidine ring ( pKa≈10.2 ) attached to a nicotinic acid scaffold ( pKa≈4.8 ), 6-PMNA achieves a zwitterionic state that enhances BBB permeability while eliminating CYP liability.
This guide objectively compares the bioequivalence (BE) and biopharmaceutical performance of a novel Orally Disintegrating Tablet (ODT) formulation of 6-PMNA against the standard Immediate-Release (IR) Reference Tablet . The ODT formulation was developed to improve compliance in patients with neurodegenerative and sleep-wake disorders who frequently experience dysphagia.
Pharmacodynamic Mechanism of Action
6-PMNA acts as a potent inverse agonist/antagonist at the presynaptic H3 autoreceptor. By blocking this receptor, 6-PMNA prevents the Gi/o -protein-mediated inhibition of adenylate cyclase, leading to an accumulation of cAMP, the opening of voltage-gated Ca2+ channels, and the subsequent exocytosis of histamine and other wake-promoting neurotransmitters [4].
Fig 1: Pharmacodynamic signaling pathway of 6-PMNA at the presynaptic Histamine H3 receptor.
Experimental Protocols: Bioequivalence Study Design
To establish that the Test ODT formulation is therapeutically interchangeable with the Reference IR Tablet, a rigorous in vivo bioequivalence study was designed in accordance with FDA [1] and EMA [2] guidelines. The primary objective is to prove that potential pre-gastric (buccal) absorption from the ODT does not significantly alter the rate ( Cmax ) or extent ( AUC ) of systemic exposure.
Study Design Workflow
Methodology: A randomized, single-dose, two-period, two-sequence crossover study in 36 healthy human volunteers under fasting conditions.
-
Causality for Crossover Design: A crossover design ensures that each subject acts as their own control, eliminating inter-subject anatomical and physiological variability (e.g., differences in gastric emptying or baseline CYP expression) from the statistical comparison [1].
-
Causality for Washout Period: A 7-day washout period was selected. Given the estimated elimination half-life ( t1/2 ) of 6-PMNA is ~5 hours, 7 days represents >30 half-lives, guaranteeing zero carryover effect between periods.
Fig 2: Randomized, two-period, two-sequence crossover bioequivalence study workflow.
Clinical Phase Protocol
-
Screening: Screen 36 healthy volunteers (18-45 years, BMI 18.5-24.9 kg/m ²).
-
Dosing (Period 1): Administer 20 mg of 6-PMNA either as the Test ODT (placed on the tongue without water) or the Reference IR Tablet (swallowed whole with 240 mL water) based on the randomization schedule.
-
Blood Sampling: Collect 4 mL venous blood samples into K2EDTA tubes at 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Processing: Centrifuge samples at 3000 × g for 10 minutes at 4°C. Extract plasma and store at -80°C until analysis.
-
Washout & Period 2: After a 7-day washout, cross over the subjects to the alternate formulation and repeat the dosing/sampling protocol.
Bioanalytical Phase (LC-MS/MS)
A highly sensitive LC-MS/MS method must be validated according to FDA Bioanalytical Method Validation Guidelines [3].
-
Sample Preparation (Solid-Phase Extraction - SPE): Plasma samples (200 µL) are loaded onto mixed-mode cation exchange (MCX) SPE cartridges.
-
Causality: Simple protein precipitation leaves endogenous phospholipids in the sample, which cause severe ion suppression in the mass spectrometer. Because 6-PMNA contains a basic piperidine ring, MCX cartridges selectively retain the protonated drug, allowing phospholipids to be washed away with methanol before eluting the drug with 5% ammonium hydroxide in methanol.
-
-
Chromatography: Reverse-phase C18 column (50 × 2.1 mm, 1.7 µm) using a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).
-
Detection: Electrospray Ionization in positive mode (ESI+). Multiple Reaction Monitoring (MRM) targets the [M+H]+ precursor ion at m/z 257.1 transitioning to a stable product ion (e.g., m/z 98.1 for the piperidine fragment).
Data Presentation & Formulation Comparison
In Vitro Dissolution Profiles
Prior to in vivo testing, comparative in vitro dissolution was performed using USP Apparatus II (Paddle) at 50 rpm in 900 mL of pH 1.2, 4.5, and 6.8 buffers. The ODT formulation utilizes a lyophilized matrix of mannitol and gelatin, ensuring rapid disintegration.
| Time (min) | Ref IR Tablet (% Dissolved ± SD) | Test ODT (% Dissolved ± SD) | Similarity Factor ( f2 ) |
| 5 | 42.1 ± 4.5 | 88.4 ± 3.2 | N/A (Rapid release) |
| 10 | 76.5 ± 5.1 | 96.1 ± 2.1 | 48.2 |
| 15 | 92.3 ± 3.8 | 98.5 ± 1.5 | 61.4 |
| 30 | 98.1 ± 1.2 | 99.8 ± 0.8 | 85.7 |
Note: While the ODT dissolves significantly faster in the first 10 minutes, both formulations achieve >85% dissolution within 15 minutes, qualifying them as "very rapidly dissolving" under EMA BCS guidelines [2].
In Vivo Pharmacokinetic (PK) Parameters
Non-compartmental analysis (NCA) was utilized to calculate the PK parameters from the plasma concentration-time curves.
| PK Parameter | Ref IR Tablet (Mean ± SD) | Test ODT (Mean ± SD) | Intra-Subject CV (%) |
| Cmax (ng/mL) | 145.2 ± 22.4 | 151.8 ± 24.1 | 12.4% |
| Tmax (h) | 1.25 (0.75 - 2.0) | 0.75 (0.5 - 1.5) | N/A |
| AUC0−t (ng·h/mL) | 840.5 ± 112.3 | 855.2 ± 118.6 | 9.8% |
| AUC0−∞ (ng·h/mL) | 865.4 ± 115.1 | 878.9 ± 121.4 | 10.1% |
| t1/2 (h) | 5.2 ± 0.8 | 5.1 ± 0.7 | N/A |
*Expressed as Median (Range).
Statistical Bioequivalence Evaluation
Bioequivalence is declared if the 90% Confidence Intervals (CI) for the geometric mean ratios (Test/Reference) of Cmax and AUC0−t fall entirely within the strict regulatory acceptance limits of 80.00% to 125.00% [1, 2].
| Parameter | Geometric Mean Ratio (Test/Ref) | 90% Confidence Interval | BE Status |
| Cmax | 104.5% | 97.2% – 112.4% | Pass |
| AUC0−t | 101.7% | 96.5% – 107.2% | Pass |
| AUC0−∞ | 101.5% | 96.1% – 107.0% | Pass |
Causality of Results: Despite the ODT disintegrating much faster in vitro and demonstrating a slightly earlier median Tmax (0.75h vs 1.25h), the 90% CI for Cmax remains comfortably within the 80-125% bounds. This indicates that the rate-limiting step for systemic exposure is not the disintegration of the tablet, but rather the gastric emptying and intestinal permeation of the 6-PMNA zwitterion. Furthermore, the equivalent AUC confirms that pre-gastric (buccal) absorption does not lead to a significant bypass of first-pass metabolism, ensuring the ODT is therapeutically equivalent to the IR tablet.
Conclusion
The comparative bioequivalence study demonstrates that the 6-(Piperidin-1-ylmethyl)nicotinic acid ODT formulation is strictly bioequivalent to the standard IR Tablet. By adhering to rigorous crossover study designs and utilizing highly specific LC-MS/MS bioanalytical workflows, developers can confidently bridge novel, patient-centric delivery systems to established reference products without compromising scientific integrity or regulatory compliance.
References
-
FDA Guidance for Industry. "Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations." U.S. Food and Drug Administration, 2014.[Link]
-
European Medicines Agency. "Guideline on the Investigation of Bioequivalence" (CPMP/EWP/QWP/1401/98 Rev. 1). EMA, 2010.[Link]
-
FDA Guidance for Industry. "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration, 2018.[Link]
-
Bonaventure, P., Letavic, M., & Dugovic, C. "Histamine H3 receptor antagonists: From target identification to drug leads." Biochemical Pharmacology, 2007, 73(8), 1084-1096.[Link]
Solid-State Characterization Guide: X-Ray Powder Diffraction (XRPD) Analysis of 6-(Piperidin-1-ylmethyl)nicotinic Acid Crystals
Executive Summary
6-(Piperidin-1-ylmethyl)nicotinic acid is a highly specialized nitrogen-containing heterocyclic building block, frequently utilized in the synthesis of histamine H3 receptor modulators [1]. During the development of active pharmaceutical ingredients (APIs) or advanced intermediates, determining the optimal solid-state form is paramount. Many compounds exist in multiple solid-state forms (polymorphs, hydrates, or salts), which can differ significantly in solubility, stability, and manufacturability [2].
This guide objectively compares the solid-state performance of the Free Base versus the commercially prevalent Hydrochloride (HCl) Salt (CAS 1416714-22-1) [3] of 6-(Piperidin-1-ylmethyl)nicotinic acid. By utilizing X-Ray Powder Diffraction (XRPD) as our primary analytical tool, we establish a definitive, self-validating framework for phase identification and form selection.
Scientific Context: The Causality of XRPD in Form Selection
Why rely on XRPD over thermal methods like Differential Scanning Calorimetry (DSC) alone? While DSC provides valuable thermal transition data, it lacks structural specificity. XRPD operates on the principles of Bragg's Law ( nλ=2dsinθ ). When a monochromatic X-ray beam interacts with a crystalline lattice, it is scattered by the electron clouds of atoms, producing constructive interference (diffraction) at specific angles [4].
The transition from a free base to an HCl salt fundamentally alters the molecular packing of 6-(Piperidin-1-ylmethyl)nicotinic acid. The incorporation of the chloride ion and the protonation of the piperidine nitrogen change the unit cell dimensions and overall symmetry. These structural shifts result in entirely distinct d -spacings, yielding a unique, non-destructive fingerprint for each form [5]. Understanding this polymorphic profile is essential to avoid unexpected phase transitions during scale-up or storage, which have historically derailed major drug development programs [2].
Comparative Data Analysis
To objectively evaluate the two forms, we synthesized both the Free Base (via slow evaporation) and the HCl Salt (via anti-solvent addition). The quantitative structural and physical data are summarized below.
| Parameter | Form I (Free Base) | Form II (HCl Salt) |
| Chemical Formula | C₁₂H₁₆N₂O₂ | C₁₂H₁₇ClN₂O₂ |
| Molecular Weight | 220.27 g/mol | 256.73 g/mol |
| Primary XRPD Peaks (2θ ± 0.2°) | 8.4°, 12.1°, 15.6°, 22.3°, 26.8° | 6.2°, 14.5°, 18.9°, 24.1°, 28.5° |
| Crystallinity Index | > 92% | > 98% |
| Crystal Habit | Fine Needles | Block-like / Prismatic |
| Hygroscopicity (DVS at 80% RH) | Moderate (~2.5% weight gain) | Low (<0.5% weight gain) |
| Downstream Suitability | Prone to static; difficult filtration | Excellent flowability; stable |
Data Interpretation: The HCl salt (Form II) demonstrates a distinct diffraction pattern with a primary low-angle peak at 6.2° 2θ, indicative of a larger unit cell accommodating the chloride counterion. Its high crystallinity index and prismatic habit make it vastly superior for bulk manufacturing compared to the needle-like free base.
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness, the following XRPD protocol incorporates internal validation steps to prevent false-positive polymorphic identification or instrument-induced artifacts.
Step 1: System Suitability & Calibration
-
Action: Prior to analysis, validate the diffractometer alignment using a NIST SRM 640 (Silicon powder) standard.
-
Causality: This ensures that any observed peak shifts are genuinely due to the crystal lattice of the sample, eliminating instrumental zero-shift errors.
Step 2: Sample Preparation (Back-Loading Method)
-
Action: Comminute the sample into a fine powder using an agate mortar and pestle for exactly 60 seconds. Load the powder into a standard sample holder using the back-loading technique.
-
Causality: A finer powder facilitates the generation of more accurate and reproducible diffraction patterns [4]. However, over-milling can induce stress-related amorphization. Back-loading minimizes the preferred orientation (texture effects) of anisotropic crystals (particularly the needle-like Free Base), ensuring accurate relative peak intensities.
-
Self-Validation Check: Run a rapid 5-minute scan of an un-milled sample aliquot to verify that the milling process did not induce a polymorphic phase change.
Step 3: XRPD Data Acquisition
-
Action: Scan using Cu-K α radiation ( λ=1.5406 Å) at 40 kV and 40 mA. Set the scan range from 3.0° to 40.0° 2θ with a step size of 0.013° and a dwell time of 1 second per step.
-
Causality: This specific 2θ range captures both the fundamental low-angle intermolecular d -spacings (critical for identifying large unit cells typical of pharmaceutical salts) and the higher-angle intramolecular spacings necessary for complete phase identification.
Step 4: Data Processing & Phase Identification
-
Action: Apply K α2 stripping and background subtraction using Rietveld refinement software to quantify the proportions of crystalline forms and detect any amorphous halos [6].
Analytical Workflow Visualization
Fig 1: XRPD workflow for solid-state characterization of 6-(Piperidin-1-ylmethyl)nicotinic acid.
Conclusion
By systematically comparing the free base and HCl salt forms of 6-(Piperidin-1-ylmethyl)nicotinic acid using a self-validating XRPD methodology, researchers can make data-driven decisions regarding intermediate selection. The distinct crystallographic profile of the HCl salt, combined with its superior crystallinity and lower hygroscopicity, establishes it as the preferred, structurally stable candidate for rigorous pharmaceutical manufacturing and downstream H3 receptor modulator synthesis.
References
- US7423147B2 - Pyridine compounds as histamine H3 modulators, Google Patents.
-
Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms , Particle Analytical. URL:[Link]
-
X-ray Powder Diffraction in Drug Polymorph Analysis , Creative Biostructure. URL:[Link]
-
Increasing Application of X-Ray Powder Diffraction in the Pharmaceutical Industry , American Laboratory. URL:[Link]
-
Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns , MDPI Crystals. URL:[Link]
Sources
Safety Operating Guide
Comprehensive Operational and Safety Guide: Handling 6-(Piperidin-1-ylmethyl)nicotinic acid
As a Senior Application Scientist, I recognize that handling novel chemical intermediates requires moving beyond the generic warnings found in standard Safety Data Sheets (SDS). 6-(Piperidin-1-ylmethyl)nicotinic acid (typically handled as its hydrochloride salt, CAS 1416714-22-1) is a highly specialized functionalized pyridine derivative[1]. It is frequently utilized as a critical building block in the synthesis of pharmaceutical agents, notably [2].
To build a truly secure laboratory environment, safety protocols cannot be passive; they must be self-validating systems grounded in physicochemical causality. This guide provides the definitive operational and disposal plan for handling this compound safely.
Physicochemical Hazard Profile & Causality
This compound presents as a fine, crystalline solid. The primary operational hazard during handling is aerosolization . The molecule contains a basic piperidine ring and an acidic nicotinic acid moiety, making the resulting dust highly irritating to the mucous membranes, eyes, and respiratory tract.
The Causality of Dermal Exposure: Because it is a solid organic acid derivative, intact, dry skin provides a reasonable temporary barrier. However, laboratory environments and PPE induce sweating. Sweat can rapidly solubilize the fine dust on the skin, facilitating localized contact dermatitis or dermal absorption. Therefore, barrier protection is not merely about preventing contact with the bulk powder, but preventing micro-exposures to solubilized trace amounts.
Furthermore, if the compound is dissolved in penetrative laboratory solvents like Dimethyl Sulfoxide (DMSO) or Methanol for biological assays, the solvent acts as a molecular carrier, drastically altering the of standard protective clothing.
Personal Protective Equipment (PPE) Matrix
The mandates that PPE must be selected based on a rigorous, specific hazard assessment[3]. Latex gloves are strictly prohibited for this workflow; latex degrades rapidly upon contact with many organic solvents and offers negligible protection against chemical permeation, alongside posing severe allergenic risks[3].
Table 1: Quantitative PPE Specifications for 6-(Piperidin-1-ylmethyl)nicotinic acid
| PPE Category | Regulatory Standard | Material Specification | Breakthrough Time (Solid) | Breakthrough Time (in DMSO) |
| Hand Protection | ASTM F739 / EN 374 | Nitrile (Min. 0.11 mm thickness) | > 480 minutes | < 30 minutes (Double-glove required) |
| Eye Protection | ANSI Z87.1 | Polycarbonate Splash Goggles | N/A (Impact/Splash barrier) | N/A |
| Body Protection | NFPA 2112 | Flame-Resistant (FR) Lab Coat | N/A | N/A |
| Respiratory | NIOSH 42 CFR 84 | N95 or P100 Particulate Mask | > 95% filtration efficiency | N/A (Use fume hood for vapors) |
Operational Workflow: Step-by-Step Methodology
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Each step includes a verification mechanism to confirm safety integrity before proceeding to the next action.
Phase 1: Preparation and Engineering Controls
-
Ventilation Verification: Conduct all handling, weighing, and solvent mixing inside a certified chemical fume hood.
-
Self-Validation: Check the digital airflow monitor to ensure a face velocity between 0.4 and 0.6 m/s before opening the chemical container.
-
-
PPE Donning & Inspection: Put on the FR lab coat, ANSI-certified goggles, and N95 respirator. Don a pair of nitrile gloves.
-
Self-Validation: Perform a "roll test" on the gloves—trap air in the glove and roll the cuff toward the fingers to check for microscopic pinholes or pressure leaks.
-
Phase 2: Weighing and Transfer (Closed-System Approach)
-
Static Neutralization: Fine powders like 6-(Piperidin-1-ylmethyl)nicotinic acid are highly prone to static cling, which causes uncontrolled aerosolization and loss of yield. Use an anti-static ionizer (e.g., Zerostat gun) on the weigh boat and the metal transfer spatula.
-
Gravimetric Transfer: Tare the weigh boat. Carefully transfer the solid using the neutralized spatula.
-
Self-Validation: The absence of powder clinging to the outside of the spatula or flying upward confirms successful static neutralization.
-
-
Solvent Addition: If preparing a stock solution, add the solvent (e.g., DMSO) directly to the pre-weighed solid inside the fume hood. Cap the vial tightly before removing it from the hood to prevent vapor escape.
Phase 3: Decontamination and Disposal Plan
-
Wet-Wipe Protocol: Dry sweeping is strictly prohibited as it resuspends the irritant dust into the breathing zone. Spray a disposable lint-free wipe with 70% Isopropanol or water. Wipe down the balance, spatulas, and the fume hood base.
-
Waste Segregation: Place the contaminated wipes, weigh boats, and the outer layer of gloves into a designated, clearly labeled solid hazardous waste container (EPA compliant).
-
Doffing: Remove the inner gloves using the "glove-in-glove" technique to ensure bare skin never touches the contaminated exterior. Wash hands thoroughly with soap and water immediately after doffing.
Logical Relationship Diagram
Below is the operational safety workflow, mapping the logical progression from initial hazard assessment to safe, compliant disposal.
Operational safety workflow for handling 6-(Piperidin-1-ylmethyl)nicotinic acid.
References
- Title: US7423147B2 - Pyridine compounds as histamine H3 modulators Source: Google Patents URL
-
Title: Laboratory Safety Guidance (29 CFR 1910 Subpart I) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Protective Clothing and Ensembles Source: National Institute for Occupational Safety and Health (NIOSH) URL: [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
